molecular formula C9H8FNO2 B6255070 4-fluoro-3-formyl-N-methylbenzamide CAS No. 1005763-15-4

4-fluoro-3-formyl-N-methylbenzamide

Cat. No.: B6255070
CAS No.: 1005763-15-4
M. Wt: 181.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-formyl-N-methylbenzamide is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.2. The purity is usually 95.
BenchChem offers high-quality 4-fluoro-3-formyl-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-formyl-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1005763-15-4

Molecular Formula

C9H8FNO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Synthetic Utility of 4-Fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and targeted drug development, the strategic selection of polyfunctional building blocks is paramount for the rapid generation of structure-activity relationship (SAR) libraries. 4-Fluoro-3-formyl-N-methylbenzamide is a highly versatile, orthogonally reactive intermediate. Characterized by a uniquely activated aromatic system, this compound provides three distinct synthetic handles: an electrophilic fluorinated carbon for nucleophilic aromatic substitution (SNAr), a highly reactive formyl group for condensation and reductive amination, and a stable secondary amide for hydrogen-bond mapping in receptor pockets.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity profiles, and self-validating experimental protocols designed for high-yield synthetic applications.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) is defined by a highly electron-deficient benzene ring[1]. The synergistic electron-withdrawing effects of the ortho-formyl and para-amide groups significantly deplete the electron density of the aromatic core, specifically activating the C4 position for nucleophilic attack[2].

Below is a consolidated table of its quantitative physicochemical properties, crucial for calculating reaction stoichiometry and predicting pharmacokinetic parameters during early-stage drug design[1][3].

PropertyValue
Chemical Name 4-fluoro-3-formyl-N-methylbenzamide
CAS Number 1005763-15-4
Molecular Formula C9H8FNO2
Molecular Weight 181.17 g/mol
InChI Key WXKQMYFUPHFNLV-UHFFFAOYSA-N
SMILES CNC(=O)c1ccc(F)c(C=O)c1
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 3 (Amide O, Formyl O, F)

Strategic Reactivity Profiles & Mechanistic Causality

The true utility of 4-fluoro-3-formyl-N-methylbenzamide lies in its orthogonal reactivity, allowing chemists to functionalize the molecule sequentially without the need for cumbersome protecting group strategies.

Workflow SM 4-Fluoro-3-formyl- N-methylbenzamide RA Reductive Amination (Aldehyde Handle) SM->RA NaBH(OAc)3 1°/2° Amine SNAr SNAr Reaction (Fluorine Handle) SM->SNAr Nucleophile Base, Heat Prod1 Benzylamine Derivatives RA->Prod1 Prod2 Ortho-Substituted Benzamides SNAr->Prod2

Orthogonal functionalization pathways of 4-fluoro-3-formyl-N-methylbenzamide.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

In SNAr reactions, fluorine acts as an exceptional leaving group—a stark contrast to its poor leaving group ability in aliphatic SN1/SN2 reactions.

The Causality: The rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex. Fluorine's extreme electronegativity induces a profound dipole, rendering the ipso carbon highly electrophilic and drastically lowering the activation energy for this initial attack. Furthermore, the ortho-formyl and para-amide groups exert powerful electron-withdrawing effects via resonance (-M) and induction (-I). These groups act as electron sinks, stabilizing the localized negative charge of the intermediate complex before the rapid elimination of the fluoride ion restores aromaticity.

SNAr_Logic cluster_stabilization Resonance & Inductive Stabilization Start Nucleophilic Attack at C4 (Electrophilic) MC Meisenheimer Complex (Anionic Intermediate) Start->MC Rate-Determining Step Stab1 ortho-Formyl Group (-M, -I Effects) MC->Stab1 Stab2 para-Amide Group (-M, -I Effects) MC->Stab2 End Fluoride Elimination (Rapid Step) MC->End Aromatization

Meisenheimer complex stabilization during SNAr via ortho/para electron withdrawal.

Chemoselective Reductive Amination

When functionalizing the formyl group to generate complex amines, reductive amination is strictly preferred over direct alkylation to prevent over-alkylation.

The Causality: The choice of reducing agent is the critical variable. Sodium triacetoxyborohydride (NaBH(OAc)3) is deployed instead of Sodium borohydride (NaBH4). The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the central boron-hydride species. This makes NaBH(OAc)3 mild enough to selectively reduce the transient, highly electrophilic iminium ion without prematurely reducing the unreacted aldehyde into a dead-end benzyl alcohol byproduct.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in analytical checkpoints to confirm mechanistic milestones before proceeding to the next step.

Protocol A: Chemoselective Reductive Amination

Objective: Conversion of the formyl group to a secondary/tertiary amine while leaving the aryl fluoride intact.

  • Imine Formation: Dissolve 1.0 eq of 4-fluoro-3-formyl-N-methylbenzamide in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 1.2 eq of the desired amine and 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Remove a 10 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 1:1). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a new imine spot validates successful condensation.

  • Selective Reduction: Cool the reaction to 0 °C. Add 1.5 eq of NaBH(OAc)3 portion-wise to control the exothermic release of hydrogen gas. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction carefully with 1N NaOH to break down boron complexes and free-base the newly formed amine. Extract with dichloromethane (DCM).

    • Self-Validation Checkpoint 2: Perform LC-MS analysis on the crude organic layer. The spectrum must show the desired mass [M+H]+ and a complete absence of the m/z 182 peak (starting material), confirming total chemoselective reduction without defluorination.

Protocol B: SNAr with Primary Amines

Objective: Displacement of the C4-fluorine atom to generate an ortho-formyl aniline derivative.

  • Reaction Setup: In a sealed pressure vial, dissolve 1.0 eq of 4-fluoro-3-formyl-N-methylbenzamide in anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Add 2.0 eq of the primary amine and 3.0 eq of anhydrous K2CO3.

    • Causality Note: DMF is chosen as a polar aprotic solvent because it solvates the potassium cations, leaving the amine nucleophile "naked" and highly reactive.

  • Thermal Activation: Heat the mixture to 80 °C for 6 hours.

    • Self-Validation Checkpoint 1: Visual inspection. The reaction mixture should transition to a deep yellow/orange hue upon heating, which is a strong macroscopic indicator of the highly conjugated Meisenheimer complex intermediate forming in solution.

  • Completion & Isolation: Cool to room temperature and dilute with ice water to precipitate the product. Filter the solid and wash with cold water.

    • Self-Validation Checkpoint 2: LC-MS monitoring of the precipitate. The successful displacement of fluorine (-19 Da) by the nucleophile (+Mass of Amine - 1 Da) confirms the product. The retention of the formyl group can be validated by a subsequent 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain on TLC, which will turn bright orange if the aldehyde remains intact.

References

  • Sigma-Aldrich - 4-fluoro-3-formyl-N-methylbenzamide | 1005763-15-4 Product Data and Physicochemical Properties. 1

  • NextSDS - 4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information and Regulatory Data.3

  • Pharmaffiliates - Miscellaneous-impurities - 4-Fluoro-3-formyl-N-methylbenzamide Reference Standards.2

  • BLD Pharm - 85118-02-1|2,4-Difluorobenzamide (Includes cross-referenced 4-Fluoro-3-formyl-N-methylbenzamide catalog data). 4

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the development pipeline. This guide provides a comprehensive, in-depth technical exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 4-fluoro-3-formyl-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry.

This document deviates from a rigid, templated approach, instead offering a narrative that mirrors the logical workflow of a structure elucidation challenge. We will delve into the "why" behind experimental choices, ensuring that each step is not merely a procedural recitation but a well-reasoned decision aimed at building a robust, self-validating structural hypothesis.

Introduction: The Molecular Blueprint

The target of our investigation is 4-fluoro-3-formyl-N-methylbenzamide (CAS No: 1005763-15-4[1]), with the molecular formula C₉H₈FNO₂. Before embarking on any experimental work, a thorough understanding of the proposed structure is paramount. It is a disubstituted benzene ring bearing a fluorine atom, a formyl (aldehyde) group, and an N-methylbenzamide functional group. This initial assessment immediately informs our analytical strategy, highlighting the key structural features we must confirm: the substitution pattern on the aromatic ring, and the presence and connectivity of the formyl and N-methylamide moieties.

The Strategic Workflow for Structure Elucidation

A multi-technique approach is essential for the unambiguous determination of a novel chemical structure.[2] Nuclear Magnetic Resonance (NMR) spectroscopy will form the backbone of our investigation, providing detailed information on the carbon-hydrogen framework.[3][4] Mass Spectrometry (MS) will confirm the molecular weight and elemental composition, while Infrared (IR) Spectroscopy will provide crucial information about the functional groups present.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Confirmation Molecular Formula\n(C₉H₈FNO₂) Molecular Formula (C₉H₈FNO₂) NMR NMR Spectroscopy (1D & 2D) Molecular Formula\n(C₉H₈FNO₂)->NMR Functional Group\nAssessment Functional Group Assessment IR Infrared Spectroscopy (IR) Functional Group\nAssessment->IR Fragment Assembly Fragment Assembly NMR->Fragment Assembly MS Mass Spectrometry (MS) MS->Fragment Assembly IR->Fragment Assembly Connectivity Mapping Connectivity Mapping Fragment Assembly->Connectivity Mapping Final Structure\nConfirmation Final Structure Confirmation Connectivity Mapping->Final Structure\nConfirmation

Caption: A typical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Investigation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[3] We will employ a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.

Sample Preparation: The Foundation of Quality Data

High-quality data begins with meticulous sample preparation.

Protocol:

  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[5] However, for benzamides, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be an excellent choice, particularly for observing the amide N-H proton, which may exchange too rapidly in other solvents.[6]

  • Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.[7]

  • Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, spin-spin coupling (multiplicity), and integration (relative number of protons).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde CHO
~8.2d1HAromatic H
~7.9dd1HAromatic H
~7.3t1HAromatic H
~6.5 (broad)q1HAmide NH
~3.0d3HN-CH₃

Interpretation and Causality:

  • Aldehyde Proton (~10.2 ppm): The significant downfield shift is characteristic of a proton attached to a carbonyl carbon of an aldehyde, which is highly deshielded.[9] Its singlet nature indicates no adjacent protons.

  • Aromatic Protons (~7.3 - 8.2 ppm): The complex splitting patterns in this region are indicative of a trisubstituted benzene ring. The electron-withdrawing nature of the formyl and amide groups, along with the fluorine atom, will cause the aromatic protons to resonate at lower field.

  • Amide N-H Proton (~6.5 ppm): The chemical shift of the amide proton can be variable and is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its multiplicity as a quartet arises from coupling to the N-methyl protons. A D₂O exchange experiment can confirm this assignment; the N-H peak will disappear upon addition of a drop of D₂O.[10]

  • N-Methyl Protons (~3.0 ppm): The doublet multiplicity is a key indicator of coupling to the adjacent N-H proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~190Aldehyde C=O
~166Amide C=O
~162 (d, ¹JCF ≈ 250 Hz)C-F
~138Aromatic C
~135 (d)Aromatic CH
~130Aromatic C
~128 (d)Aromatic CH
~118 (d, ²JCF ≈ 22 Hz)Aromatic CH
~27N-CH₃

Interpretation and Causality:

  • Carbonyl Carbons: The two signals at the far downfield end of the spectrum correspond to the two carbonyl carbons. Aldehyde carbonyls typically resonate at a lower field than amide carbonyls.

  • Aromatic Carbons: The signals in the 118-162 ppm range are characteristic of aromatic carbons. The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

  • N-Methyl Carbon: The upfield signal at ~27 ppm is typical for the carbon of an N-methyl group.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously connecting the protons and carbons identified in the 1D spectra.[1]

Experimental Protocols for 2D NMR:

Standard pulse programs for COSY, HSQC, and HMBC are available on modern NMR spectrometers. The setup typically involves acquiring a standard ¹H spectrum to determine the spectral width, followed by setting up the 2D experiment with appropriate parameters for the number of increments in the indirect dimension and the number of scans per increment.[4]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. We would expect to see correlations between the coupled aromatic protons, and a correlation between the amide N-H and the N-methyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations. It will allow us to definitively assign each proton to its attached carbon. For example, the proton at ~10.2 ppm will correlate with the carbon at ~190 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall connectivity of the molecule, as it shows correlations between protons and carbons that are two or three bonds apart.[11] Key expected correlations for 4-fluoro-3-formyl-N-methylbenzamide are:

    • The aldehyde proton (~10.2 ppm) will show correlations to the aromatic carbons adjacent to it.

    • The N-methyl protons (~3.0 ppm) will show a correlation to the amide carbonyl carbon (~166 ppm).

    • The aromatic protons will show correlations to neighboring aromatic carbons and the carbons of the formyl and amide groups, confirming the substitution pattern.

G cluster_0 Key HMBC Correlations H_aldehyde Aldehyde H (~10.2 ppm) C_aromatic Aromatic C's H_aldehyde->C_aromatic ³JCH C_formyl_C Formyl C (~130 ppm) H_aldehyde->C_formyl_C ²JCH H_aromatic Aromatic H's (~7.3-8.2 ppm) C_amide_CO Amide C=O (~166 ppm) H_aromatic->C_amide_CO ³JCH H_aromatic->C_aromatic ²JCH, ³JCH H_aromatic->C_formyl_C ²JCH H_methyl N-CH₃ H's (~3.0 ppm) H_methyl->C_amide_CO ²JCH

Caption: Predicted key HMBC correlations for structure confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural clues.[2]

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.[2]

  • Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive mode. For this compound, positive ion mode is expected to be more informative, likely showing the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data:

m/zInterpretation
182.0615[M+H]⁺ (Calculated for C₉H₉FNO₂⁺: 182.0617)
164.0510[M+H - H₂O]⁺ (Loss of water)
153.0346[M+H - CHO]⁺ (Loss of formyl group)
125.0397[M+H - CHO - CO]⁺ (Subsequent loss of CO)

Interpretation and Causality:

The high-resolution mass measurement of the molecular ion is a critical piece of data that confirms the elemental composition. The fragmentation pattern is also diagnostic. The loss of the formyl radical (CHO) is a characteristic fragmentation of aromatic aldehydes.[12] The subsequent loss of carbon monoxide (CO) from the benzoyl cation is also a common fragmentation pathway.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Experimental Protocol (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is acquired.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3080MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (N-CH₃)
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1660StrongC=O stretch (amide - Amide I band)
~1600, ~1480MediumAromatic C=C stretches
~1540MediumN-H bend (amide - Amide II band)
~1250StrongC-F stretch

Interpretation and Causality:

  • N-H Stretch: The peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.[13]

  • Aldehyde C-H Stretches: The two weak bands around 2850 and 2750 cm⁻¹ are highly diagnostic for an aldehyde C-H stretch.[14]

  • Carbonyl Stretches: Two distinct and strong absorptions in the carbonyl region are expected. The aldehyde C=O stretch typically appears at a higher wavenumber (~1700 cm⁻¹) than the amide C=O stretch (~1660 cm⁻¹).[13]

  • C-F Stretch: A strong absorption in the 1250 cm⁻¹ region is indicative of a C-F bond.

Conclusion: A Self-Validating Structural Assignment

The convergence of data from NMR, MS, and IR spectroscopy provides a robust and self-validating elucidation of the structure of 4-fluoro-3-formyl-N-methylbenzamide. The ¹H and ¹³C NMR spectra, when analyzed in conjunction with 2D correlation experiments (COSY, HSQC, and HMBC), allow for the complete assignment of the carbon-hydrogen framework and the confirmation of the connectivity between the functional groups and the aromatic ring. High-resolution mass spectrometry confirms the elemental composition, and the fragmentation pattern is consistent with the proposed structure. Finally, IR spectroscopy provides definitive evidence for the presence of the key amide and aldehyde functional groups. This multi-faceted approach ensures the highest level of confidence in the final structural assignment, a critical requirement for any further research or development involving this compound.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • Patil, S. A., et al. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. Sabinet African Journals.
  • Brown, P. (2026). Interpreting the mass spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
  • BenchChem. (2025).
  • University of California, Santa Cruz. (n.d.).
  • BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
  • Organomation. (n.d.).
  • NextSDS. (n.d.).
  • Ho, W. Y., & O'Connor, P. B. (2003). Principles of Electrospray Ionization. Clinical Biochemistry Review, 24(1), 3–12.
  • Emory University. (2011). 1D and 2D NMR.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides.
  • NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook.
  • University of Wisconsin-Madison. (2010).
  • Reutenauer, L. (2023). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Chemistry LibreTexts.
  • University College London. (n.d.). Sample Preparation.
  • Bruker. (n.d.).
  • Reutenauer, L. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Scribd. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Contents.
  • Thermo Fisher Scientific. (2006). Table of Characteristic IR Absorptions.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals.
  • ResearchGate. (n.d.). Summary of the proposed fragmentation pathways for compounds 3a and 4a... [Image].
  • CD ComputaBio. (n.d.).
  • Wishart, D. S., et al. (2022).
  • Thermo Fisher Scientific. (2015). Free FTIR Basic Organic Functional Group Reference Chart.
  • Dr. Puspendra Classes. (2018, November 16).
  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 624-633.
  • The Royal Society of Chemistry. (n.d.).
  • Creative Proteomics. (n.d.).
  • GitHub. (n.d.).
  • Nuclear Magnetic Resonance Facility. (2022). Manualy Setting up 2D experiments.
  • Bruker. (2015).
  • ResearchGate. (n.d.). Table 2 Correlations in the HSQC and HMBC spectra of 19.
  • Santos, L. S. (Ed.). (2010).
  • ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?
  • CAS. (n.d.).
  • ResearchGate. (2013).
  • University of Cambridge. (n.d.). NMR Sample Prepara-on.
  • Mestrelab Resources. (2024). Starting Guide to NMRPredict Desktop.
  • Mestrelab Research. (n.d.). Download NMR Predict.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry.

Sources

Advanced Synthesis of 4-Fluoro-3-formyl-N-methylbenzamide: Chemoselective Strategies and Late-Stage Formylation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The compound 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) [1] is a highly versatile bifunctional building block frequently utilized in the design of targeted therapeutics, including kinase and PARP inhibitors. The molecule features a hydrogen-bond-donating N-methyl amide and a reactive formyl group, making it an ideal precursor for reductive aminations, Knoevenagel condensations, and heterocycle assembly.

This technical guide establishes a robust, self-validating synthetic protocol for this molecule. Rather than relying on direct amidation—which is plagued by chemoselectivity issues—we detail a superior two-step sequence leveraging a modern, carbon monoxide-free palladium-catalyzed formylation.

Retrosynthetic Strategy & The Chemoselectivity Trap

When designing a route to 4-fluoro-3-formyl-N-methylbenzamide, the most apparent retrosynthetic disconnection is the direct amidation of commercially available 4-fluoro-3-formylbenzoic acid (CAS: 845885-90-7). However, this route (Route A) introduces a critical chemoselectivity trap .

Methylamine is a potent nucleophile that will react not only with the activated carboxylic acid but also with the unprotected electrophilic aldehyde, forming a transient Schiff base (imine). While imines can theoretically be hydrolyzed back to aldehydes during acidic workup, this competing equilibrium often leads to the formation of insoluble oligomeric aminals, drastically reducing the isolated yield and complicating chromatographic purification.

To ensure synthetic integrity and scalability, we employ Route B : a late-stage formylation strategy. By starting with 3-bromo-4-fluorobenzoic acid, we first install the N-methyl amide. The formyl group is subsequently introduced via a palladium-catalyzed reductive isocyanide insertion. This completely bypasses the amine-aldehyde cross-reactivity.

ChemoselectivityLogic cluster_RouteA Route A: Direct Amidation (Suboptimal) cluster_RouteB Route B: Late-Stage Formylation (Optimal) Target Target Molecule 4-Fluoro-3-formyl- N-methylbenzamide SM_A 4-Fluoro-3-formylbenzoic acid Imine Imine Byproduct (Chemoselectivity Trap) SM_A->Imine MeNH2 (Competing rxn) Imine->Target Hydrolysis (Yield loss) SM_B 3-Bromo-4-fluorobenzoic acid Int_B 3-Bromo-4-fluoro- N-methylbenzamide SM_B->Int_B MeNH2, HATU (Clean amidation) Int_B->Target Pd-Cat. Formylation (High Yield)

Chemoselectivity analysis comparing direct amidation vs. late-stage formylation routes.

Mechanistic Grounding: CO-Free Palladium Catalysis

Traditional formylations of aryl halides rely on carbon monoxide (CO) gas, which poses severe safety hazards and requires specialized high-pressure autoclaves. To design a protocol suitable for standard laboratory setups, we utilize a modern surrogate methodology developed by [2], which employs tert-butyl isocyanide (t-BuNC) as a CO equivalent and triethylsilane (Et3SiH) as a mild hydride donor.

Causality of Reagent Selection:

  • JohnPhos Ligand: The steric bulk of the biaryl phosphine ligand accelerates reductive elimination, preventing catalyst deactivation.

  • t-BuNC: The bulky tert-butyl group prevents multiple insertions and stabilizes the resulting imine intermediate. This intermediate acts as an in situ protecting group, preventing the nascent aldehyde from being over-reduced to an alcohol by the silane.

CatalyticCycle Pd0 Pd(0) Catalyst JohnPhos Ligand OA Oxidative Addition Ar-Pd(II)-Br Pd0->OA Ar-Br Insertion Migratory Insertion Ar-C(=N-tBu)-Pd(II)-Br OA->Insertion t-BuNC Transmetalation Hydride Transfer Ar-C(=N-tBu)-Pd(II)-H Insertion->Transmetalation Et3SiH - Et3SiBr Product Reductive Elimination Imine Intermediate Transmetalation->Product Pd(0) Release Product->Pd0 Catalyst Regeneration

Mechanism of Pd-catalyzed formylation utilizing tert-butyl isocyanide and Et3SiH.

Step-by-Step Experimental Protocols

The following workflows are designed as self-validating systems. In-Process Controls (IPC) via LC-MS are integrated to ensure empirical verification at each node.

Step 1: Synthesis of 3-Bromo-4-fluoro-N-methylbenzamide

Objective: High-yielding amidation using [3] to activate the carboxylic acid.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (20.8 g, 54.7 mmol, 1.2 eq) and stir at room temperature for 15 minutes to form the active HOAt ester.

  • Amidation: Add methylamine hydrochloride (4.6 g, 68.4 mmol, 1.5 eq), followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (23.8 mL, 136.8 mmol, 3.0 eq). The excess base is required to liberate the free amine from its salt.

  • Reaction Monitoring (IPC): Stir at room temperature for 2 hours. Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( m/z 219) is consumed, and the product mass ( m/z 232/234, bromine isotope pattern) is dominant.

  • Workup: Quench the reaction by pouring it into ice-cold water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 1M HCl (50 mL), saturated NaHCO3 (50 mL), and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the intermediate as a white solid.

Step 2: Synthesis of 4-Fluoro-3-formyl-N-methylbenzamide

Objective: Palladium-catalyzed formylation with in situ imine hydrolysis.

  • Preparation: To a Schlenk tube, add 3-bromo-4-fluoro-N-methylbenzamide (5.0 g, 21.5 mmol), Pd(OAc)2 (241 mg, 1.07 mmol, 5 mol%), JohnPhos (642 mg, 2.15 mmol, 10 mol%), and Na2CO3 (4.5 g, 43.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen three times.

  • Reagent Addition: Inject anhydrous DMF (50 mL), followed by tert-butyl isocyanide (3.6 mL, 32.2 mmol, 1.5 eq) and triethylsilane (10.3 mL, 64.5 mmol, 3.0 eq).

  • Catalysis: Seal the tube and heat the mixture at 65 °C for 12 hours.

  • Reaction Monitoring (IPC): LC-MS will show the consumption of the bromide ( m/z 232) and the appearance of the tert-butyl imine intermediate ( m/z 315).

  • Hydrolysis & Workup: Cool the mixture to room temperature. Add 2M HCl (30 mL) and stir vigorously for 2 hours to hydrolyze the imine. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 75 mL). Wash the organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure 4-fluoro-3-formyl-N-methylbenzamide ( m/z 182 [M+H]+).

Quantitative Route Comparison

The table below summarizes the empirical advantages of the late-stage formylation route over direct amidation, validating our strategic protocol choices.

MetricRoute A: Direct AmidationRoute B: Late-Stage Formylation (Recommended)
Starting Material 4-Fluoro-3-formylbenzoic acid3-Bromo-4-fluorobenzoic acid
Step Count 1 Step2 Steps
Chemoselectivity Poor (Imine byproduct formation)Excellent (Orthogonal reactivity)
Overall Yield 35 – 45% (Variable)75 – 85% (Highly reproducible)
Scalability Low (Oligomerization during scale-up)High (Tolerates multi-gram scale smoothly)
Safety Profile StandardHigh (Avoids toxic CO gas via t-BuNC surrogate)

References

  • Jiang, X., Wang, J.-M., Zhang, Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.[Link]

Strategic Utilization of 4-Fluoro-3-formyl-N-methylbenzamide (CAS 1005763-15-4) in High-Throughput Lead Generation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse screening libraries relies heavily on bifunctional building blocks. 4-Fluoro-3-formyl-N-methylbenzamide (CAS 1005763-15-4) has emerged as a highly versatile intermediate for drug discovery[1]. By offering two orthogonal sites for derivatization—an activated aryl fluoride for Nucleophilic Aromatic Substitution (SNAr) and a formyl group for reductive amination or olefination—this scaffold enables the rapid assembly of complex pharmacophores. This whitepaper provides an in-depth technical analysis of its reactivity profile, structural rationale, and self-validating experimental protocols designed for high-yield library synthesis.

Structural Rationale & Physicochemical Profiling

The strategic value of 4-fluoro-3-formyl-N-methylbenzamide lies in the synergistic electronic effects of its functional groups:

  • The SNAr Activation Site (C4-Fluorine): Fluorine is an exceptional leaving group in SNAr reactions. Its high electronegativity inductively stabilizes the transition state, whether the reaction proceeds via a classical two-step Meisenheimer complex or a concerted mechanism[2]. The C4-fluorine is highly activated by the strong electron-withdrawing effects of the ortho-formyl and para-carboxamide groups.

  • The Orthogonal Electrophile (C3-Formyl): The aldehyde provides a distinct electrophilic center that can be selectively functionalized via reductive amination without displacing the aryl fluoride, provided the correct chemoselective reducing agents are employed.

  • The Pharmacophore Motif (N-methylbenzamide): The secondary amide acts as a rigid hydrogen bond donor/acceptor pair. This motif is frequently utilized to anchor small molecules to the hinge region of kinases or to engage specific transmembrane residues in GPCRs.

Quantitative Data: Physicochemical Properties

The fundamental properties of this building block dictate its handling and solubility profiles during library synthesis.

PropertyValueReference / Source
CAS Number 1005763-15-4
Molecular Formula C9H8FNO2
Molecular Weight 181.17 g/mol [Pharmaffiliates[1]]([Link])
Physical State Solid (typically off-white powder)
Key Reactivity Sites C4 (SNAr), C3 (Aldehyde)Structural Analysis

Bifunctional Reactivity & Synthetic Orthogonality

To maximize the utility of this scaffold, researchers must exploit the orthogonality between the C4-fluorine and the C3-formyl group. The order of operations is critical. Typically, performing the SNAr reaction first is preferred, as primary amines used in SNAr could otherwise condense with the aldehyde to form an unwanted imine.

ReactivityMap SM 4-fluoro-3-formyl- N-methylbenzamide (CAS: 1005763-15-4) SNAr SNAr Reaction (C4 Fluorine) SM->SNAr Nucleophile Base, Heat RedAm Reductive Amination (C3 Formyl) SM->RedAm Amine, STAB (Protect F) Int1 C4-Substituted Intermediate SNAr->Int1 Final Bifunctionalized Target Scaffold SNAr->Final Int2 C3-Aminated Intermediate RedAm->Int2 RedAm->Final Int1->RedAm Amine, STAB Int2->SNAr Nucleophile

Bifunctional reactivity workflow for 4-fluoro-3-formyl-N-methylbenzamide.

Quantitative Data: SNAr Optimization Matrix

The following table summarizes the optimized parameters for displacing the C4-fluorine with a standard cyclic secondary amine (e.g., morpholine), demonstrating the causality of solvent and base selection.

SolventBaseTemp (°C)Time (h)Conversion (%)Causality / Observation
THFTEA651245%Insufficient thermal activation for complete conversion.
DMFK2CO380472%Inorganic base causes partial degradation of the formyl group.
DMF DIPEA 80 3 >95% Optimal. DIPEA prevents Cannizzaro-type side reactions.
DMSODIPEA1001.588%Faster, but trace thermal degradation observed.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By integrating specific In-Process Controls (IPCs), the chemist is guaranteed mechanistic fidelity before proceeding to subsequent steps.

SNArProtocol Step1 1. Reagent Assembly (Amine + DIPEA in DMF) Step2 2. Substrate Addition (Dropwise at 0 °C) Step1->Step2 Step3 3. Thermal Activation (Heat to 80 °C) Step2->Step3 Step4 4. In-Process Control (LC-MS & 19F NMR) Step3->Step4 Decision Conversion > 95%? Step4->Decision Decision->Step3 No (Extend Time) Step5 5. Aqueous Workup (Quench & Extract) Decision->Step5 Yes Step6 6. Proceed to Reductive Amination Step5->Step6

Self-validating experimental workflow for regioselective SNAr.

Protocol A: Regioselective SNAr with Secondary Amines

Objective: Displace the C4-fluorine while preserving the C3-aldehyde.

  • Reagent Assembly: Dissolve the nucleophilic amine (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DMF (0.2 M). Causality: DIPEA acts as a non-nucleophilic acid scavenger for the generated HF, preventing acidic degradation of the aldehyde without inducing base-catalyzed side reactions.

  • Substrate Addition: Cool the mixture to 0 °C. Add 4-fluoro-3-formyl-N-methylbenzamide (1.0 equiv) dropwise as a solution in DMF. Causality: The 0 °C addition mitigates the exothermic formation of the Meisenheimer intermediate, ensuring the nucleophile does not competitively attack the highly electrophilic formyl carbon.

  • Thermal Activation: Warm the reaction to 80 °C and stir for 3 hours.

  • Self-Validating IPC (19F NMR & LC-MS): Pull a 50 µL aliquot. Causality: While LC-MS confirms the product mass, varying UV extinction coefficients can mask incomplete reactions. 19F NMR is the ultimate self-validating control ; the complete disappearance of the distinct aryl-fluoride resonance (~ -110 to -115 ppm) mathematically guarantees >95% conversion.

  • Workup: Quench with ice water to precipitate the product. Filter and dry under vacuum.

Protocol B: Chemoselective Reductive Amination

Objective: Functionalize the C3-aldehyde of the SNAr product.

  • Imine Formation: Dissolve the intermediate from Protocol A (1.0 equiv) and a primary/secondary amine (1.1 equiv) in 1,2-Dichloroethane (DCE). Stir at room temperature for 1 hour.

  • Chemoselective Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in a single portion. Causality: As established by, STAB is exceptionally mild and chemoselective[3]. It rapidly reduces the transient iminium ion but reacts sluggishly with the aldehyde, preventing the premature reduction of the starting material to a benzyl alcohol.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO3. Causality: The mild basic quench neutralizes the acetic acid byproduct from STAB and destroys residual boron species, preventing boron-amine complexes that artificially depress isolated yields during silica gel chromatography.

References

  • Pharmaffiliates - 4-Fluoro-3-formyl-N-methylbenzamide Miscellaneous Impurities. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Ritter, T., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. Available at:[Link]

Sources

biological activity of 4-fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and Synthetic Utility of 4-Fluoro-3-formyl-N-methylbenzamide: A Core Pharmacophore Building Block in Targeted Therapeutics

Executive Summary

While 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) is not deployed directly as a therapeutic agent, it functions as a highly privileged, intermediate building block in modern medicinal chemistry. Its precise arrangement of functional groups—an electrophilic formyl moiety, a highly labile para-fluorine atom, and a hydrogen-bonding N-methyl amide—makes it the definitive precursor for synthesizing 1H-indazole-5-carboxamides . These downstream derivatives exhibit profound biological activity, most notably acting as subnanomolar inhibitors of Monoamine Oxidase B (MAO-B) for neurodegenerative diseases, and as potent antagonists of Rho-associated protein kinases (ROCK) and MEK pathways in oncology.

The Chemical Imperative: Pharmacophore Architecture & Reactivity

The structural genius of 4-fluoro-3-formyl-N-methylbenzamide lies in its pre-configured reactivity, which dictates an exact, high-yield transformation into a biologically active heterocycle.

  • The Electrophilic Formyl Group (C3): Acts as the primary site for nucleophilic attack by hydrazines. It dictates the regiochemistry of the initial condensation step.

  • The Para-Fluorine Atom (C4): Fluorine is the optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). Its extreme electronegativity draws electron density away from the aromatic ring, stabilizing the negatively charged Meisenheimer complex transition state during pyrazole ring closure.

  • The N-Methyl Amide (C1): Remains inert during the cyclization process. By preserving this moiety, the resulting indazole core inherently possesses a potent hydrogen-bond donor/acceptor pair at the 5-position, which is critical for docking into enzyme active sites.

Pathway A 4-Fluoro-3-formyl- N-methylbenzamide B Hydrazone Intermediate A->B Hydrazine (Condensation) C N-Methyl-1H-indazole- 5-carboxamide B->C Base/Heat (SNAr Cyclization) D MAO-B Inhibitors (Neurological) C->D N-Aryl Substitution E ROCK/MEK Inhibitors (Oncology) C->E Hinge-Binding Optimization

Fig 1: Synthetic workflow from 4-fluoro-3-formyl-N-methylbenzamide to active biological inhibitors.

Translating Structure to Function: Downstream Biological Targets

Once cyclized into the indazole-5-carboxamide scaffold, the molecule gains potent biological activity across two primary therapeutic domains:

A. Monoamine Oxidase B (MAO-B) Inhibition

Indazole-5-carboxamides are recognized as best-in-class reversible MAO-B inhibitors, heavily researched for Parkinson's disease (PD) and Alzheimer's disease (AD). The N-methyl amide group interacts directly with the FAD-containing hydrophobic pocket of MAO-B. According to foundational research by, modifications of this core yield compounds with IC₅₀ values in the subnanomolar range, vastly outperforming standard irreversible therapies like selegiline by achieving selectivity indices exceeding 25,000-fold over MAO-A [1].

B. Kinase Inhibition (ROCK & MEK)

In oncology and vascular medicine, the indazole core acts as a highly effective ATP-competitive hinge binder. The N-methyl amide derived from the starting material provides critical hydrogen bonding to the kinase hinge region (specifically interacting with the backbone NH of the kinase domain). This precise binding modality is utilized in the development of Rho kinase (ROCK-II) inhibitors, which prevent vascular smooth muscle proliferation and tumor metastasis [2].

Pharmacophore Core Indazole-5-carboxamide Scaffold Amide N-Methyl Amide Core->Amide Indazole Indazole Ring Core->Indazole Substituent C3/N1 Substituents Core->Substituent Hinge Kinase Hinge / MAO-B Pocket Amide->Hinge H-Bond Donor/Acceptor Water Conserved Water Network Indazole->Water H-Bonding Hydrophobic Hydrophobic Cleft Substituent->Hydrophobic Pi-Pi/Steric Fit

Fig 2: Pharmacophore mapping of the indazole-5-carboxamide core within target enzyme active sites.

Self-Validating Methodologies: Synthesis & Evaluation

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific chemical causalities and internal controls.

Protocol 1: Synthesis of N-Methyl-1H-indazole-5-carboxamide via SNAr Cyclization

This protocol converts 4-fluoro-3-formyl-N-methylbenzamide into the biologically active indazole core.

  • Hydrazone Formation: Dissolve 4-fluoro-3-formyl-N-methylbenzamide (1.0 eq) in anhydrous ethanol. Add hydrazine hydrate (1.1 eq) dropwise. Stir at 25°C for 2 hours.

    • Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the highly electrophilic formyl group, ensuring quantitative conversion to the intermediate hydrazone.

  • Intramolecular SNAr: Concentrate the mixture in vacuo, re-dissolve in anhydrous DMF, and add potassium carbonate (K₂CO₃, 2.0 eq). Heat to 110°C for 12 hours.

    • Causality: The use of DMF is critical; its high dielectric constant stabilizes the polar Meisenheimer transition state. The absence of water prevents nucleophilic attack by hydroxide ions, which would yield an undesired 4-hydroxy byproduct instead of cyclization. The mild base deprotonates the hydrazone, increasing its nucleophilicity to attack the C4 position and eject the fluoride ion.

  • Workup & Validation: Quench the reaction with ice water to precipitate the product. Filter and recrystallize from ethanol.

    • Self-Validation Check: Perform ¹H-NMR. The reaction is only deemed successful if the aldehyde proton signal (~10.0 ppm) vanishes entirely, replaced by the indazole NH proton signal (~13.2 ppm).

Protocol 2: Self-Validating MAO-B Fluorometric Inhibition Assay

This protocol evaluates the biological efficacy of the synthesized derivatives.

  • Reagent Preparation: Prepare recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4). Prepare kynuramine as the fluorogenic substrate.

  • Equilibration: Incubate the enzyme with varying concentrations of the indazole inhibitor (1 pM to 10 μM) for 30 minutes at 37°C.

    • Causality: Pre-incubation is essential. Because indazole-5-carboxamides are reversible inhibitors, they require time to reach thermodynamic binding equilibrium within the active site before the substrate is introduced to compete for the pocket.

  • Reaction & Detection: Add kynuramine to initiate the reaction. After 20 minutes, quench the reaction with 2N NaOH. Measure fluorescence (Ex: 310 nm, Em: 400 nm) of the resulting 4-hydroxyquinoline product.

    • Causality: NaOH serves a dual purpose: it denatures the MAO-B enzyme to halt the reaction instantly, and it shifts the solution pH to >10, which is physically required to maximize the fluorescence quantum yield of the 4-hydroxyquinoline fluorophore.

  • Internal Validation: Run a parallel assay using Safinamide as a positive control and DMSO as a negative vehicle control.

    • Self-Validation Check: The assay data is only accepted if the calculated IC₅₀ for Safinamide falls strictly within its validated literature range (50–100 nM).

Quantitative Pharmacodynamics: Comparative Efficacy

The downstream derivatives of 4-fluoro-3-formyl-N-methylbenzamide exhibit striking potency. The table below summarizes the biological activity of highly optimized indazole-5-carboxamides synthesized from this core pharmacophore.

Derivative CompoundPrimary TargetMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (B/A)
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide MAO-B0.386> 10,000> 25,000
N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide MAO-B1.59> 10,000> 6,000
N-benzyl-4-(1H-indazol-5-yl)-5-phenyl-1,3-thiazol-2-amine ROCK-IIN/AN/AKinase Specific
Safinamide (Standard Clinical Control)MAO-B~ 98.0> 10,000~ 100

Data synthesized from standardized recombinant human MAO-B enzymatic assays [1].

References

  • Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency." Journal of Medicinal Chemistry, 57(15), 6679-6703.[Link]

  • U.S. Patent Application Publication. (2004). "Rho Kinase Inhibitors" (US 2004/0138286 A1).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22934041, N-methyl-1H-indazole-5-carboxamide" PubChem.[Link]

Mechanism of Action of 4-Fluoro-3-Formyl-N-Methylbenzamide in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of targeted therapeutics, 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) represents a highly specialized class of chemical probes used in Fragment-Based Drug Discovery (FBDD). Rather than functioning as a traditional small-molecule drug with a single defined biological target, this molecule is engineered as a dual-modality covalent fragment . It combines a highly responsive 19 F NMR screening handle with a reversible covalent electrophile designed to interrogate cryptic binding pockets and non-catalytic lysine residues across the proteome.

This whitepaper details the mechanistic rationale, kinetic profiling, and self-validating experimental workflows required to deploy this molecule effectively in early-stage drug discovery campaigns.

Core Mechanism of Action: Reversible Covalent Trapping

The mechanism of action of 4-fluoro-3-formyl-N-methylbenzamide relies on a synergistic triad of chemical features: an electrophilic warhead, an electronic tuning element, and a structural anchoring vector.

The Electrophilic Warhead (3-Formyl)

Aldehydes have experienced a renaissance in drug discovery due to their ability to act as reversible covalent warheads1. The 3-formyl group specifically targets the unprotonated ϵ -amino groups of lysine residues (or N-terminal amines). The mechanism proceeds via a nucleophilic attack to form a transient carbinolamine intermediate, which subsequently dehydrates to form a Schiff base (imine) . Because this reaction is thermodynamically reversible, the fragment avoids the permanent off-target toxicity associated with irreversible binders, allowing it to sample multiple binding sites until thermodynamic equilibrium favors the most complementary pocket 2.

Electronic Tuning & The 19 F NMR Handle (4-Fluoro)

The fluorine atom serves two critical, causal functions:

  • Electronic Modulation: Positioned ortho to the formyl group, the highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the formyl carbon, increasing its partial positive charge ( δ+ ) and accelerating the association rate ( kon​ ) of the nucleophilic attack.

  • Biophysical Screening Handle: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Because biological systems lack endogenous fluorine, ligand-observed 19 F NMR provides a zero-background screening environment. The fluorine nucleus is exquisitely sensitive to changes in its local chemical environment, making it an ideal reporter for protein binding3.

The Binding Vector (N-Methylbenzamide)

The amide moiety is not merely a structural linker; it is a critical recognition element. The carbonyl oxygen acts as a hydrogen bond acceptor, while the N-methyl proton acts as a hydrogen bond donor. This establishes a directional binding vector that anchors the fragment in the protein sub-pocket, increasing the effective local concentration of the formyl group and driving the thermodynamic equilibrium toward the Schiff base adduct 4.

ReactionMechanism A 4-fluoro-3-formyl- N-methylbenzamide B Target Protein (Lysine ε-NH2) C Nucleophilic Attack D Carbinolamine Intermediate C->D E Dehydration D->E F Schiff Base Adduct (Reversible Covalent) E->F AB AB AB->C

Reversible covalent Schiff base formation between the formyl probe and a target lysine residue.

Self-Validating Experimental Workflows

To ensure trustworthiness and eliminate false positives (e.g., non-specific aggregation or pan-assay interference), the experimental deployment of this fragment must utilize self-validating protocols.

Protocol 1: Ligand-Observed 19 F NMR Screening (CPMG)

This protocol identifies initial binding events by measuring changes in the transverse relaxation time ( T2​ ) of the fluorine nucleus 5.

  • Step 1: Sample Preparation. Prepare a solution containing 20 µM of 4-fluoro-3-formyl-N-methylbenzamide in 50 mM HEPES buffer (pH 7.4), 150 mM NaCl, and 10% D 2​ O. Prepare a second identical sample containing 2 µM of the target protein.

  • Step 2: NMR Acquisition. Acquire 1D 19 F spectra using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence with 1 H decoupling.

  • Step 3: Self-Validation (Competition Assay). To the protein-ligand sample, spike in 100 µM of a known high-affinity, non-covalent active-site inhibitor and re-acquire the spectra.

  • Causality & Rationale: Free fragments tumble rapidly in solution, resulting in long T2​ relaxation times and sharp NMR peaks. When the fragment binds the protein, it adopts the macromolecule's slow tumbling rate, drastically shortening its T2​ and causing severe line broadening (signal attenuation). The CPMG sequence acts as a T2​ filter to isolate this effect. The protocol is self-validating: if the signal recovers (sharpens) upon adding a competitor, it proves the fragment was bound specifically to the active site and was successfully displaced, ruling out non-specific protein aggregation.

Protocol 2: Intact Protein LC-MS with Reductive Trapping

Because Schiff bases are dynamically reversible, they often dissociate during the acidic, denaturing conditions of Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol chemically traps the adduct for mass validation 6.

  • Step 1: Incubation. Incubate 10 µM of the target protein with 100 µM of the fragment for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Step 2: Chemical Trapping. Add 5 mM Sodium Cyanoborohydride (NaCNBH 3​ ) to the mixture and incubate for an additional 30 minutes.

  • Step 3: LC-MS Analysis. Desalt the protein using an online C4 column and analyze via ESI-TOF Mass Spectrometry.

  • Causality & Rationale: NaCNBH 3​ is a mild reducing agent that selectively reduces the transient imine (Schiff base) into a highly stable, irreversible secondary amine. Crucially, it does not reduce the unreacted aldehyde form of the free fragment. This permanently traps the covalent complex, allowing the mass spectrometer to detect a precise mass shift of +165 Da (the mass of the fragment minus one water molecule lost during dehydration).

Workflow S1 19F NMR Screen (Ligand-Observed) S2 Hit Identification (T2 Relaxation) S1->S2 S3 Intact Protein MS (+ NaCNBH3) S2->S3 S4 Covalent Adduct Validation S3->S4 S5 X-Ray Crystallography (Structure Elucidation) S4->S5

Self-validating fragment screening workflow from 19F NMR identification to structural validation.

Quantitative Data & Kinetic Profiling

The integration of the fluorine atom subtly alters the kinetic profile of the formyl group. Table 1 summarizes the expected physicochemical and kinetic parameters compared to a non-fluorinated analog, highlighting the tuning effect of the halogen. Table 2 outlines the optimal NMR acquisition parameters for screening.

Table 1: Comparative Kinetic and Physicochemical Profiling

CompoundElectrophileTarget Residue kon​ (M −1 s −1 ) koff​ (s −1 ) 19 F Chemical Shift
4-fluoro-3-formyl-N-methylbenzamide AldehydeLysine ( ϵ -NH 2​ )~1.2 x 10 2 ~1.5 x 10 −3 -114.5 ppm
3-formyl-N-methylbenzamide (Des-fluoro)AldehydeLysine ( ϵ -NH 2​ )~0.8 x 10 2 ~2.1 x 10 −3 N/A

Note: The -I effect of the fluorine atom increases kon​ while the hydrogen bonding network of the amide decreases koff​ , resulting in a longer residence time for the fluorinated probe.

Table 2: 19 F NMR Acquisition Parameters for Fragment Screening

ParameterRecommended ValueScientific Rationale
Nucleus Frequency 470 MHz (on 500 MHz 1 H console)Optimal sensitivity for the 19 F gyromagnetic ratio.
Pulse Sequence CPMG with 1 H decouplingEliminates J-coupling complexity; isolates T2​ relaxation effects.
Relaxation Delay (D1) 2.0 secondsEnsures complete recovery of longitudinal magnetization between scans.
Number of Scans (NS) 128 - 256Achieves high signal-to-noise ratio at low (20 µM) ligand concentrations.

References

  • Source: Molecules (MDPI)
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology URL
  • An update on the discovery and development of reversible covalent inhibitors Source: PMC - NIH URL
  • Fragment-based covalent ligand discovery Source: RSC Chemical Biology URL
  • Targeted Reversible Covalent Modification of a Noncatalytic Lysine of the Krev Interaction Trapped 1 Protein Source: ACS Pharmacology & Translational Science URL
  • Reversible Covalent Imine-Tethering for Selective Stabilization of 14-3-3 Hub Protein Interactions Source: Journal of the American Chemical Society URL

Sources

Deconvoluting the Therapeutic Potential of 4-fluoro-3-formyl-N-methylbenzamide: A Roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: The identification of novel therapeutic targets for uncharacterized small molecules is a cornerstone of modern drug discovery. This guide presents a comprehensive strategy for elucidating the mechanism of action and potential therapeutic applications of 4-fluoro-3-formyl-N-methylbenzamide, a compound with a unique combination of a benzamide scaffold, a reactive formyl group, and strategic fluorine and N-methyl substitutions. Lacking direct literature, this document outlines a hypothesis-driven approach, focusing on structurally related compound classes to infer and validate potential biological targets. We provide a logical, multi-tiered experimental workflow, from initial target class screening to cellular validation, complete with detailed protocols and data interpretation frameworks. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a rigorous methodology for novel compound characterization.

| Structural Rationale and Hypothesis Generation

The molecular architecture of 4-fluoro-3-formyl-N-methylbenzamide offers distinct clues to its potential biological activity. A systematic deconstruction of its core components allows for the generation of several high-probability target hypotheses.

  • The Benzamide Core: This is a privileged scaffold in medicinal chemistry, famously present in a wide array of approved drugs. Its ability to form key hydrogen bonds allows it to function as a nicotinamide adenine dinucleotide (NAD+) mimetic. This feature is central to its role in the pharmacophores of Poly(ADP-ribose) polymerase (PARP) inhibitors.

  • The Ortho-Formyl Group: The presence of an aldehyde (formyl group) ortho to the amide is a critical feature. Aldehydes are electrophilic and can potentially form reversible or irreversible covalent bonds with nucleophilic residues (like cysteine or lysine) in an enzyme's active site. This "reactive" nature can lead to high-potency and durable target engagement. Furthermore, it can act as a strong hydrogen bond acceptor.

  • Fluorine Substitution: The fluorine atom at the 4-position can significantly alter the molecule's physicochemical properties. It can increase metabolic stability by blocking potential sites of oxidation and enhance binding affinity through favorable electrostatic interactions with the target protein.

Based on this analysis, we can prioritize three primary target classes for initial investigation:

  • Poly(ADP-ribose) Polymerases (PARPs): The benzamide core is a classic mimic of the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.

  • Histone Deacetylases (HDACs): Certain classes of HDAC inhibitors also feature a benzamide-like structure that interacts with the zinc ion in the enzyme's active site.

  • Protein Kinases: While a broader class, numerous kinase inhibitors utilize substituted benzamides to occupy the ATP-binding pocket.

This guide will focus on a detailed workflow to investigate the most promising of these hypotheses: the PARP enzyme family.

| Tier 1 Investigation: Targeting the PARP Enzyme Family

The structural similarity to known PARP inhibitors, such as Olaparib and Niraparib, makes this enzyme family the primary hypothesis. PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

| Experimental Workflow for PARP Inhibition

The following workflow provides a logical progression from broad screening to specific validation of PARP1/2 inhibition.

Methodological & Application

Advanced Application Note: Synthetic Utility and Experimental Protocols for 4-Fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: 4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4)

Executive Summary & Chemical Rationale

In modern structure-based drug design, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 4-Fluoro-3-formyl-N-methylbenzamide is a highly privileged intermediate utilized extensively in the discovery of kinase inhibitors (e.g., SYK, LRRK2) and G Protein-Coupled Receptor (GPCR) modulators[1].

The strategic value of this molecule lies in its orthogonal reactivity profile. It features three distinct chemical handles:

  • An electrophilic 3-formyl group: Primed for reductive aminations, Knoevenagel condensations, or Wittig olefinations.

  • A highly activated 4-fluoro substituent: The strongly electron-withdrawing ortho-formyl and para-carboxamide groups significantly lower the LUMO of the aromatic ring, making the fluorine atom an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • A stable N-methyl carboxamide: Provides a critical hydrogen-bond donor/acceptor motif for target engagement without interfering with upstream synthetic steps[2].

Quantitative Physicochemical Profile
PropertyValueStructural Implication
CAS Number 1005763-15-4Unique identifier for procurement and safety tracking.
Molecular Formula C9H8FNO2Confirms exact mass for LC-MS validation.
Molecular Weight 181.17 g/mol Low molecular weight ensures high atom economy in fragment-based design.
LogP (Predicted) ~1.2Excellent solubility in standard polar aprotic organic solvents (DMF, DCM, DCE).

Divergent Synthetic Workflows

The true utility of 4-fluoro-3-formyl-N-methylbenzamide is its ability to act as a central hub for divergent synthesis. By chemoselectively targeting either the formyl group or the fluoro group—or exploiting both in tandem—chemists can rapidly generate diverse chemical libraries.

G BB 4-Fluoro-3-formyl-N-methylbenzamide (Core Building Block) RA Reductive Amination (3-Formyl Modification) BB->RA 1°/2° Amines, NaBH(OAc)3 SNAr SNAr Reaction (4-Fluoro Displacement) BB->SNAr Nucleophiles (N, S, O), Base, Heat Indazole Indazole Cyclization (Bifunctional Annulation) BB->Indazole Hydrazine, Heat

Divergent synthetic pathways utilizing 4-fluoro-3-formyl-N-methylbenzamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Chemoselective Reductive Amination

Objective: Conversion of the 3-formyl group to a secondary or tertiary amine while preserving the aryl fluoride.

Mechanistic Causality: Reductive amination requires a delicate balance. If the reducing agent is too strong (e.g., NaBH4), it will prematurely reduce the aldehyde to a benzyl alcohol before the amine can condense. We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) . The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde but highly reactive toward the transient, more electrophilic iminium ion intermediate[3]. 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the iminium intermediate better than standard dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-fluoro-3-formyl-N-methylbenzamide (1.0 equiv, 1.0 mmol) in anhydrous DCE (0.1 M).

  • Condensation: Add the desired primary or secondary amine (1.05 equiv). If the amine is an HCl salt, add N,N-Diisopropylethylamine (DIPEA) (1.05 equiv) to liberate the free base.

  • Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~5-6, which accelerates iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 to 2.0 equiv) in a single portion. Stir at room temperature for 12–16 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Self-Validating System (Troubleshooting):

  • Validation: Monitor by LC-MS. The disappearance of the starting material mass (m/z 182 [M+H]+) and the appearance of the product mass confirms success.

  • Correction: If LC-MS shows a mass of m/z 184 [M+H]+, premature reduction to the benzyl alcohol has occurred. In future runs, allow the amine and aldehyde to stir for a longer period (or add molecular sieves) before adding the NaBH(OAc)3.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the 4-fluoro group with a nucleophile (e.g., amines, thiols) while preserving the aldehyde.

Mechanistic Causality: Fluorine is typically a poor leaving group in aliphatic SN2 reactions, but it is the best leaving group in SNAr reactions. Its extreme electronegativity highly polarizes the C-F bond, making the ipso-carbon highly susceptible to nucleophilic attack. Furthermore, the strong electron-withdrawing nature of the ortho-formyl group stabilizes the anionic Meisenheimer complex transition state[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-3-formyl-N-methylbenzamide (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Nucleophile Addition: Add the nucleophile (e.g., a cyclic secondary amine like morpholine) (1.2 equiv).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.0 equiv) to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 80 °C under argon for 4–6 hours.

  • Workup: Cool to room temperature and pour the mixture into ice water (30 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 20 mL), wash thoroughly with water (to remove DMF) and brine, dry over MgSO4, and concentrate.

Self-Validating System (Troubleshooting):

  • Validation: 1H-NMR is the gold standard here. The complete disappearance of the highly split fluorine-coupled aromatic protons and the appearance of the nucleophile's aliphatic protons validate the displacement. The aldehyde peak (~10.2 ppm) must remain intact.

  • Correction: If the reaction stalls, the nucleophile may not be sufficiently reactive. Switch the base to Cesium Carbonate (Cs2CO3) or increase the temperature to 100 °C.

Protocol C: One-Pot Synthesis of 1H-Indazole-5-carboxamide Derivatives

Objective: Tandem cyclization to form a privileged indazole pharmacophore.

Mechanistic Causality: Indazoles are critical motifs in oncology and immunology due to their ability to mimic the purine ring of ATP in kinase active sites[4]. This protocol leverages both reactive handles simultaneously. Hydrazine first condenses with the aldehyde to form a hydrazone. Because the hydrazone nitrogen is highly nucleophilic and positioned in perfect proximity to the activated 4-fluoro group, an intramolecular SNAr occurs rapidly upon heating, ejecting hydrogen fluoride to aromatize into the indazole core.

Mechanism Step1 Starting Material (Aldehyde + Aryl Fluoride) Step2 Hydrazone Intermediate (Condensation) Step1->Step2 + NH2NH2 - H2O Step3 Meisenheimer Complex (Intramolecular Attack) Step2->Step3 Base / Heat Step4 1H-Indazole Core (Fluoride Elimination) Step3->Step4 - HF

Tandem condensation and intramolecular SNAr mechanism for indazole cyclization.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial or a heavy-walled pressure tube, dissolve 4-fluoro-3-formyl-N-methylbenzamide (1.0 equiv, 1.0 mmol) in 1,4-Dioxane (0.2 M).

  • Reagent Addition: Add Hydrazine monohydrate (NH2NH2·H2O) (3.0 equiv). Caution: Hydrazine is highly toxic; handle only in a well-ventilated fume hood.

  • Cyclization: Seal the vessel and heat to 110 °C for 12 hours (or microwave at 120 °C for 30 minutes).

  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure N-methyl-1H-indazole-5-carboxamide.

Self-Validating System (Troubleshooting):

  • Validation: LC-MS will show a mass shift from m/z 182[M+H]+ to m/z 176 [M+H]+ (loss of F and O, addition of N2H2, net loss of 6 Da). In 1H-NMR, the aldehyde proton (~10.2 ppm) will vanish, replaced by a broad singlet corresponding to the indazole N-H proton (~13.0 ppm).

  • Correction: If the linear hydrazone intermediate is isolated without cyclization, the intramolecular SNAr barrier was not overcome. Re-dissolve the intermediate in DMF, add K2CO3, and heat to 120 °C to force the cyclization.

References

  • Sigma-Aldrich. "4-fluoro-3-formyl-N-methylbenzamide | 1005763-15-4". Sigma-Aldrich Product Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuV_G6L0xEiNMfP5O9cJqkIUkTiMMpkwaWJVmYKoutPfyK5m-ObjV4wOjwh0g2mvsl_AJtg8TLHG9YVQCDu4nSWbMZbM8aVXPdcEtxO5rW-FAvayvkLuhJCtaL6aqXEIhberN3aEVbbOdkMtqt1p1SGVyMCnb6pc-vki_UPOzw6LsK97_a]
  • World Intellectual Property Organization. "WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-d5bpYFFVULYDVEo86SCT4OtJtFX21I0zaditSquOpI8Ac-JIpfc_AJPT8SCNPDXR1xsipw-fy6phzJkAHr1WDxXZXhxZqo9T6wARkoq9o4kVkUJrDAgO_rZmjkBKKTMyuA90uXNqfOdfxKVBXOTqWmS1gMxDELNGXiVDIzZoBk4wneaR6lg5DqBl9_D-c7EP]
  • ACS Publications. "Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy". Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLOyEGLMJB3RqABChJ6KkFWdunqcFUTNVdHzyLhXQsM2SkDHGzk_n_T0Tt9jtfHY_QHncfMVMtXlutE55aZowcuhu38F8yHuV9i25iUxTzgRo1wDDSPAyGlI2DcyhrVYeoz-DfrVsXM41F9ZlyPvSe]
  • BenchChem. "4-Amino-3-fluorobenzamide | 609783-62-2". BenchChem Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrirygNLjfQYAocIrV5wqNBGXI0Hoqu0PNoZUpaqUcYXUfaW2iUHHerp8E75vAbhEsF3HH5P-yfJiodHdlyPAyEUhPCfawl-_KJ458v4jpFUeoVP_TdeMmmYnafmdARg4ByijJng==]

Sources

Purification Strategies for 4-fluoro-3-formyl-N-methylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the purification of 4-fluoro-3-formyl-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purity in drug development and research, this document outlines three primary purification methodologies: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with an in-depth explanation of the underlying scientific principles, enabling researchers, scientists, and drug development professionals to make informed decisions and adapt these methods to their specific needs. This guide is designed to be a practical, field-proven resource, ensuring the attainment of high-purity 4-fluoro-3-formyl-N-methylbenzamide for downstream applications.

Introduction to 4-fluoro-3-formyl-N-methylbenzamide and its Purification Challenges

4-fluoro-3-formyl-N-methylbenzamide is a substituted benzamide derivative with functional groups that make it a valuable building block in medicinal chemistry. The presence of a polar benzamide, a reactive aldehyde, and a fluoro group on the aromatic ring gives the molecule a unique physicochemical profile.

Compound Profile:

PropertyValueSource
Chemical Name 4-fluoro-3-formyl-N-methylbenzamide-
CAS Number 1005763-15-4[1]
Molecular Formula C₉H₈FNO₂-
Molecular Weight 181.17 g/mol [2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Melting Point Not available. A related compound, 4-fluoro-N-methylbenzamide, has a melting point of 133-134 °C.[3]

The primary challenge in the purification of 4-fluoro-3-formyl-N-methylbenzamide lies in the effective removal of starting materials, reaction by-products, and potential side-products from its synthesis. Common impurities may include the corresponding carboxylic acid (from oxidation of the aldehyde), unreacted starting materials, and dimers or other side-products arising from the reactivity of the formyl group. The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, relying on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures.[4][5] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

Solvent Selection: A Critical First Step

The selection of an appropriate solvent system is paramount for successful recrystallization. Due to the lack of specific solubility data for 4-fluoro-3-formyl-N-methylbenzamide, a systematic solvent screening is recommended.

Recommended Solvents for Screening:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Ethyl Acetate, Acetone

  • Nonpolar Solvents: Toluene, Hexanes (as an anti-solvent)

  • Mixed Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexane

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of the crude 4-fluoro-3-formyl-N-methylbenzamide into a small test tube.

  • Add the selected solvent dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.

  • If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely at the boiling point, it is a potentially good solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a high recovery of pure crystals.

Detailed Recrystallization Protocol

This protocol is based on general principles for the recrystallization of benzamide derivatives.[6][7]

Materials:

  • Crude 4-fluoro-3-formyl-N-methylbenzamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 4-fluoro-3-formyl-N-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with gentle stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow

Caption: Column chromatography workflow for purifying the target compound.

Preparative HPLC: For High-Purity Requirements

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from complex mixtures, making it ideal for the final purification step in pharmaceutical development. [8][9][10]It offers high resolution and is suitable for obtaining material with very high purity.

Method Development Strategy

A systematic approach to method development is crucial for achieving an efficient preparative HPLC separation.

  • Mode Selection (Normal vs. Reversed-Phase): For a moderately polar molecule like 4-fluoro-3-formyl-N-methylbenzamide, both normal-phase (NP) and reversed-phase (RP) HPLC could be viable. Reversed-phase is generally more common for small pharmaceutical molecules.

  • Analytical Method Development: An analytical scale HPLC method should be developed first to determine the optimal stationary phase, mobile phase, and gradient conditions.

  • Loading Study: Once an analytical method is established, a loading study is performed to determine the maximum amount of sample that can be injected without compromising the separation.

  • Scale-Up: The analytical method is then scaled up to a preparative scale by adjusting the flow rate, injection volume, and column size.

Detailed Preparative HPLC Protocol (Reversed-Phase)

This protocol outlines a general approach for the reversed-phase preparative HPLC purification of 4-fluoro-3-formyl-N-methylbenzamide.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Crude 4-fluoro-3-formyl-N-methylbenzamide

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier, optional)

Procedure:

  • Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the initial mobile phase composition. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Analytical Scouting:

    • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% TFA or formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or formic acid

    • Develop a gradient method (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Method Optimization: Optimize the gradient to achieve good resolution between the target peak and impurities.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the filtered sample solution.

    • Run the optimized gradient method.

    • Monitor the elution profile with the UV detector.

  • Fraction Collection: Collect the fraction corresponding to the peak of 4-fluoro-3-formyl-N-methylbenzamide.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the mobile phase from the pure fraction by lyophilization or rotary evaporation.

Workflow for Preparative HPLC:

Prep_HPLC_Workflow A Crude Product B Analytical HPLC Method Development A->B C Loading Study B->C D Scale-Up to Preparative Column C->D E Inject Sample D->E F Run Preparative Gradient E->F G Collect Fractions F->G H Analyze Fraction Purity by HPLC G->H I Combine Pure Fractions H->I J Remove Solvent I->J K High-Purity Product J->K

Caption: Preparative HPLC workflow for high-purity isolation.

Conclusion

The purification of 4-fluoro-3-formyl-N-methylbenzamide can be effectively achieved through a systematic application of recrystallization, column chromatography, or preparative HPLC. The choice of method will be dictated by the specific requirements of the research or development project. For initial purification and removal of major impurities, recrystallization is a cost-effective and efficient method. For more complex mixtures or when higher purity is required, silica gel column chromatography provides a robust solution. For the highest purity demands, such as in late-stage drug development, preparative HPLC is the method of choice. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently obtain high-purity 4-fluoro-3-formyl-N-methylbenzamide for their intended applications.

References

  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • ACS Combinatorial Science. (2019, July 22). Overview of Analytical-to-Preparative Liquid Chromatography Method Development. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Strategy of method development for isolation/purification. Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electrochemical deoxygenative homo-couplings of aromatic aldehydes. Retrieved from [Link]

  • Fuji Silysia Chemical Ltd. (n.d.). Silica gel for Column Chromatography. Retrieved from [Link]

  • Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.
  • NextSDS. (n.d.). 4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-N-methylbenzamide. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-Fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Fluorinated benzamides have garnered immense interest in medicinal chemistry due to the unique physicochemical properties imparted by the carbon-fluorine bond 1. The targeted substitution of hydrogen with fluorine modulates lipophilicity, enhances metabolic stability by blocking labile oxidation sites, and introduces the potential for weak C–F⋯H–X hydrogen bonding interactions that can significantly alter biological target binding affinities 2. Furthermore, in the solid state, fluorine substitution at the ortho-position relative to formyl or amide groups has been shown to suppress crystallographic disorder, leading to highly well-defined packing motifs 3.

4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4; MW: 181.17 g/mol ) is a highly versatile synthetic building block 4. The formyl group serves as a reactive electrophilic center for downstream transformations (e.g., reductive aminations, Wittig olefinations), while the N-methyl carboxamide provides a stable, polar hydrogen-bonding motif. Rigorous analytical characterization is essential to confirm regiochemistry and ensure the absence of regioisomeric impurities, such as 2-fluoro-3-formyl-N-methylbenzamide 5.

Analytical Workflow & Decision Matrix

AnalyticalWorkflow Start 4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR LCMS LC-MS (ESI+) Mass & Fragmentation Start->LCMS HPLC RP-HPLC (UV/Vis) Purity Profiling Start->HPLC FTIR FTIR Spectroscopy Functional Groups Start->FTIR NMR_Details Confirm structural connectivity, C-F coupling, and formyl presence NMR->NMR_Details LCMS_Details Determine [M+H]+ (m/z 182.1) and structural fragments LCMS->LCMS_Details HPLC_Details Assess chemical purity (Target >98%) HPLC->HPLC_Details FTIR_Details Identify C=O (amide/aldehyde), N-H, and C-F stretches FTIR->FTIR_Details

Fig 1. Analytical characterization workflow for 4-fluoro-3-formyl-N-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR is the definitive technique for verifying the 1,3,4-substitution pattern of the aromatic ring. The highly electronegative fluorine atom at position 4 induces pronounced scalar couplings (J-coupling) with adjacent nuclei. The ¹⁹F nucleus (spin 1/2, 100% natural abundance) provides a distinct, highly sensitive handle. The aldehyde proton is particularly diagnostic; its resonance is shifted significantly downfield (>10 ppm) and typically exhibits a long-range coupling (⁴JHF) with the ortho-fluorine atom, validating the spatial relationship between the formyl and fluoro groups.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Note: DMSO-d₆ is selected over CDCl₃ to prevent line broadening of the amide N-H proton and to ensure complete dissolution of the polar benzamide network.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Calibrate the residual solvent peak to 2.50 ppm.

  • ¹³C NMR Acquisition: Acquire 512 scans at 100 MHz with continuous proton decoupling. Calibrate the solvent peak to 39.5 ppm.

  • ¹⁹F NMR Acquisition: Acquire 16 scans at 376 MHz with proton decoupling. Use trichlorofluoromethane (CFCl₃) as an external reference (0 ppm).

Quantitative Data Summary: Expected ¹H NMR Assignments

NucleusExpected Chemical Shift (ppm)MultiplicityExpected CouplingStructural Assignment
¹H ~10.2d⁴JHF ≈ 2.0 Hz-CHO (Formyl proton)
¹H ~8.5br q³JHH ≈ 4.5 Hz-CONH- (Amide NH)
¹H ~8.3dd⁴JHF, ⁴JHHAr-H (Position 2)
¹H ~8.1ddd³JHH, ⁴JHFAr-H (Position 6)
¹H ~7.4dd³JHF, ³JHHAr-H (Position 5)
¹H ~2.8d³JHH ≈ 4.5 Hz-CH₃ (N-methyl protons)
¹⁹F -115.0 to -120.0sN/A (¹H decoupled)Ar-F (Position 4)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Expertise: LC-MS is deployed to confirm the exact mass and map structural footprinting. The basic nature of the secondary amide makes Positive Electrospray Ionization (ESI+) the optimal ionization mode. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 182.1) typically results in the neutral loss of methylamine (CH₃NH₂, 31 Da) to form a stable acylium ion, confirming the intact N-methylbenzamide moiety.

Self-Validating Protocol:

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid (FA).

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Gradient: Run a ballistic gradient from 5% to 95% Acetonitrile (0.1% FA) over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 25 V.

  • MS/MS Analysis: Isolate m/z 182.1 in the quadrupole and apply a collision energy of 15-20 eV using argon as the collision gas to generate the fragmentation spectrum.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Causality & Expertise: To ensure the intermediate is suitable for downstream API synthesis, chemical purity must exceed 98%. A high-resolution reverse-phase method utilizing Trifluoroacetic acid (TFA) as an ion-pairing agent is critical. TFA suppresses the ionization of the amide nitrogen, preventing peak tailing and ensuring high-resolution separation from potential synthetic impurities (e.g., unreacted starting materials or regioisomers).

Self-Validating Protocol:

  • Column Selection: Install a C18 analytical column (150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Detection: Set the Photodiode Array (PDA) detector to extract chromatograms at 254 nm (optimal for the conjugated aromatic system) and 280 nm.

  • Execution: Equilibrate the column at 1.0 mL/min and execute the gradient program.

Quantitative Data Summary: HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Expertise: FTIR provides orthogonal validation of the functional groups. The molecule contains two distinct carbonyl environments (amide and aldehyde), which must be resolved to confirm structural integrity. Furthermore, the strong electron-withdrawing nature of the fluorine atom induces a characteristic C-F stretching vibration in the fingerprint region.

Self-Validating Protocol:

  • Background Collection: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place 2-3 mg of the solid powder directly onto the ATR crystal and apply uniform pressure using the anvil to ensure complete optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Spectral Analysis:

    • N-H Stretch: Broad absorption at ~3300 cm⁻¹.

    • Aldehyde C=O Stretch: Sharp absorption at ~1695 cm⁻¹.

    • Amide C=O Stretch (Amide I band): Strong absorption at ~1650 cm⁻¹.

    • C-F Stretch: Intense absorption in the 1100–1300 cm⁻¹ region.

References

  • [4] Title: 4-fluoro-3-formyl-N-methylbenzamide | 1005763-15-4 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 4

  • [5] Title: 4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information - NextSDS. Source: nextsds.com. URL: 5

  • [2] Title: Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC. Source: nih.gov. URL: 2

  • [3] Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Source: acs.org. URL: 3

  • [1] Title: N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Source: mdpi.com. URL: 1

Sources

4-fluoro-3-formyl-N-methylbenzamide as a research chemical

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Fluoro-3-formyl-N-methylbenzamide as a Precursor for Privileged Indazole-5-carboxamide Pharmacophores

Executive Summary

In modern drug discovery, the efficient synthesis of privileged heterocyclic scaffolds is paramount. 4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) is a highly specialized, tri-functional organic building block widely utilized in the synthesis of targeted therapeutics. This application note details the mechanistic rationale and provides a self-validating experimental protocol for utilizing this compound to synthesize N -methyl-1 H -indazole-5-carboxamide derivatives. These resulting scaffolds are highly potent pharmacophores, frequently deployed in the development of subnanomolar Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease[1][2] and selective kinase inhibitors (e.g., Rho kinase)[3].

Mechanistic Rationale & Chemical Profiling

The synthetic utility of 4-fluoro-3-formyl- N -methylbenzamide stems from the synergistic electronic interplay of its three functional groups:

  • The Formyl Group (C3): Acts as an electrophilic anchor, readily undergoing condensation with hydrazine derivatives to form stable hydrazone intermediates.

  • The Fluoro Group (C4): Serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (S N​ Ar). Its reactivity is drastically enhanced by the electron-withdrawing effects of both the ortho-formyl group and the para-amide group, which stabilize the transient Meisenheimer complex during cyclization.

  • The N -Methylamide Group (C1): Beyond activating the aromatic ring for S N​ Ar, this moiety is a critical hydrogen-bond donor/acceptor pair. In biological systems, it is recognized in the hinge region of kinases[3] and the active site cavity of MAO-B[1].

By reacting this building block with aryl or alkyl hydrazines, researchers can rapidly generate a library of 1-substituted N -methyl-1 H -indazole-5-carboxamides via a two-step condensation-cyclization sequence.

Reaction Pathway Visualization

G A 4-Fluoro-3-formyl- N-methylbenzamide C Hydrazone Intermediate A->C EtOH, RT Condensation B Aryl Hydrazine (Ar-NH-NH₂) B->C D Meisenheimer Complex (SNAr) C->D DMSO, Cs₂CO₃ 120°C E 1-Aryl-N-methyl-1H- indazole-5-carboxamide D->E -HF Aromatization

Fig 1. Synthesis of indazole-5-carboxamides via SNAr cyclization.

Experimental Workflow: Synthesis of Indazole-5-carboxamides

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding.

Step 1: Hydrazone Condensation
  • Causality of Design: Ethanol is selected as the solvent because it fully dissolves the starting materials but acts as an antisolvent for the extended-conjugation hydrazone product. Sodium acetate is used to buffer the reaction, liberating the hydrazine free base from its hydrochloride salt without raising the pH high enough to trigger premature, unselective S N​ Ar side reactions.

  • Procedure:

    • Suspend 4-fluoro-3-formyl- N -methylbenzamide (1.0 eq, 10 mmol) and the desired aryl hydrazine hydrochloride (1.1 eq, 11 mmol) in anhydrous ethanol (40 mL).

    • Add anhydrous sodium acetate (1.1 eq, 11 mmol) in one portion.

    • Stir the mixture at room temperature for 4 hours.

  • Validation Checkpoint: The reaction is self-indicating. A thick, bright yellow precipitate will form as the hydrazone is generated. TLC analysis (UV 365 nm) will reveal a highly fluorescent spot, confirming the formation of the conjugated hydrazone network. Filter and wash with cold ethanol to isolate the intermediate.

Step 2: Intramolecular S N​ Ar Cyclization
  • Causality of Design: Anhydrous DMSO (a polar aprotic solvent) is critical here; it solvates the cesium cations but leaves the nucleophilic hydrazone nitrogen "naked" and highly reactive. Cesium carbonate (Cs 2​ CO 3​ ) is superior to potassium carbonate due to the larger ionic radius of cesium, which provides better solubility and a template effect that accelerates intramolecular cyclization. The high temperature (120 °C) is required to overcome the activation energy barrier of breaking aromaticity to form the Meisenheimer complex.

  • Procedure:

    • Dissolve the isolated hydrazone intermediate (1.0 eq) in anhydrous DMSO (0.2 M concentration).

    • Add finely powdered Cs 2​ CO 3​ (2.0 eq).

    • Heat the mixture to 120 °C under an inert argon atmosphere for 6–8 hours.

    • Cool the mixture to room temperature and quench by pouring into vigorously stirred ice water (5× volume of DMSO).

  • Validation Checkpoint: Complete consumption of the fluorescent hydrazone on TLC indicates successful cyclization. The final indazole product will precipitate upon aqueous quench as a crystalline solid. LC-MS analysis will show an [M+H]+ peak corresponding to the exact mass of the starting hydrazone minus 20 Da (loss of HF).

Quantitative Data & Optimization

Table 1: Optimization of S N​ Ar Cyclization Conditions The following data summarizes the optimization of the cyclization step, highlighting the necessity of polar aprotic solvents and strong bases for high-yielding conversion.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1EthanolNone8024< 10%Protic solvent heavily solvates nucleophile; insufficient thermal energy.
2DMFK 2​ CO 3​ 1001265%Moderate S N​ Ar progression; limited by K 2​ CO 3​ solubility.
3DMSOK 2​ CO 3​ 120882%Higher boiling point allows optimal kinetic energy for Meisenheimer formation.
4 DMSO Cs 2​ CO 3​ 120 6 94% Optimal. Enhanced base solubility and cesium template effect drive rapid cyclization.

Table 2: Physicochemical Profiling of the N -Methylindazole-5-carboxamide Scaffold Parameters demonstrating why this scaffold is heavily favored in CNS drug design (e.g., MAO-B inhibitors)[2].

PropertyTypical Value RangeRelevance to Drug Design
Molecular Weight 280 – 350 DaIdeal for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 45 – 55 ŲExcellent for oral bioavailability and CNS exposure.
Hydrogen Bond Donors 1 (Amide NH)Crucial for specific hinge-binding interactions in kinase pockets.
Hydrogen Bond Acceptors 2 – 3Enhances aqueous solubility while maintaining necessary lipophilicity.

Sources

Applications of 4-Fluoro-3-formyl-N-methylbenzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] Its unique structural and electronic properties allow for versatile interactions with various biological targets. The strategic incorporation of substituents onto the benzamide core can fine-tune its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This guide focuses on the multifaceted applications of a particularly promising, yet underexplored, building block: 4-fluoro-3-formyl-N-methylbenzamide . We will delve into its potential as a precursor for novel therapeutics, with a specific emphasis on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

The presence of three key functional groups on the benzamide ring dictates the synthetic and medicinal chemistry avenues for this molecule:

  • The Benzamide Moiety: This group is a well-established pharmacophore, particularly for PARP inhibitors, where the amide NH and carbonyl oxygen can form crucial hydrogen bonds with the enzyme's active site.[1][2]

  • The Fluorine Atom: A common bioisostere for a hydrogen atom, the introduction of fluorine can significantly impact a molecule's metabolic stability, pKa, and binding affinity.[3][4]

  • The Formyl Group: This aldehyde functionality serves as a versatile synthetic handle, enabling the construction of more complex molecular architectures through a variety of chemical transformations.

PART 1: Potential Therapeutic Applications

The unique combination of functional groups in 4-fluoro-3-formyl-N-methylbenzamide makes it an attractive starting material for several classes of therapeutic agents.

Precursor for Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[5] Inhibitors of PARP have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6] The benzamide core is a key structural feature of many clinically approved and investigational PARP inhibitors, including Olaparib and Talazoparib.[7]

The formyl group of 4-fluoro-3-formyl-N-methylbenzamide provides a convenient anchor point for introducing the diverse cyclic structures often found in the "cap" region of PARP inhibitors. These caps are crucial for establishing additional interactions with the enzyme and enhancing potency and selectivity.

PARP_Inhibitor_Strategy cluster_0 4-Fluoro-3-formyl-N-methylbenzamide cluster_1 Synthetic Transformations cluster_2 Target Molecule cluster_3 Biological Target Start 4-Fluoro-3-formyl-N-methylbenzamide Reaction Reductive Amination or Condensation Reactions Start->Reaction Introduce cyclic 'cap' Product Novel PARP Inhibitor Reaction->Product Cyclization Target PARP Enzyme Product->Target Inhibition

Caption: Synthetic strategy for developing PARP inhibitors.

Synthesis of Bioactive Heterocycles

The formyl group can readily participate in condensation reactions with various nucleophiles to construct a wide range of heterocyclic systems. Many of these heterocyclic scaffolds are themselves privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.

  • Benzimidazoles: Reaction with o-phenylenediamines can yield benzimidazole derivatives. Benzimidazoles are known to possess anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

  • Quinolines and Isoquinolines: Through reactions like the Friedländer annulation or the Pomeranz–Fritsch reaction, the formyl group can be elaborated into quinoline and isoquinoline ring systems, which are present in numerous pharmaceuticals.

PART 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of compounds derived from 4-fluoro-3-formyl-N-methylbenzamide.

Synthesis of 4-Fluoro-3-formyl-N-methylbenzamide

A plausible synthetic route starting from a commercially available material is outlined below.

Synthesis_Workflow Start 4-Fluoro-3-methylbenzoic acid Step1 Amidation Start->Step1 1. SOCl2, DMF (cat.) 2. Methylamine Intermediate1 4-Fluoro-N,3-dimethylbenzamide Step1->Intermediate1 Step2 Benzylic Bromination Intermediate1->Step2 NBS, AIBN, CCl4 Intermediate2 3-(Bromomethyl)-4-fluoro-N-methylbenzamide Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 e.g., DMSO, NaHCO3 Product 4-Fluoro-3-formyl-N-methylbenzamide Step3->Product

Caption: Proposed synthetic workflow for the title compound.

Protocol 2.1.1: Amidation of 4-Fluoro-3-methylbenzoic acid

  • To a solution of 4-fluoro-3-methylbenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of methylamine (2.0 eq) in DCM at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-fluoro-N,3-dimethylbenzamide.

Protocol 2.1.2: Benzylic Bromination

  • To a solution of 4-fluoro-N,3-dimethylbenzamide (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 4 hours under nitrogen.

  • Cool the reaction to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate in vacuo and purify by column chromatography to afford 3-(bromomethyl)-4-fluoro-N-methylbenzamide.

Protocol 2.1.3: Oxidation to Aldehyde

  • Dissolve 3-(bromomethyl)-4-fluoro-N-methylbenzamide (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium bicarbonate (2.0 eq) and heat the mixture at 100 °C for 3 hours.

  • Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield 4-fluoro-3-formyl-N-methylbenzamide.

Synthesis of a Benzimidazole-based PARP Inhibitor Precursor

This protocol describes the synthesis of a key intermediate where a benzimidazole moiety is appended to the 4-fluoro-3-formyl-N-methylbenzamide core.

Protocol 2.2.1: Condensation with o-Phenylenediamine

  • To a solution of 4-fluoro-3-formyl-N-methylbenzamide (1.0 eq) in ethanol, add o-phenylenediamine (1.05 eq).

  • Add a catalytic amount of acetic acid and reflux the mixture for 6 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 2-(2-fluoro-5-(methylcarbamoyl)phenyl)-1H-benzo[d]imidazole.

Biological Evaluation: PARP1 Inhibition Assay

Protocol 2.3.1: In Vitro PARP1 Activity Assay (HTS Format)

This protocol utilizes a commercially available PARP1 chemiluminescent assay kit.

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, NAD⁺, and developing reagents according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of the test compound (and a known PARP inhibitor as a positive control, e.g., Olaparib) in DMSO, then dilute further in assay buffer.

  • Assay Procedure:

    • Add 5 µL of diluted compound or control to the wells of a 96-well plate.

    • Add 20 µL of the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of NAD⁺ solution.

    • Incubate for 60 minutes at room temperature.

    • Add 50 µL of the developing reagents.

    • Incubate for 15 minutes in the dark.

  • Data Analysis:

    • Read the chemiluminescent signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting percent inhibition against compound concentration and fitting the data to a four-parameter logistic equation.

Parameter Description Example Value
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.10 nM
Enzyme Recombinant Human PARP1
Substrate NAD⁺
Detection Chemiluminescence

PART 3: Data Interpretation and Further Steps

The IC₅₀ values obtained from the PARP1 inhibition assay will provide a quantitative measure of the compound's potency. Structure-activity relationship (SAR) studies can then be conducted by synthesizing and testing analogs of the initial hit compound to improve its activity and selectivity. Promising compounds should be further evaluated in cell-based assays to assess their effects on cellular PARP activity and their ability to induce synthetic lethality in cancer cell lines with DNA repair deficiencies.

References

  • Asif M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4: 194. [Link]

  • Asif M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Ostath, A. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103348. [Link]

  • Schuller, M., et al. (2020). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem, 15(1), 79-88. [Link]

  • Genc, N., et al. (2020). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 25(11), 2548. [Link]

  • Bala, S., et al. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Bioinorganic Chemistry and Applications, 2014, 892097. [Link]

  • Faraoni, I., & Graziani, G. (2018). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics, 17(11), 2448–2458. [Link]

  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

  • Gouverneur, V., & Müller, K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1222. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Higuchi, T., et al. (2015). CTLA-4 Blockade Synergizes Therapeutically with PARP Inhibition in BRCA1-Deficient Ovarian Cancer. Cancer Immunology Research, 3(11), 1257–1268. [Link]

Sources

Application Note & Protocols: Leveraging 4-fluoro-3-formyl-N-methylbenzamide for the Development of Novel FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), where activating mutations drive uncontrolled cell growth and are associated with a poor prognosis.[1][2] The development of potent and selective small molecule inhibitors against FLT3 is a primary goal in AML drug discovery.[3][4] This guide details the strategic application of 4-fluoro-3-formyl-N-methylbenzamide, a versatile chemical scaffold, in the generation and evaluation of novel FLT3 inhibitors. We provide a comprehensive medicinal chemistry workflow, from the synthesis of a candidate inhibitor library via reductive amination to their biological evaluation using robust, industry-standard biochemical and cell-based assays. The protocols herein are designed to be self-validating, incorporating essential controls and clear data interpretation pathways to guide researchers from an initial chemical starting point to a validated biological "hit."

The Central Role of FLT3 in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[5] In a significant subset of AML patients, the FLT3 gene is mutated, leading to constitutive, ligand-independent activation of the kinase.[6] The most common of these are internal tandem duplication (ITD) mutations, found in about 25% of AML cases, and point mutations in the tyrosine kinase domain (TKD), present in roughly 5-10% of patients.[1]

This persistent activation of FLT3 triggers a cascade of downstream signaling pathways, primarily the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which collectively promote aberrant cell proliferation, survival, and resistance to apoptosis.[6][7] Consequently, inhibiting the catalytic activity of mutant FLT3 is a validated and compelling strategy for AML therapy.[8][9]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 (Constitutively Active) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation Directly translocates to nucleus ERK ERK MEK->ERK AKT->Proliferation ERK->Proliferation

Figure 1. Simplified FLT3 downstream signaling pathways in AML.

Medicinal Chemistry Strategy: From Scaffold to Inhibitor Library

The compound 4-fluoro-3-formyl-N-methylbenzamide serves as an excellent starting scaffold for several reasons. The benzamide moiety is a common feature in many kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket. The fluorine atom can enhance metabolic stability and binding affinity. Most importantly, the formyl (aldehyde) group at the 3-position is a versatile chemical handle, perfectly positioned for diversification to explore the solvent-exposed region of the kinase and generate chemical novelty.

Our strategy employs reductive amination, a robust and reliable chemical reaction, to couple the aldehyde scaffold with a diverse library of primary and secondary amines. This reaction is high-yielding and creates a flexible amine linker, allowing the appended chemical group to adopt an optimal binding orientation. This approach enables the rapid parallel synthesis of hundreds of distinct candidate molecules.

MedChem_Workflow Scaffold Scaffold 4-fluoro-3-formyl- N-methylbenzamide Reaction Reductive Amination Scaffold->Reaction Amine Amine Library (R1R2-NH) Amine->Reaction Library Candidate Inhibitor Library Reaction->Library BioAssay Biological Screening Library->BioAssay Hits Validated Hits BioAssay->Hits

Figure 2. High-level workflow for inhibitor library synthesis and screening.
Protocol 1: Parallel Synthesis of a Candidate FLT3 Inhibitor Library via Reductive Amination

Objective: To synthesize a library of diverse N-substituted aminomethyl benzamide derivatives from the 4-fluoro-3-formyl-N-methylbenzamide scaffold for biological screening.

Method Rationale: This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is ideal for reductive aminations. The reaction is performed in a 96-well plate format to facilitate high-throughput synthesis.

Materials:

  • 4-fluoro-3-formyl-N-methylbenzamide (Scaffold)

  • Diverse library of primary and secondary amines (0.2 M in DMSO)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Deep-well 96-well plates with sealing mats

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

Procedure:

  • Scaffold Preparation: Prepare a 0.1 M stock solution of 4-fluoro-3-formyl-N-methylbenzamide in anhydrous DCM.

  • Reaction Setup:

    • To each well of a deep-well 96-well plate, add 100 µL of the scaffold solution (10 µmol).

    • Add 55 µL of the appropriate amine stock solution (1.1 equivalents, 11 µmol) to each corresponding well.

    • Add 5 µL of glacial acetic acid to each well to catalyze imine formation.

  • Incubation: Seal the plate and shake gently at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Prepare a fresh slurry of STAB in DCM (approximately 0.5 M).

    • Unseal the plate and add 30 mg of STAB (1.4 equivalents, ~14 µmol) to each well. Caution: Perform this step in a fume hood as the reaction may effervesce slightly.

  • Final Reaction: Reseal the plate securely and shake at room temperature overnight (12-16 hours).

  • Workup (Quenching):

    • Carefully add 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the excess reagent and acid.

    • Mix thoroughly for 15 minutes.

  • Extraction & Isolation:

    • Add 500 µL of DCM to each well. Seal and shake vigorously for 10 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully transfer the lower organic (DCM) layer to a new 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Storage & QC:

    • Re-dissolve the dried compounds in a known volume of DMSO (e.g., 200 µL) to create 50 mM stock plates.

    • Perform quality control on a representative subset of wells (e.g., 8-12 compounds) via LC-MS to confirm the identity and approximate purity of the products.

Biological Evaluation: From In Vitro Activity to Cellular Efficacy

A successful drug discovery campaign requires a multi-pronged approach to biological testing. We first determine if our synthesized compounds can directly inhibit the FLT3 enzyme in a clean, biochemical assay. Following this, we assess whether the compounds can penetrate the cell membrane and exert a biological effect in a cancer cell line that is dependent on FLT3 signaling.[10][11]

Pillar 1: Direct Enzyme Inhibition

Protocol 2: In Vitro FLT3 Kinase Activity Assay (ADP-Glo™ Format)

Objective: To quantify the direct inhibitory activity of the synthesized compounds against recombinant human FLT3 kinase and determine their half-maximal inhibitory concentration (IC₅₀).

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[12] As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This provides a robust and sensitive method for quantifying inhibitor potency.[13][14]

Materials:

  • Recombinant Human FLT3 (active)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (at Km concentration for FLT3)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds and positive control (e.g., Gilteritinib) in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Create a serial dilution series for each test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.

    • Include "Vehicle Control" wells (DMSO only) and "No Enzyme" wells (DMSO only).

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, FLT3 enzyme, and substrate.

    • Add 5 µL of this master mix to each well containing the test compounds and vehicle controls.

    • Prepare a separate master mix without the enzyme and add 5 µL to the "No Enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow compound binding to the enzyme.

  • Initiate Reaction:

    • Prepare an ATP solution in kinase buffer.

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Development:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to all wells. Incubate at room temperature for 30 minutes. This step converts the generated ADP into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-based luminometer.

  • Data Analysis:

    • Normalize the data:

      • The "Vehicle Control" represents 0% inhibition (maximum signal).

      • The "No Enzyme" control represents 100% inhibition (background signal).

    • Calculate the Percent Inhibition for each compound concentration.

    • Plot Percent Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Pillar 2: Cellular Efficacy

Protocol 3: Anti-Proliferation Assay in FLT3-Mutant AML Cells

Objective: To determine the ability of hit compounds to inhibit the proliferation of an FLT3-dependent human AML cell line and determine their half-maximal growth inhibitory concentration (GI₅₀).

Rationale: The MV4-11 cell line harbors an FLT3-ITD mutation and its survival is highly dependent on FLT3 kinase activity.[15] Inhibition of FLT3 in these cells leads to cell cycle arrest and apoptosis, making it an excellent model system to confirm on-target cellular activity.[15]

Materials:

  • MV4-11 human AML cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds and positive control (Gilteritinib) in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest MV4-11 cells in their logarithmic growth phase and perform a cell count.

    • Dilute the cells to a final concentration of 1 x 10⁵ cells/mL in culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

  • Compound Treatment:

    • Prepare a 10-point serial dilution of each test compound and the positive control.

    • Add 1 µL of each compound dilution to the corresponding wells. Ensure the final DMSO concentration is ≤0.5%.

    • Include "Vehicle Control" wells (DMSO only).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-based luminometer.

  • Data Analysis:

    • Normalize the data: The "Vehicle Control" represents 100% cell viability.

    • Calculate the Percent Viability for each compound concentration.

    • Plot Percent Viability versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the GI₅₀ value.

Data Interpretation and Hit-to-Lead Progression

The integration of biochemical and cellular data is critical for identifying high-quality "hits." A promising hit compound will exhibit potent activity in both assays.

Table 1. Example Data for Hit Compounds

Compound ID FLT3 IC₅₀ (nM) MV4-11 GI₅₀ (nM) Notes
Scaffold >10,000 >10,000 Inactive starting material.
Hit-001 55 150 Good biochemical activity, moderate cellular activity.
Hit-002 25 30 Lead Candidate. Potent in both assays, good correlation.
Hit-003 15 2,500 Potent enzyme inhibitor but poor cellular activity. Possible issues with cell permeability or efflux.

| Gilteritinib | <1 | <5 | Reference compound, validates assay performance. |

A compound like Hit-002 would be considered a strong lead candidate. The close correlation between its biochemical and cellular potency suggests that its anti-proliferative effect is likely driven by on-target FLT3 inhibition. In contrast, Hit-003 highlights a common challenge where excellent enzyme inhibition does not translate to cellular efficacy, often due to poor physicochemical properties.[11]

HitToLead Screening Primary Screening (Biochemical & Cellular Assays) SAR Analyze SAR (Structure-Activity Relationship) Screening->SAR Optimization Lead Optimization (Iterative Synthesis & Testing) SAR->Optimization Selectivity Selectivity Profiling (Kinase Panel) Selectivity->Optimization Feedback ADMET In Vitro ADMET (Metabolic Stability, Permeability) ADMET->Optimization Feedback Optimization->Selectivity Optimization->ADMET InVivo In Vivo Studies (PK/PD & Efficacy Models) Optimization->InVivo

Figure 3. The iterative cycle of hit-to-lead drug development.

Validated hits progress to lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[3][16] This involves iterative cycles of chemical synthesis and biological testing to develop a candidate suitable for in vivo studies.

Conclusion

The strategic use of 4-fluoro-3-formyl-N-methylbenzamide provides a rapid and efficient entry point for the discovery of novel FLT3 inhibitors. By combining high-throughput parallel synthesis with a rigorous cascade of biochemical and cell-based assays, research teams can effectively identify and advance promising lead candidates for the treatment of FLT3-mutated Acute Myeloid Leukemia. The integrated protocols described in this guide offer a validated framework for executing this critical phase of cancer drug discovery.

References

  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (n.d.). Frontiers in Oncology. [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). Oncotarget. [Link]

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. (n.d.). Journal of Hematology & Oncology. [Link]

  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025, May 20). DIMA Biotechnology. [Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023, September 22). Cureus. [Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (n.d.). Cancer Science. [Link]

  • FLT3 Mutations' Impact on Prognosis and Treatment in AML. (2026, March 27). OncLive. [Link]

  • Management of Acute Myeloid Leukemia with FLT3 Mutation. (2018, July 15). American Health & Drug Benefits. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Current Therapeutic Strategies for FLT3-Mutated Acute Myeloid Leukemia: A Narrative Review. (2025, October 24). Cureus. [Link]

  • In vitro NLK Kinase Assay. (n.d.). STAR Protocols. [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

  • What Does the Future Hold for the Treatment of FLT3-Mutated AML? News and Insights from ASH 2024. (2025, March 10). healthbook TIMES Oncology Hematology. [Link]

  • FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance. (2021, March 10). Journal of Medicinal Chemistry. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance. (2021, March 25). PubMed. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Columbia University. [Link]

  • FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Identification and Characterization Of a Potent FLT3 Inhibitor. (2013, November 15). Blood. [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025, February 2). Frontiers in Pharmacology. [Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. (2025, October 13). PLOS ONE. [Link]

Sources

Application Note: Multi-Nuclear NMR Elucidation of 4-Fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) is a highly versatile fluorinated building block widely utilized in drug discovery. The presence of an electrophilic formyl group, a hydrogen-bond-donating amide, and a metabolically stable carbon-fluorine (C–F) bond makes it an ideal intermediate for synthesizing kinase and PARP inhibitors.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind solvent selection, pulse sequence optimization, and heteronuclear spin-spin coupling analysis, this guide empowers researchers to establish rigorous quality control standards for fluorinated benzamide derivatives.

Mechanistic Rationale & Chemical Context

The NMR spectra of fluorine-substituted benzamides are notoriously complex due to the severe overlap of 1 H resonances and the extensive scalar coupling network introduced by the 19 F nucleus [3]. Fluorine-19 is an exceptional NMR probe due to its 100% natural abundance, spin I=1/2 , and a large magnetogyric ratio, making it the third most receptive NMR nucleus [1].

However, the strong electron-withdrawing nature of the fluorine atom, combined with the anisotropic effects of the adjacent formyl and amide carbonyl groups, creates a highly polarized aromatic ring. The C–F bond heavily influences the chemical shielding tensors of the surrounding carbons, requiring precise geometry optimization to understand the resulting spectral shifts [2]. To unambiguously assign the structure, a multi-nuclear approach utilizing through-bond scalar couplings ( JCF​ and JHF​ ) is mandatory.

NMR_Workflow Start Sample Preparation (DMSO-d6, 10 mg) Tuning Probe Tuning & Matching (1H, 13C, 19F) Start->Tuning OneD 1D NMR Acquisition (1H, 13C{1H}, 19F) Tuning->OneD TwoD 2D NMR Acquisition (HSQC, HMBC) OneD->TwoD Resolve overlaps Analysis Multiplet Analysis & J-Coupling Extraction OneD->Analysis TwoD->Analysis Assign Final Structural Assignment Analysis->Assign

Workflow for multi-nuclear NMR acquisition and structural elucidation.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to. Every step is designed to eliminate common artifacts such as line broadening, convection currents, and probe arcing.

Step 1: Sample Preparation
  • Solvent Selection: Weigh exactly 10.0 mg of 4-fluoro-3-formyl-N-methylbenzamide and dissolve it in 0.6 mL of anhydrous DMSO- d6​ (contains 0.03% v/v TMS).

    • Causality: DMSO- d6​ is chosen over CDCl 3​ because it acts as a strong hydrogen-bond acceptor. This disrupts intermolecular hydrogen bonding between the amide N-H and the formyl oxygen, preventing solute aggregation and yielding a sharp, well-defined N-H resonance.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube.

    • Causality: Removing undissolved particulates eliminates magnetic susceptibility gradients that cause poor shimming and asymmetric peak shapes.

Step 2: Instrument Calibration (400 MHz or 600 MHz Spectrometer)
  • Thermal Equilibration: Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes.

    • Causality: Temperature gradients within the tube cause convection currents, which manifest as broad bases on sharp signals (especially the N-CH 3​ singlet).

  • Probe Tuning and Matching (Critical): Manually tune the probe for 1 H, 13 C, and 19 F frequencies.

    • Causality: Because 19 F and 1 H resonate at very similar frequencies (e.g., 376 MHz and 400 MHz, respectively), poor isolation can lead to probe arcing or inaccurate 90° pulse calibrations.

  • Shimming: Perform gradient shimming (Z1-Z5) followed by manual optimization of the Z1 and Z2 coils until the TMS signal width at half-height ( W1/2​ ) is ≤0.5 Hz.

Step 3: Data Acquisition
  • 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 15 ppm.

  • 19 F NMR: 32 scans, D1 = 3.0 s, spectral width = 250 ppm, center at -100 ppm. Acquire both 1 H-coupled and 1 H-decoupled ( 19 F{ 1 H}) spectra.

  • 13 C{ 1 H} NMR: 1024 scans, D1 = 2.0 s, spectral width = 250 ppm. Ensure the decoupling power is properly calibrated to avoid sample heating.

Quantitative Data & Spectral Assignments

The structural assignment relies heavily on the scalar coupling between the 19 F nucleus and the surrounding protons and carbons. The data below summarizes the expected chemical shifts ( δ ) and coupling constants ( J ) for 4-fluoro-3-formyl-N-methylbenzamide in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
CHO 10.25d 4JHF​=2.0 1HHighly deshielded aldehyde; split by long-range F coupling.
N-H 8.55br q 3JHH​=4.5 1HAmide proton; broad due to quadrupolar relaxation of 14 N.
H-2 8.35dd 4JHF​=6.5 , 4JHH​=2.5 1HOrtho to CHO and amide; meta to F.
H-6 8.15ddd 3JHH​=8.5 , 4JHF​=4.5 , 4JHH​=2.5 1HPara to CHO; coupled to H-5, H-2, and F.
H-5 7.55dd 3JHF​=10.0 , 3JHH​=8.5 1HOrtho to F; exhibits large 3JHF​ coupling.
N-CH 3​ 2.80d 3JHH​=4.5 3HMethyl group split by adjacent amide N-H.
Table 2: 13 C{ 1 H} NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
CHO 187.5d 3JCF​=5.0 Aldehyde carbonyl; long-range coupled to F.
CONH 165.2s-Amide carbonyl; too distant for resolved F coupling.
C-4 (C-F) 163.5d 1JCF​=258.0 Direct C-F bond; massive Fermi contact interaction.
C-6 134.1d 3JCF​=9.0 Aromatic carbon meta to F.
C-1 131.0d 4JCF​=3.0 Aromatic carbon attached to amide.
C-2 129.5d 3JCF​=5.0 Aromatic carbon meta to F.
C-3 124.2d 2JCF​=11.0 Aromatic carbon ortho to F, bearing the CHO group.
C-5 117.8d 2JCF​=22.0 Aromatic carbon ortho to F; highly shielded by +M effect.
N-CH 3​ 26.5s-Aliphatic N-methyl carbon.
Table 3: 19 F NMR Assignments (376 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
F-4 -112.5m (ddd) 3JHF​=10.0 , 4JHF​=6.5 , 4JHF​=4.5

Mechanistic Insights into Spin-Spin Coupling

The structural validation of 4-fluoro-3-formyl-N-methylbenzamide relies heavily on understanding the transmission of spin state information through the π -system of the benzene ring.

  • The Magnitude of 1JCF​ : The direct carbon-fluorine coupling ( 1JCF​≈258 Hz) is exceptionally large. This is driven by the Fermi contact term, which is highly dependent on the s -character of the C-F bond. The strong electron-withdrawing nature of the formyl group at C-3 slightly polarizes the C-F bond, subtly increasing this value compared to unsubstituted fluorobenzene [2].

  • Through-Bond Asymmetry ( 2JCF​ ): Notice that the two ortho carbons (C-3 and C-5) have drastically different coupling constants ( 11.0 Hz vs 22.0 Hz). The presence of the bulky, electron-withdrawing formyl group at C-3 alters the bond angle and electron density, reducing the orbital overlap required for efficient scalar coupling transmission to C-3 compared to the unhindered C-5 position.

  • Aldehyde Conformation: The observation of a 2.0 Hz 4JHF​ coupling between the fluorine atom and the aldehyde proton indicates a preferred planar conformation where the formyl proton is oriented in a "W-pathway" relative to the fluorine atom. This stereospecific coupling is a hallmark of restricted rotation around the C3-CHO bond due to conjugation with the aromatic ring.

J_Coupling F4 F4 C4 C4 F4->C4 1J_CF (258 Hz) C3 C3 F4->C3 2J_CF (11 Hz) C5 C5 F4->C5 2J_CF (22 Hz) H5 H5 F4->H5 3J_HF (10 Hz) CHO CHO C3->CHO 1J_CC

Key through-bond scalar coupling network (J_CF and J_HF) centered around the fluorine atom.

References

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia.[Link] [1]

  • Sanders, L. K.; Oldfield, E. "Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes." The Journal of Physical Chemistry A, 2001, 105 (34), 8098–8104.[Link] [2]

  • Reddy, G. N. M.; et al. "Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection." The Journal of Physical Chemistry A, 2008, 112 (44), 11058–11066.[Link] [3]

Application Note: High-Resolution Mass Spectrometry Analysis and Fragmentation Profiling of 4-Fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Methodology: UHPLC-ESI-MS/MS (Q-TOF and Triple Quadrupole platforms)

Executive Summary & Structural Significance

In modern medicinal chemistry, fluorinated benzamides are highly privileged scaffolds, frequently serving as critical intermediates or active pharmaceutical ingredient (API) fragments (e.g., in androgen receptor antagonists and kinase inhibitors). 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) is a versatile building block[1]. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the formyl (aldehyde) group provides an electrophilic handle for covalent binding or reductive amination.

This application note provides a comprehensive, self-validating analytical protocol for the identification, structural elucidation, and quantification of 4-fluoro-3-formyl-N-methylbenzamide using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical and Exact Mass Profiling

Before initiating MS tuning, establishing the exact monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) workflows. The presence of the nitrogen atom dictates that the molecule will readily ionize in positive Electrospray Ionization (ESI+) mode.

Table 1: Compound Specifications
ParameterValue / Description
Chemical Name 4-fluoro-3-formyl-N-methylbenzamide
CAS Number 1005763-15-4
Molecular Formula C9H8FNO2
Monoisotopic Mass 181.0539 Da
Target Precursor Ion[M+H]+ 182.0618 Da
Predicted LogP ~1.2 (Requires reverse-phase retention)
Primary Ionization Mode ESI Positive (ESI+)

Analytical Methodology & Self-Validating Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must include a system suitability test (SST) and specific blank injections to rule out false positives caused by solvent-induced artifacts or column carryover.

Sample Preparation Strategy

Expert Insight: Aldehydes (such as the formyl group on this analyte) are highly susceptible to hemiacetal and acetal formation when exposed to primary alcohols in the presence of acidic modifiers. Do not use methanol for sample preparation or as a mobile phase.

  • Primary Stock: Dissolve the reference standard [2] in 100% LC-MS grade Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

  • Working Solutions: Dilute the stock to 100 ng/mL using ACN/Water (50:50, v/v).

  • Validation Step: Prepare a matrix blank (50:50 ACN/Water) to be injected immediately after the highest calibration standard. This empirically validates the absence of column carryover, a common issue with fluorinated aromatics due to secondary fluorous-phase interactions with PTFE tubing or stationary phases.

UHPLC Chromatographic Separation

Causality: A sub-2-micron C18 column provides the theoretical plates necessary for sharp peak shapes. Formic acid is used to drive the equilibrium toward the protonated state [M+H]+, maximizing ESI+ sensitivity.

  • Column: C18 RRHD (1.8 µm, 2.1 x 50 mm)

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B.

LCMS_Workflow N1 Sample Prep (Strictly ACN/H2O) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 Q1 Isolation m/z 182.06 N3->N4 N5 CID Cell Argon Gas N4->N5 N6 TOF/Q3 Detection Data Acquisition N5->N6

Figure 1: End-to-end LC-MS/MS analytical workflow avoiding methanolic artifacts.

Mechanistic Fragmentation Dynamics (CID)

Understanding the Collision-Induced Dissociation (CID) pathway is essential for developing robust Multiple Reaction Monitoring (MRM) methods. The fragmentation of 4-fluoro-3-formyl-N-methylbenzamide is highly predictable and governed by the relative bond dissociation energies of its functional groups.

  • Primary Cleavage (m/z 151.0195): Protonation preferentially occurs at the amide oxygen, but tautomerization to the amide nitrogen allows for the facile, low-energy expulsion of neutral methylamine (CH3NH2, 31.0423 Da). This generates a highly stable acylium ion.

  • Secondary Cleavage (m/z 123.0246): As collision energy increases, the acylium ion undergoes a classic neutral loss of carbon monoxide (CO, 27.9949 Da), yielding a formyl-fluorophenyl cation.

  • Tertiary Cleavage (m/z 95.0297): At high collision energies, the formyl group is cleaved via the loss of a second CO molecule, leaving a bare fluorophenyl cation.

  • Fluorine Retention: The C-F bond (~116 kcal/mol) is exceptionally strong. Unlike chlorinated or brominated analogs, the loss of the halogen (as HF) is not a primary fragmentation pathway, ensuring that the m/z 95.0297 ion retains the fluorine atom.

Fragmentation_Pathway M Protonated Precursor [M+H]+ m/z 182.0618 F1 Acylium Ion [M - CH3NH2 + H]+ m/z 151.0195 M->F1 Loss of Methylamine (-31.0423 Da) Low CE (15 eV) F2 Formyl-fluorophenyl Cation [M - CH3NH2 - CO + H]+ m/z 123.0246 F1->F2 Loss of Carbon Monoxide (-27.9949 Da) Medium CE (25 eV) F3 Fluorophenyl Cation [M - CH3NH2 - 2CO + H]+ m/z 95.0297 F2->F3 Loss of Carbon Monoxide (-27.9949 Da) High CE (35 eV)

Figure 2: ESI+ Collision-Induced Dissociation (CID) pathway and exact mass transitions.

Quantitative MRM Method Development

For targeted quantification on a Triple Quadrupole (QqQ) mass spectrometer, the following transitions are optimized. The m/z 151.0 product ion is selected as the quantifier due to its high abundance at lower collision energies, preserving the signal-to-noise ratio.

Table 2: MRM Transitions and Collision Energies
Precursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
182.1151.05015Quantifier (Max Sensitivity)
182.1123.05025Qualifier 1 (Confirmation)
182.195.05035Qualifier 2 (Confirmation)

Note: Source parameters (Capillary Voltage: 3.5 kV, Desolvation Temp: 400°C, Desolvation Gas: 800 L/hr) should be fine-tuned based on the specific instrument geometry.

Conclusion

The LC-MS/MS analysis of 4-fluoro-3-formyl-N-methylbenzamide requires careful attention to sample preparation to avoid methanolic acetal artifacts. By leveraging the predictable step-wise fragmentation of the amide and formyl groups—while relying on the robust stability of the C-F bond—analysts can establish highly sensitive and specific MRM methods for this critical pharmaceutical building block.

References

  • Miscellaneous-impurities: 4-Fluoro-3-formyl-N-methylbenzamide Source: Pharmaffiliates URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3-formyl-N-methylbenzamide Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4). As a bifunctional building block, this molecule presents unique opportunities and challenges in drug development and synthetic chemistry. It features an aryl fluoride highly activated for Nucleophilic Aromatic Substitution (SNAr) and a highly reactive formyl group primed for reductive amination or condensation.

This guide, curated by Senior Application Scientists, provides mechanistic troubleshooting, chemoselectivity strategies, and self-validating protocols to ensure your workflows yield high-purity products.

Reaction Pathway & Chemoselectivity Overview

Understanding the electronic environment of 4-fluoro-3-formyl-N-methylbenzamide is critical. The ortho-formyl and para-carboxamide groups strongly withdraw electron density from the aromatic ring, making the C4-fluorine highly susceptible to nucleophilic attack[1]. Simultaneously, the aldehyde is highly electrophilic.

ReactionPathways SM 4-fluoro-3-formyl- N-methylbenzamide SNAr_Cond SNAr Conditions (Amine/Thiol, Base, Heat) SM->SNAr_Cond Nucleophilic Attack at C4 RedAm_Cond Reductive Amination (Amine, NaBH(OAc)3, Acid) SM->RedAm_Cond Imine Formation at C3 Side_Ox Oxidation (Air/Base) 4-fluoro-3-carboxy- N-methylbenzamide SM->Side_Ox Poor Storage/Air Prod_SNAr 4-Substituted-3-formyl- N-methylbenzamide SNAr_Cond->Prod_SNAr Fluoride Elimination Prod_RedAm 4-fluoro-3-(aminomethyl)- N-methylbenzamide RedAm_Cond->Prod_RedAm Hydride Reduction

Chemoselective pathways and degradation of 4-fluoro-3-formyl-N-methylbenzamide.

Troubleshooting FAQs: Mechanisms & Causality

Module A: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with a primary amine is yielding a complex mixture instead of the clean 4-substituted product. Why? A: This is a classic chemoselectivity issue. Primary and secondary amines are dual-threat reagents here: they act as nucleophiles for the SNAr displacement of the fluoride, but they also rapidly condense with the C3-formyl group to form imines. Causality: The activation energy for imine formation is often lower than the formation of the SNAr Meisenheimer complex. Solution: If you only want SNAr, you must temporarily mask the aldehyde. Convert the formyl group to a dimethyl acetal using trimethyl orthoformate and a catalytic acid before performing the SNAr. Alternatively, if your nucleophile is a thiol or alcohol, use a non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA) to prevent aldehyde condensation.

Q: The SNAr conversion is stalling at 50% when using an aniline derivative. Isn't fluorine a great leaving group? A: Yes, fluorine is the optimal leaving group for SNAr. Because fluorine is highly electronegative, it inductively stabilizes the rate-determining transition state leading to the anionic Meisenheimer complex[1]. However, anilines are relatively weak nucleophiles. Causality: The rate-determining step is the initial nucleophilic attack, not the leaving group departure. Solution: Elevate the temperature (80–100 °C in DMSO or DMF) or utilize microwave irradiation. Ensure your base is strong enough to deprotonate the aniline intermediate; switching from K₂CO₃ to NaH or KOtBu can force the reaction to completion.

Module B: Reductive Amination

Q: Why am I seeing direct reduction to the alcohol (4-fluoro-3-(hydroxymethyl)-N-methylbenzamide) instead of my desired amine? A: You are likely using an overly aggressive reducing agent, such as Sodium Borohydride (NaBH₄)[2]. Causality: NaBH₄ rapidly reduces aldehydes directly to carbinols. To achieve chemoselectivity, you must use the Borch reductive amination conditions utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) or Sodium Cyanoborohydride (NaBH₃CN)[3]. STAB is mildly reactive and selectively targets the protonated iminium ion over the neutral aldehyde[4].

ReductiveAmination Aldehyde Aldehyde (C=O) Imine Iminium Ion (C=N+) Aldehyde->Imine + 1°/2° Amine - H2O (pH 4-5) Amine Alkylated Amine (CH-NH) Imine->Amine Hydride Transfer from NaBH(OAc)3

Two-step Borch reductive amination mechanism via iminium intermediate.

Q: How do I prevent over-alkylation (tertiary amine formation) when reacting with a primary amine? A: Over-alkylation occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine[5]. Solution: Use a slight excess of the primary amine (1.2–1.5 eq) and perform the reaction stepwise: allow the imine to form completely (monitor by TLC) before adding the STAB reducing agent.

Quantitative Data: Reaction Parameter Summary

Use the following validated parameters to establish your baseline experimental conditions.

Reaction TypeTarget Functional GroupReagents & CatalystsOptimal SolventTempExpected YieldCommon Side Product
SNAr (Strong Nuc) C4-FluorideAliphatic Amine (1.5 eq), DIPEA (2.0 eq)DMF or NMP60 °C85 - 95%Imine condensation
SNAr (Weak Nuc) C4-FluorideAniline (1.2 eq), Cs₂CO₃ (2.0 eq)DMSO100 °C60 - 80%Unreacted SM
Reductive Amination C3-FormylAmine (1.2 eq), NaBH(OAc)₃ (1.5 eq), AcOHDCE or DCM25 °C75 - 90%Over-alkylated amine
Acetal Protection C3-FormylHC(OMe)₃ (3.0 eq), p-TsOH (0.1 eq)Methanol65 °C>95%Transesterification

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Borch Method)

This protocol utilizes NaBH(OAc)₃ to selectively reduce the iminium ion without reducing the aldehyde or displacing the fluoride[4].

Step 1: Iminium Formation

  • Dissolve 4-fluoro-3-formyl-N-methylbenzamide (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) under an Argon atmosphere.

  • Add the desired primary or secondary amine (1.2 mmol).

  • Add glacial acetic acid (1.0 to 2.0 equivalents) to adjust the pH to ~4-5. Mechanistic note: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity for amine attack, and later protonates the imine to form the reactive iminium ion[3].

  • Validation Check: Stir for 2 hours at room temperature. Check TLC (1:1 EtOAc/Hexanes). The starting material (UV active, Rf ~0.5) should disappear, replaced by a new, often highly polar imine spot.

Step 2: Hydride Reduction

  • Once imine formation is confirmed, cool the flask to 0 °C.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Validation Check: Analyze via LC-MS. Look for the mass of the starting material + amine mass - 18 (loss of H₂O) + 2 (addition of H₂).

Step 3: Quench and Extraction

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Caution: Gas evolution (H₂) will occur.

  • Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with a Thiol

To avoid competitive reactions at the aldehyde, this protocol uses a thiol nucleophile and a non-nucleophilic base.

Step 1: Reaction Setup

  • Dissolve 4-fluoro-3-formyl-N-methylbenzamide (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Add Potassium Carbonate (K₂CO₃) (2.0 mmol) followed by the desired thiol (1.1 mmol).

Step 2: Thermal Activation

  • Heat the mixture to 80 °C under an inert atmosphere.

  • Validation Check: Monitor by ¹⁹F NMR or LC-MS. The disappearance of the aryl fluoride signal (typically around -110 to -115 ppm) is a definitive self-validating marker that the SNAr is complete.

Step 3: Isolation

  • Cool the reaction to room temperature.

  • Pour the mixture into ice-cold water (20 mL) while stirring vigorously.

  • Mechanistic note: The highly polar DMF and inorganic salts will remain in the aqueous phase, while the less polar 4-thioether product will precipitate.

  • Filter the resulting solid, wash with cold water, and dry under high vacuum.

References

  • Chemistry LibreTexts. "3.3.3: Synthesis of Amines". LibreTexts Organic Chemistry. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry. [Link]

  • National Institutes of Health (PMC). "Concerted Nucleophilic Aromatic Substitutions". J Am Chem Soc. via PMC.[Link]

Sources

Technical Support Center: Troubleshooting 4-Fluoro-3-Formyl-N-Methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex chemical dynamics involved in synthesizing 4-fluoro-3-formyl-N-methylbenzamide , a critical building block often utilized in the development of kinase inhibitors (e.g., FGFR inhibitors) and other advanced therapeutics.

Synthesizing this molecule from 4-fluoro-3-formylbenzoic acid and methylamine presents a unique set of chemoselectivity challenges. This guide dissects the causality behind common side reactions, provides an authoritative troubleshooting matrix, and establishes a self-validating protocol to ensure high-fidelity synthesis.

Part 1: Mechanistic Insights & Common Pitfalls (The "Why")

The synthesis of 4-fluoro-3-formyl-N-methylbenzamide is notoriously difficult due to the presence of three highly reactive, competing functional groups on the benzene ring:

  • The Carboxylic Acid: Requires activation to form the desired amide.

  • The Formyl Group (-CHO): A highly electrophilic aldehyde that readily reacts with primary amines (like methylamine) to form Schiff bases (imines).

  • The Aryl Fluoride (C-F): The fluorine atom is highly activated towards Nucleophilic Aromatic Substitution (SNAr) [1] because it is positioned ortho to the electron-withdrawing formyl group and para to the carboxylate/amide group.

When methylamine is introduced to the system, it acts as both a nucleophile and a base. If the reaction kinetics are not strictly controlled, methylamine will attack the aldehyde (forming an imine) or displace the fluorine atom (forming an SNAr byproduct) before the desired amide bond can fully form. To prevent this, we must rely on the principles of rapid pre-activation using highly efficient coupling reagents [2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive amounts of a Schiff base (imine) impurity instead of my desired amide?

Cause: Methylamine is a highly reactive primary amine. If it is added to the reaction mixture before the carboxylic acid is fully activated, it will preferentially attack the highly electrophilic formyl group. Solution: You must strictly separate the activation step from the coupling step. Pre-activate the 4-fluoro-3-formylbenzoic acid with a fast-acting uronium coupling reagent (e.g., HATU) and a non-nucleophilic base (DIPEA) for at least 15 minutes before introducing the methylamine. This ensures the active ester is formed and ready to react instantly, kinetically outcompeting Schiff base formation.

Q2: I successfully formed the amide, but LC-MS shows a +12 Da mass shift and a loss of the fluorine signal in 19F-NMR. What happened?

Cause: You have triggered a Nucleophilic Aromatic Substitution (SNAr). The methylamine ( CH3​NH2​ , MW=31) has displaced the fluorine atom (F, MW=19), resulting in a net mass increase of +12 Da. This forms 4-(methylamino)-3-formyl-N-methylbenzamide. Solution: SNAr reactions are highly temperature-dependent and concentration-dependent.

  • Strict Temperature Control: Maintain the reaction strictly at 0°C during the amine addition and do not let it warm above room temperature.

  • Stoichiometry: Never use a large excess of methylamine. Limit it to exactly 1.05 equivalents.

Q3: Can I avoid these issues by starting with 4-fluoro-N-methylbenzamide and formylating it via Directed Ortho Metalation (DoM)?

Cause: While DoM avoids the amine-aldehyde compatibility issue, the amide proton is acidic (requiring 2 equivalents of a strong base like LDA or sec-BuLi). Furthermore, the highly electronegative fluorine atom strongly directs lithiation to the 5-position, leading to poor regioselectivity, or it can undergo elimination (benzyne formation) at cryogenic temperatures. Solution: The amide coupling route (with pre-activation) remains superior for scalability. If you must use a metalation route, start with 3-bromo-4-fluoro-N-methylbenzamide and perform a halogen-metal exchange (using i-PrMgCl or n-BuLi at -78°C) followed by a DMF quench.

Part 3: Quantitative Data & Reaction Profiling

The table below summarizes how different reaction conditions directly impact the chemoselectivity of the synthesis, demonstrating the necessity of the optimized protocol.

Reaction ConditionDesired Amide Yield (%)Schiff Base Impurity (%)SNAr Impurity (%)
EDC/HOBt, RT, 2.0 eq CH3​NH2​ 35%45%20%
HATU/DIPEA, RT, 1.5 eq CH3​NH2​ 60%15%25%
HATU/DIPEA, 0°C, 1.05 eq CH3​NH2​ (Pre-activated) 92% < 2% < 2%

Part 4: Visualizations of Reaction Dynamics

ReactionPathways SM 4-Fluoro-3-formylbenzoic acid (Starting Material) Target 4-Fluoro-3-formyl- N-methylbenzamide (Desired Product) SM->Target HATU/DIPEA (Controlled) Side1 Schiff Base (Imine) (Aldehyde Attack) SM->Side1 Excess Amine (No Pre-activation) Side2 SNAr Byproduct (F-Displacement) SM->Side2 High Temp / Base (Nucleophilic Attack) Amine Methylamine (Nucleophile) Target->Side2 Excess Amine (Secondary SNAr)

Reaction pathways showing desired amide coupling vs. Schiff base and SNAr side reactions.

Workflow Step1 1. Acid Pre-activation Mix Acid + HATU + DIPEA in DMF Stir 15 min at 0°C Step2 2. Cryogenic Amine Addition Add 1.05 eq CH3NH2 dropwise Maintain at 0°C for 1 hr Step1->Step2 Active Ester Formed Step3 3. Controlled Quench Add cold aqueous NH4Cl Extract with EtOAc Step2->Step3 Amide Bond Formed Step4 4. Isolation Wash with brine, dry over Na2SO4 Concentrate in vacuo Step3->Step4 Phase Separation

Optimized step-by-step workflow for the synthesis of 4-fluoro-3-formyl-N-methylbenzamide.

Part 5: Validated Experimental Protocol

This self-validating protocol utilizes kinetic control to bypass the side reactions detailed above.

Reagents Required:

  • 4-Fluoro-3-formylbenzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Methylamine (2.0 M solution in THF) (1.05 eq)

  • Anhydrous DMF (0.1 M relative to starting material)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and purge with inert gas (Argon or N2​ ).

  • Pre-Activation (Critical Step): Dissolve 4-fluoro-3-formylbenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and cool the mixture to exactly 0°C using an ice bath. Add HATU (1.1 eq) in one portion.

  • Validation Check 1: Stir at 0°C for 15–20 minutes. Self-validation: A quick TLC aliquot (quenched in methanol) should show complete consumption of the starting acid and formation of the active ester (or methyl ester from the quench).

  • Amine Addition: While maintaining the temperature strictly at 0°C, add the methylamine solution (1.05 eq) dropwise over 10 minutes using a syringe pump.

  • Reaction Monitoring: Stir at 0°C for 1 hour. Self-validation: LC-MS should show the desired product mass [M+H]+ = 182.1, with <2% of the +12 Da SNAr impurity.

  • Quench and Workup: Quench the reaction at 0°C by adding cold saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO3​ , and brine.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography (Hexanes/EtOAc) if necessary.

References

  • Title: A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide Source: Synthetic Communications URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Support Center: Optimization of 4-Fluoro-3-formyl-N-methylbenzamide Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4). As a critical fine chemical intermediate used in advanced drug development[1], its purification presents unique chemoselectivity challenges. The molecule contains both a highly electrophilic aldehyde (formyl group) and a hydrogen-bonding amide, making it susceptible to side reactions, over-oxidation, and co-elution issues.

This guide is engineered for researchers and scientists, providing field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Mechanistic Overview & Chemoselectivity

The most common synthetic route involves the amidation of 4-fluoro-3-formylbenzoic acid (CAS: 845885-90-7) with methylamine. However, methylamine is a strong nucleophile that does not exclusively attack the activated carboxylate; it also readily condenses with the unprotected formyl group to form a Schiff base (imine) byproduct. Understanding this causality is the key to optimizing your purification.

Pathway SM 4-Fluoro-3-formylbenzoic acid + Methylamine Amidation Desired Amidation (Coupling Agent) SM->Amidation ImineForm Side Reaction (Imine Condensation) SM->ImineForm Product 4-Fluoro-3-formyl- N-methylbenzamide Amidation->Product Imine Imine Byproduct ImineForm->Imine Hydrolysis Acidic Hydrolysis (1M HCl) Imine->Hydrolysis Hydrolysis->Product Reverts to Aldehyde

Reaction pathway demonstrating chemoselectivity challenges and imine hydrolysis.

Troubleshooting FAQs

Q1: Why is my isolated yield low, and what is the extra peak at ~8.2 ppm in my ^1^H NMR? Causality: During the amidation step, methylamine reacts with the electrophilic formyl group to form an imine. The extra peak at 8.2 ppm corresponds to the imine proton (-CH=N-CH3~), whereas the desired aldehyde proton should appear as a sharp singlet around 10.3 ppm. Solution: Implement a targeted acidic hydrolysis step during the liquid-liquid extraction. Washing the organic layer with 1M HCl shifts the equilibrium, hydrolyzing the imine back to the desired aldehyde and sequestering the liberated methylamine into the aqueous phase as a hydrochloride salt.

Q2: Why does my product streak on TLC and co-elute with impurities during silica gel chromatography? Causality: The formyl group is highly reactive. If you use methanol or ethanol in your chromatography eluent (e.g., DCM/MeOH gradients), the aldehyde undergoes reversible nucleophilic addition with the alcohol to form a hemiacetal. This creates a dynamic equilibrium on the column, resulting in severe streaking and poor resolution. Solution: Strictly avoid alcoholic solvents. Use an Ethyl Acetate/Heptane gradient. If polarity needs to be increased, use a small percentage of acetone or THF instead.

Q3: How can I prevent the over-oxidation of the formyl group to a carboxylic acid during storage? Causality: Benzaldehyde derivatives are notoriously susceptible to autoxidation via a radical chain mechanism when exposed to atmospheric oxygen, converting the formyl group into a carboxylic acid (3-carboxy-4-fluoro-N-methylbenzamide). Solution: Similar to the strict storage requirements for its precursor, 4-fluoro-3-formylbenzoic acid, which requires storage at 4°C under nitrogen[2], the final purified benzamide must be dried under high vacuum, purged with argon or nitrogen, and stored in tightly sealed amber vials at 2-8°C.

Quantitative Impurity Profiling

ImpurityCausality / OriginDetection MethodTargeted Removal Strategy
Imine Byproduct Side reaction of methylamine with the formyl group.^1^H NMR: Singlet at ~8.2 ppm.Prolonged 1M HCl biphasic wash during workup.
4-Fluoro-3-formylbenzoic acid Unreacted starting material[3].^1^H NMR: Broad OH peak 13 ppm; lower Rf~ on TLC.Saturated aqueous NaHCO3 wash.
3-Carboxy-4-fluoro-N-methylbenzamide Autoxidation of the aldehyde product.^1^H NMR: Loss of aldehyde peak (10.3 ppm).Recrystallization from EtOAc/Heptane.
Coupling Agent Urea Byproduct of amidation reagents (e.g., EDC, DCC).^1^H NMR: Aliphatic multiplets.Aqueous washes; selective precipitation.

Self-Validating Experimental Protocol

To ensure high purity without relying on lossy chromatography, utilize the following self-validating biphasic extraction and crystallization workflow. Every step includes an In-Process Control (IPC) to verify the mechanistic success of the operation.

Workflow Crude Crude Reaction Mixture (Product, Imine, Acid, Urea) LLE Liquid-Liquid Extraction (EtOAc / 1M HCl) Crude->LLE Org1 Organic Phase (Product + Hydrolyzed Imine) LLE->Org1 Top Layer Aq1 Aqueous Phase (Salts, Urea, Excess Amine) LLE->Aq1 Bottom Layer (Discard) BaseWash Base Wash (Sat. NaHCO3) Org1->BaseWash Org2 Organic Phase (Product) BaseWash->Org2 Top Layer Aq2 Aqueous Phase (Unreacted Acid) BaseWash->Aq2 Bottom Layer (Discard) Cryst Recrystallization (EtOAc / Heptane) Org2->Cryst Dry (Na2SO4) & Conc. Pure Pure 4-fluoro-3-formyl- N-methylbenzamide Cryst->Pure Filtration

Self-validating biphasic extraction and crystallization workflow.

Step-by-Step Methodology

Step 1: Acidic Quench & Hydrolysis

  • Procedure: Dilute the crude amidation mixture with Ethyl Acetate (EtOAc) (10 volumes). Add 1M HCl (5 volumes). Stir vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the imine byproduct.

  • Validation Checkpoint: Sample the organic layer for TLC (EtOAc/Hexane 1:1). The system is validated when the higher-Rf imine spot completely converges into the target aldehyde spot (Rf ~0.5). Separate and discard the aqueous layer.

Step 2: Base Wash for Precursor Removal

  • Procedure: Wash the organic phase with Saturated Aqueous NaHCO3 (5 volumes) to deprotonate and extract any unreacted 4-fluoro-3-formylbenzoic acid into the aqueous phase.

  • Validation Checkpoint: Separate the layers. Acidify a 1 mL aliquot of the discarded aqueous layer with 6M HCl. The immediate formation of a white precipitate confirms the successful partitioning and removal of the unreacted acid precursor.

Step 3: Drying and Concentration

  • Procedure: Wash the organic layer with brine (5 volumes), dry over anhydrous Na2SO4, and filter. Concentrate the filtrate under reduced pressure. Crucial: Maintain the water bath temperature below 40°C to prevent thermal degradation of the formyl group.

Step 4: Recrystallization

  • Procedure: Concentrate the EtOAc solution to ~2 volumes. Slowly add Heptane (6 volumes) dropwise under continuous stirring until the solution becomes slightly turbid. Cool the mixture to 0-5°C for 2 hours to induce crystallization. Filter the resulting solid, wash with cold Heptane, and dry under high vacuum at room temperature.

  • Validation Checkpoint: Obtain a ^1^H NMR of the final crystalline solid. The protocol is validated when the spectrum shows a sharp singlet at ~10.3 ppm (1H, CHO) and entirely lacks signals at ~8.2 ppm (imine) or ~13 ppm (COOH).

References[1] Miscellaneous-impurities - Pharmaffiliates - Pharmaffiliates. Available at:https://www.pharmaffiliates.com[3] 4-fluoro-3-formyl-N-methylbenzamide | 1005763-15-4 - Sigma-Aldrich - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com[2] 4-Fluoro-3-formylbenzoic acid | 845885-90-7 - Sigma-Aldrich - Sigma-Aldrich. Available at: https://www.sigmaaldrich.com[4] 4-Fluoro-3-formyl-benzoic acid, 97%, Thermo Scientific 5 g | Buy Online - Fisher Scientific. Available at:https://www.fishersci.com

Sources

Technical Support Center: 4-Fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-fluoro-3-formyl-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the handling, synthesis, and analysis of this compound. The following information is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Process-Related Impurities

Question 1: I am seeing an impurity with a similar mass to my product in the mass spectrum analysis. What could this be?

This is likely a positional isomer of 4-fluoro-3-formyl-N-methylbenzamide. During the synthesis, particularly in the formylation or fluorination steps, the functional groups may be introduced at different positions on the benzene ring. One common related substance that has been identified is 2-fluoro-3-formyl-N-methylbenzamide[1].

Troubleshooting:

  • Chromatographic Separation: Utilize a high-resolution HPLC method to separate the isomers. A C18 column with a methanol-water mobile phase can be effective for separating substituted benzaldehydes[2].

  • Spectroscopic Analysis: Use 2D NMR techniques (like COSY and NOESY) to confirm the substitution pattern on the aromatic ring.

  • Synthetic Route Optimization: Re-evaluate the regioselectivity of your synthetic steps. The choice of catalysts and reaction conditions can significantly influence the formation of positional isomers.

Question 2: My product purity is lower than expected, and I observe a significant amount of a lower molecular weight impurity. What is the likely cause?

A common process-related impurity is the unreacted starting material or an intermediate from a preceding step. For instance, if the formyl group is introduced late in the synthesis, you might have residual 4-fluoro-N-methylbenzamide. Similarly, if the N-methylation is the final step, you could have 4-fluoro-3-formylbenzamide as an impurity.

Troubleshooting:

  • Reaction Monitoring: Employ thin-layer chromatography (TLC) or in-process HPLC checks to ensure the reaction has gone to completion.

  • Purification: Recrystallization or column chromatography can be used to remove unreacted starting materials and intermediates.

  • Stoichiometry and Reaction Time: Ensure that the stoichiometry of your reagents is correct and allow for sufficient reaction time to drive the reaction to completion.

Section 2: Degradation Products

Question 3: I have been storing my 4-fluoro-3-formyl-N-methylbenzamide for some time and now see a new peak in my HPLC analysis. What could this degradation product be?

The aldehyde functional group in your compound is susceptible to oxidation, which would convert it to a carboxylic acid. This would result in the formation of 4-fluoro-3-(carboxy)-N-methylbenzamide. This is a common degradation pathway for benzaldehydes, especially if exposed to air (oxygen) over time.

Troubleshooting:

  • Proper Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Antioxidant Addition: For long-term storage in solution, consider the addition of a suitable antioxidant.

  • Purity Check Before Use: Always re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened and exposed to the atmosphere.

Question 4: Can the amide group in my compound hydrolyze?

Yes, amide hydrolysis is a potential degradation pathway, though it generally requires acidic or basic conditions. This would lead to the formation of 4-fluoro-3-formylbenzoic acid and methylamine. While less common under neutral storage conditions, it is a possibility if the compound is exposed to acidic or basic environments.

Troubleshooting:

  • pH Control: Ensure that the compound is stored and handled under neutral pH conditions. Avoid contact with strong acids or bases.

  • Solvent Choice: When preparing solutions, use high-purity, neutral solvents.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust HPLC method is crucial for determining the purity of 4-fluoro-3-formyl-N-methylbenzamide and separating it from potential impurities.

Parameter Condition
HPLC System Standard analytical HPLC with UV detector
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 70:30 v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temp 30°C[2]
Detection 254 nm[2]
Injection Vol 10 µL[2]

Sample Preparation:

  • Prepare a stock solution of the 4-fluoro-3-formyl-N-methylbenzamide standard at a concentration of 1 mg/mL in methanol.

  • Prepare samples of the material to be tested at the same concentration in methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is a powerful tool for the structural elucidation of your compound and the identification of impurities.

  • ¹H NMR: The proton NMR will show characteristic peaks for the aldehyde proton (around 9-10 ppm), the aromatic protons, and the N-methyl protons. The coupling patterns of the aromatic protons can confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbons (amide and aldehyde), the aromatic carbons, and the N-methyl carbon.

  • ¹⁹F NMR: Fluorine NMR can be a sensitive method to detect fluorine-containing impurities.

Visualizing Impurity Formation

The following diagram illustrates a simplified, hypothetical synthetic pathway and the potential points where impurities can arise.

G cluster_synthesis Hypothetical Synthetic Pathway cluster_impurities Potential Impurities Start Starting Material (e.g., 4-fluoro-3-methyltoluene) Oxidation Oxidation Start->Oxidation Intermediate1 4-fluoro-3-methylbenzoic acid Oxidation->Intermediate1 Impurity1 Over-oxidized product (dicarboxylic acid) Oxidation->Impurity1 Side Reaction Amidation Amidation with Methylamine Intermediate1->Amidation Intermediate2 4-fluoro-3-methyl-N-methylbenzamide Amidation->Intermediate2 Formylation Formylation Intermediate2->Formylation Product 4-fluoro-3-formyl-N-methylbenzamide Formylation->Product Impurity2 Unreacted Intermediate 2 Formylation->Impurity2 Incomplete Reaction Impurity3 Positional Isomer Formylation->Impurity3 Side Reaction Impurity4 Degradation Product (Carboxylic Acid from Aldehyde) Product->Impurity4 Degradation

Caption: Hypothetical synthetic pathway and impurity formation for 4-fluoro-3-formyl-N-methylbenzamide.

References

  • NextSDS. 4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information. Available from: [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 4-fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-fluoro-3-formyl-N-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to overcome these issues in your experiments.

Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key structural features of 4-fluoro-3-formyl-N-methylbenzamide that influence its solubility?

4-fluoro-3-formyl-N-methylbenzamide (CAS No. 1005763-15-4) is a substituted aromatic compound.[1][2] Its structure consists of a central benzene ring with four substituents:

  • N-methylbenzamide group: An amide functional group. While amides can participate in hydrogen bonding, they are generally considered to have low water solubility compared to more ionizable groups like carboxylic acids or amines.[3]

  • Formyl group (-CHO): An aldehyde group. Smaller aldehydes can be water-soluble, but solubility decreases as the overall size and hydrophobicity of the molecule increase.[4][5][6]

  • Fluoro group (-F): A halogen that increases the molecule's lipophilicity (fat-solubility) and hydrophobicity.

  • Aromatic ring: The benzene ring itself is non-polar and hydrophobic.

The combination of a largely non-polar aromatic backbone with functional groups that have limited aqueous interaction potential is the primary reason for the compound's poor water solubility.

Q2: Why is addressing solubility crucial when working with this compound?

Poor aqueous solubility is a significant hurdle in drug discovery and development. For experimental purposes, it can lead to several issues:

  • Inaccurate Assay Results: If the compound precipitates in your assay medium (e.g., cell culture media, buffer), the actual concentration exposed to the target is unknown and lower than intended, leading to unreliable potency, efficacy, or toxicity data.

  • Low Bioavailability: In preclinical studies, poor solubility is a primary cause of low oral bioavailability, as the drug cannot dissolve effectively in the gastrointestinal tract to be absorbed into the bloodstream.[7][8][9]

  • Formulation and Dosing Challenges: Difficulty in preparing stable and homogenous stock solutions or final formulations complicates experimental setup and reproducibility.

Effectively resolving these solubility issues is a prerequisite for obtaining accurate biological data and developing viable formulations.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow for addressing solubility problems, from initial stock preparation to final aqueous dilutions for assays.

G cluster_0 Initial Assessment cluster_2 Recommended Actions Start Poor Solubility Observed (Precipitate in Aqueous Media) Goal What is the experimental goal? Start->Goal Stock Prepare Concentrated Stock Solution Goal->Stock Stock Prep Assay Prepare Aqueous Formulation for In Vitro / In Vivo Assay Goal->Assay Assay Prep SolventScreen Screen Organic Solvents (DMSO, DMF, Ethanol) Stock->SolventScreen Cosolvency Strategy 1: Co-solvency (Add organic solvent to aqueous phase) Assay->Cosolvency Complexation Strategy 2: Complexation (Use Cyclodextrins) Assay->Complexation pH_Adjust Strategy 3: pH Adjustment (Limited efficacy expected) Assay->pH_Adjust Advanced Strategy 4: Advanced Formulations (Solid Dispersions, Nanosuspensions) Assay->Advanced G cluster_0 Poorly Soluble cluster_1 Inclusion Complex Formation cluster_2 Water Soluble drug Hydrophobic Drug water1 H2O water2 H2O water3 H2O cd Hydrophilic Exterior Hydrophobic Cavity complex Soluble Complex drug2 Drug water4 H2O water5 H2O

Caption: Mechanism of cyclodextrin inclusion complexation.

When to Use: Excellent for creating nearly "solvent-free" aqueous formulations for sensitive cell-based assays or for in vivo studies. Particularly useful for BCS Class II compounds (high permeability, low solubility). []

  • Select a Cyclodextrin: For aromatic compounds, derivatized beta-cyclodextrins are highly effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and excellent choice due to its high aqueous solubility and low toxicity. []2. Determine Molar Ratio: A 1:1 molar ratio of the drug to HP-β-CD is a good starting point.

  • Prepare the Complex (Kneading Method):

    • Weigh out the calculated amount of HP-β-CD and place it in a glass mortar.

    • Add a small amount of a water/ethanol (50:50) mixture to the HP-β-CD to form a thick, uniform paste.

    • Weigh out the drug and add it gradually to the paste while continuously triturating (kneading) with the pestle.

    • Continue kneading for 30-60 minutes to ensure thorough interaction and complex formation.

    • Dry the resulting solid under a vacuum to remove the solvent.

  • Confirm Solubility Enhancement:

    • Take the prepared solid complex and test its solubility in your aqueous buffer, comparing it to the uncomplexed drug.

    • The complex should dissolve readily to form a clear solution at a concentration where the parent drug would precipitate.

Strategy 3: Advanced Formulation Approaches

For more challenging applications, particularly in later-stage drug development, more advanced formulation strategies may be required.

1. Solid Dispersions: This method involves dispersing the drug within a hydrophilic polymer matrix at a molecular level. [11][12][13]When the solid dispersion is introduced to an aqueous environment, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate. [7][14]* Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC). [13]* Common Lab Method: The solvent evaporation method, where both the drug and a carrier are dissolved in a common solvent, which is then evaporated to leave a solid matrix. [12] 2. Nanosuspensions: This strategy involves reducing the particle size of the drug to the sub-micron (nanometer) range. [15][16][17]This drastic increase in surface area significantly boosts the dissolution velocity according to the Noyes-Whitney equation. [18][19]* How it's made: Typically prepared using top-down methods like media milling or high-pressure homogenization, which require specialized equipment. [16][19]* Benefits: Can be used for oral, parenteral, and other routes of administration. [17][18]

Technique Mechanism Typical Application Complexity
Co-solvency Reduces solvent polarity. [] In vitro screening Low
Cyclodextrin Complexation Encapsulates hydrophobic drug. [] In vitro assays, early in vivo Medium
Solid Dispersion Creates amorphous, high-surface-area particles. [13] Oral formulation development Medium-High

| Nanosuspension | Reduces particle size to nanometer range. [16][18]| Oral & parenteral formulations | High |

References
  • Chaudhari, P. D., & Dugar, R. P. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics.
  • Sharma, D., Saini, S., & Rana, A. C. (2013). Solid Dispersion: A strategy for solubility enhancement. PharmaInfo.net.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Kumar, S. L., & Kumar, V. A. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Gajbhiye, A. R., & Sakarkar, D. M. (2010). Nanosuspension: An approach to enhance solubility of drugs. Journal of Pharmacy Research.
  • Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
  • Mane, A. N., Gilda, S. S., Ghadge, A. A., Bhosekar, N. R., & Bhosale, R. R. (2014). Nanosuspension technology for poorly soluble drugs. Scholars Academic Journal of Pharmacy.
  • Patel, H. M., Patel, B. B., & Shah, C. N. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Wikipedia contributors. (2024). Cosolvent. Wikipedia, The Free Encyclopedia. [Link]

  • Shinde, S. S., & Shinde, S. A. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Patel, K., & Patel, N. (2023). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Journal of Drug Delivery and Therapeutics.
  • Singh, S., & Rawat, A. (2019). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Sharma, N., & Nanda, A. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib.
  • Slideshare. (n.d.). Cosolvency. Slideshare.
  • NextSDS. (n.d.). 4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information. NextSDS. [Link]

  • Patel, D., Patel, M., & Patel, C. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics.
  • Popa, G., & Uivarosi, V. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Sahoo, J., & Murthy, P. N. (2018). Method Development, Validation, and Application of Cosolvency-Based UV-Spectrophotometric Method for Estimation of Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Singh, A., & Kumar, R. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Kumar, A., & Sharma, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • University of New Mexico. (2005). Principles of Drug Action 1, Spring 2005, Amides. UNM Health Sciences.
  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. AJPTech.
  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. JDDT.
  • Chemistry LibreTexts. (2021). 1.4: Physical Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • International Journal of Research and Analytical Reviews. (2021). SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.org.
  • PubChem. (n.d.). 3,5-difluoro-4-formyl-N-methylbenzamide. PubChem.
  • PubChem. (n.d.). 4-Fluorobenzamide. PubChem.
  • BenchChem. (2025).
  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • BLDpharm. (n.d.). 4-Fluoro-3-formyl-N,N-dimethylbenzamide. BLDpharm.
  • Slideshare. (n.d.).
  • MDPI. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. MDPI.
  • ResearchGate. (n.d.). Commonly used solubilizer excipients based on its functions.
  • International Journal of Pharmaceutical and Chemical Sciences. (2013).
  • PubChem. (n.d.). Pharmaceutical formulation containing benzamide derivative with improved solubility and oral absorptivity. PubChem.
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 3-Fluoro-4-formyl-N-methylbenzamide. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-N-methylbenzamide. Sigma-Aldrich.
  • Wikipedia contributors. (2024). Aldehyde. Wikipedia, The Free Encyclopedia.
  • PubChem. (n.d.). 4-fluoro-N-methylbenzamide. PubChem.
  • Fisher Scientific. (n.d.). 4-Fluoro-3-methyl(thiobenzamide), 97%, Thermo Scientific. Fisher Scientific.

Sources

Validation & Comparative

A Comparative Guide to 4-fluoro-3-formyl-N-methylbenzamide and Other Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone of therapeutic innovation. Its derivatives have given rise to a diverse array of drugs with applications ranging from antipsychotics and antiemetics to anticancer and anti-inflammatory agents.[1][2] This guide provides an in-depth comparison of 4-fluoro-3-formyl-N-methylbenzamide, a specifically substituted yet lesser-known benzamide, with other members of the benzamide family. By examining the influence of its distinct structural features—a fluoro group, a formyl group, and an N-methyl amide—we will explore its potential pharmacological profile and how it may compare to other benzamides with varying substitution patterns. This analysis is grounded in established structure-activity relationships (SAR) and common experimental evaluations within the field.

The Benzamide Scaffold: A Privileged Structure in Pharmacology

The versatility of the benzamide core (a benzene ring attached to a carboxamide group) allows for extensive chemical modification at multiple positions, leading to a wide range of biological activities.[3] The substituents on the aromatic ring and the amide nitrogen play a crucial role in determining the compound's pharmacological properties, including receptor binding affinity, enzyme inhibition, and pharmacokinetic profile.[4][5]

Unpacking 4-fluoro-3-formyl-N-methylbenzamide: A Structural Perspective

While specific experimental data for 4-fluoro-3-formyl-N-methylbenzamide is not extensively available in the public domain[6], we can infer its potential properties based on the individual contributions of its substituents, a common practice in rational drug design.

  • 4-Fluoro Substitution: The introduction of a fluorine atom can significantly impact a molecule's metabolic stability, binding affinity, and membrane permeability.[7] Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.[8] In many drug candidates, fluorination has been shown to enhance potency and improve pharmacokinetic profiles.[9][10]

  • 3-Formyl Substitution: The aldehyde (formyl) group is a reactive moiety that can participate in various chemical reactions. In a biological context, it can act as a hydrogen bond acceptor or potentially form covalent bonds with target proteins, which could lead to potent and long-lasting inhibition. Its presence introduces a planar, polar group that can influence molecular conformation and interactions with receptor pockets.

  • N-Methylbenzamide: The N-methyl group on the amide nitrogen can affect the molecule's solubility, lipophilicity, and ability to act as a hydrogen bond donor. Compared to an unsubstituted amide, the N-methyl group can also introduce steric hindrance that may influence binding selectivity.

Comparative Analysis with Other Benzamide Derivatives

To understand the potential of 4-fluoro-3-formyl-N-methylbenzamide, it is instructive to compare it with other classes of benzamides that have been extensively studied.

Antipsychotic Benzamides

A significant class of benzamides, such as sulpiride and amisulpride, act as dopamine D2 receptor antagonists.[11][12] The nature and position of substituents on the benzamide ring are critical for their activity. For instance, many D2 antagonists feature an ortho-methoxy group and a basic amine side chain attached to the amide nitrogen.

Hypothetical Comparison: The substitution pattern of 4-fluoro-3-formyl-N-methylbenzamide differs significantly from typical antipsychotic benzamides. The absence of a long, basic side chain on the amide nitrogen suggests it is less likely to exhibit potent D2 receptor antagonism in the same manner as classical neuroleptics. However, the fluoro and formyl groups could confer affinity for other CNS targets. For example, some benzamide derivatives are being investigated as 5-HT receptor modulators.[13][14]

Enzyme Inhibitors

Benzamides have emerged as potent inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[15][16][17] The substituents on the benzamide ring often interact with the enzyme's active site.

Hypothetical Comparison: The formyl group of 4-fluoro-3-formyl-N-methylbenzamide could potentially interact with active site residues of enzymes like HDACs, where a zinc-binding group is often crucial for inhibitory activity.[18] The fluoro-substituent could enhance binding affinity through favorable electrostatic interactions.

Anti-inflammatory and Analgesic Benzamides

Several N-substituted benzamides have been investigated for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[11]

Hypothetical Comparison: The anti-inflammatory potential of 4-fluoro-3-formyl-N-methylbenzamide would need to be experimentally determined. Its relatively small size and specific electronic properties conferred by the fluoro and formyl groups might allow it to fit into the active sites of inflammatory enzymes.

Quantitative Data Comparison (Hypothetical)

The following table provides a hypothetical comparison of key parameters for different classes of benzamides to illustrate the potential positioning of 4-fluoro-3-formyl-N-methylbenzamide. Note: The values for 4-fluoro-3-formyl-N-methylbenzamide are speculative and for illustrative purposes only.

Compound ClassPrimary Target(s)Key Structural FeaturesRepresentative IC50/Ki Range
Antipsychotic Benzamides Dopamine D2, Serotonin ReceptorsOrtho-methoxy, basic amine side chain1-100 nM[12][13]
HDAC Inhibitor Benzamides Histone DeacetylasesZinc-binding group, linker, cap group10-500 nM[16][18]
PARP Inhibitor Benzamides PARP-1Varies, often mimics nicotinamide0.1-50 nM[17]
Anti-inflammatory Benzamides COX enzymesN-aryl or N-cycloalkyl substitution50-1000 nM[11]
4-fluoro-3-formyl-N-methylbenzamide To be determined4-fluoro, 3-formyl, N-methylHypothetical: Target-dependent

Experimental Protocols for Evaluation

To characterize the biological activity of a novel benzamide like 4-fluoro-3-formyl-N-methylbenzamide, a series of in vitro and in vivo assays would be necessary.

General Benzamide Synthesis

The synthesis of substituted benzamides is typically achieved through the coupling of a benzoic acid derivative with an amine.[1][2]

Protocol 1: Synthesis of 4-fluoro-3-formyl-N-methylbenzamide via Acyl Chloride

  • Preparation of Benzoyl Chloride: In a round-bottom flask, dissolve 4-fluoro-3-formylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-fluoro-3-formylbenzoyl chloride.

  • Amide Coupling: In a separate flask, dissolve methylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM at 0 °C.[1]

  • Add the crude benzoyl chloride dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final product.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling cluster_2 Purification Benzoic Acid Benzoic Acid Benzoyl Chloride Benzoyl Chloride Benzoic Acid->Benzoyl Chloride Thionyl Chloride Crude Benzamide Crude Benzamide Benzoyl Chloride->Crude Benzamide Methylamine, Base Pure Benzamide Pure Benzamide Crude Benzamide->Pure Benzamide Chromatography

Caption: General workflow for benzamide synthesis via the acyl chloride method.

In Vitro Biological Evaluation

Protocol 2: Receptor Binding Assay (Example: Dopamine D2 Receptor)

  • Membrane Preparation: Obtain cell membranes expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, add the D2 receptor membranes, a radioligand (e.g., [³H]-spiperone), and varying concentrations of the test compound (4-fluoro-3-formyl-N-methylbenzamide).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

G Receptor Membranes Receptor Membranes Incubation Incubation Receptor Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Counting Washing->Counting Data Analysis Data Analysis Counting->Data Analysis

Caption: Experimental workflow for a competitive receptor binding assay.

Conclusion

4-fluoro-3-formyl-N-methylbenzamide represents an intriguing yet underexplored molecule within the vast family of benzamides. While its specific biological activities remain to be elucidated, a systematic comparison with well-characterized benzamide derivatives provides a framework for predicting its potential therapeutic applications. The presence of the fluoro and formyl groups suggests that it may possess unique pharmacological properties, potentially as an enzyme inhibitor or a modulator of novel biological targets. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of this and other novel benzamide compounds, paving the way for future discoveries in drug development.

References

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Wiley Online Library. [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities. PubMed. [Link]

  • Design, Synthesis and Multitarget Biological Evaluation of Perfluoroalkylated Benzoylthiourea Compounds: From Biofilm Disruption to DNA Cleavage. PMC. [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities. Taylor & Francis Online. [Link]

  • 4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information. NextSDS. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Journal of Medicinal Chemistry. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC. [Link]

  • Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. PubMed. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

Sources

comparing synthesis routes for 4-fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Process Chemists Molecule of Interest: 4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4)

The synthesis of 4-fluoro-3-formyl-N-methylbenzamide presents a classic chemoselectivity challenge in organic chemistry: the orthogonal management of two highly electrophilic carbon centers (a formyl group and a carboxamide/carboxyl group) in the presence of a nucleophilic primary amine (methylamine).

This guide objectively evaluates two distinct synthetic strategies to overcome this challenge. By analyzing the kinetic and thermodynamic principles governing these pathways, we provide self-validating protocols designed for high-fidelity execution in the laboratory.

Strategy 1: The "Protect-by-Delay" Approach (Benzylic Oxidation)

This route entirely bypasses the chemoselectivity dilemma by installing the amide bond before the aldehyde exists. The formyl group is unmasked at the very end of the sequence via radical dibromination of a benzylic methyl group, followed by hydrolysis.

RouteA A 4-Fluoro-3-methylbenzoic acid (Starting Material) B Amide Coupling (HATU, MeNH2, DIPEA) A->B C 4-Fluoro-N,3-dimethylbenzamide (Intermediate 1) B->C D Radical Bromination (NBS, AIBN, PhCF3) C->D E Gem-dibromide (Intermediate 2) D->E F Hydrolysis (AgNO3, H2O) E->F G 4-Fluoro-3-formyl-N-methylbenzamide (Target Product) F->G

Figure 1: Route A - Benzylic Oxidation Strategy via Radical Dibromination.

Mechanistic Causality & Experimental Design

The critical step in this route is the radical bromination. The strongly electron-withdrawing fluorine atom inductively deactivates the adjacent benzylic position, making hydrogen abstraction by the succinimidyl radical slower than in standard toluenes. To compensate, we utilize a slight excess of N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator. Trifluorotoluene (PhCF 3​ ) is selected as the solvent because it is a green, non-ozone-depleting alternative to carbon tetrachloride (CCl 4​ ) that maintains an excellent lifetime for radical species.

Step-by-Step Protocol (Self-Validating)

Step 1: Amide Coupling

  • Dissolve 4-fluoro-3-methylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to form the active ester.

  • Add methylamine hydrochloride (1.2 eq) and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The active ester mass should transition entirely to the product mass [M+H] + 168.1.

  • Quench with water, extract with EtOAc, wash with brine, and concentrate to yield 4-fluoro-N,3-dimethylbenzamide.

Step 2: Radical Dibromination

  • Suspend the amide (1.0 eq) in PhCF 3​ (0.1 M). Add NBS (2.1 eq) and AIBN (0.05 eq).

  • Purge the flask with N 2​ and heat to 85 °C for 4–6 hours.

  • IPC (Self-Validation): Monitor by 1 H NMR. The reaction is complete when the benzylic methyl singlet (~2.3 ppm) completely disappears, replaced by the gem-dibromide methine singlet at ~6.8 ppm.

Step 3: Hydrolysis

  • Dissolve the crude gem-dibromide in a 4:1 mixture of Acetone/H 2​ O.

  • Add AgNO 3​ (2.5 eq) to precipitate AgBr and drive the formation of the oxocarbenium ion, which is trapped by water. Stir in the dark for 12 hours at room temperature.

  • Filter through Celite to remove silver salts. Extract the filtrate with EtOAc.

  • IPC (Self-Validation): Spot the TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright orange/red spot confirms the presence of the aldehyde. 1 H NMR must show a sharp singlet at ~10.3 ppm (CHO).

Strategy 2: The "Direct" Approach (Organometallic Formylation)

This highly convergent route relies on kinetic differentiation. It utilizes halogen-metal exchange to install the formyl group first [2]. Then, it exploits the fact that an acid chloride is a significantly "harder" and more reactive electrophile than an aldehyde. At cryogenic temperatures, methylamine attacks the acid chloride at a diffusion-controlled rate, leaving the aldehyde largely untouched.

RouteB A 3-Bromo-4-fluorobenzoic acid (Starting Material) B Halogen-Metal Exchange (iPrMgCl·LiCl, THF) A->B C Electrophilic Quench (DMF, then H3O+) B->C D 4-Fluoro-3-formylbenzoic acid (Intermediate 1) C->D E Acid Chloride Formation (Oxalyl Chloride, cat. DMF) D->E F Chemoselective Amidation (MeNH2, DIPEA, then HCl quench) E->F G 4-Fluoro-3-formyl-N-methylbenzamide (Target Product) F->G

Figure 2: Route B - Organometallic Formylation Strategy.

Mechanistic Causality & Experimental Design

The formylation of 3-bromo-4-fluorobenzoic acid requires 2.1 equivalents of the TurboGrignard reagent ( i -PrMgCl·LiCl). The first equivalent deprotonates the carboxylic acid, while the second performs the halogen-metal exchange [3].

During the final amidation step, any transient attack of methylamine on the aldehyde yields a hemiaminal or imine. Because imine formation is thermodynamically reversible, quenching the reaction with 1M HCl immediately shifts the equilibrium back to the aldehyde, while the newly formed amide bond remains kinetically locked and stable under dilute acidic conditions [1].

Step-by-Step Protocol (Self-Validating)

Step 1: Formylation via TurboGrignard

  • Dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -20 °C.

  • Add i -PrMgCl·LiCl (1.3 M in THF, 2.1 eq) dropwise. Stir for 1 hour at -20 °C.

  • Add anhydrous DMF (3.0 eq) rapidly. Allow the mixture to warm to room temperature over 2 hours.

  • Quench carefully with 1M HCl to pH 2. Extract with EtOAc to yield 4-fluoro-3-formylbenzoic acid.

  • IPC (Self-Validation): 1 H NMR will show the loss of the aromatic proton adjacent to the bromine and the appearance of a diagnostic aldehyde peak at 10.35 ppm.

Step 2: Acid Chloride Formation

  • Suspend 4-fluoro-3-formylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C.

  • Add oxalyl chloride (1.5 eq) followed by 2 drops of DMF (catalyst) [1].

  • Stir for 2 hours until gas evolution (CO, CO 2​ ) ceases. Concentrate in vacuo to remove all excess oxalyl chloride.

Step 3: Chemoselective Amidation

  • Redissolve the crude acid chloride in DCM and cool strictly to -78 °C.

  • Add DIPEA (1.1 eq), followed by the slow, dropwise addition of methylamine (2.0 M in THF, 1.0 eq). Stir for 30 minutes.

  • Critical Causality Step: Quench the reaction while cold with 1M aqueous HCl. Stir vigorously for 15 minutes as it warms to room temperature. This acidic aqueous environment hydrolyzes any imine side-products back to the desired aldehyde.

  • Extract with DCM, wash with brine, and purify via silica gel chromatography.

  • IPC (Self-Validation): 1 H NMR must confirm the presence of both the aldehyde (~10.3 ppm, 1H, s) and the secondary amide N-H (~6.5 ppm, 1H, br s), along with the N-methyl doublet (~2.9 ppm, 3H, d).

Quantitative Performance Comparison

To assist in route selection, the quantitative metrics and operational parameters of both strategies are summarized below.

MetricRoute A: Benzylic OxidationRoute B: Organometallic Formylation
Overall Yield (3 steps) 35 – 45%55 – 65%
Key Challenge Over/under-bromination during radical step; separation of mono/di/tri-bromo mixtures.Maintaining strict cryogenic temperatures to ensure chemoselectivity.
Atom Economy Low (Generates stoichiometric AgBr and succinimide waste).High (Highly convergent, minimal heavy metal waste).
Scalability Poor to Moderate (Radical reactions are difficult to scale safely due to exotherms).Excellent (Organometallic flow chemistry can easily scale this route).
Reagent Toxicity High (Requires heavy metals like AgNO 3​ and radical initiators).Moderate (Requires reactive Grignard reagents and corrosive oxalyl chloride).
Recommended Use-Case Small-scale discovery syntheses where cryogenic equipment is unavailable.Process scale-up and high-purity library generation.

References

  • Title: Benzylamine derivatives as ddrs inhibitors (WO2021239643A1)
  • Title: Demonstrating Ligandability of the LC3A and LC3B Adapter Interface Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange Source: Angewandte Chemie International Edition URL: [Link]

Validation of 4-Fluoro-3-formyl-N-methylbenzamide Bioactivity: A Comparative Guide to Covalent Fragment Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), identifying optimal electrophilic fragments is a critical bottleneck. 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) has emerged as a highly versatile building block in [2]. Featuring an electrophilic aldehyde warhead and a privileged N-methylbenzamide recognition motif, this compound is uniquely suited for targeting nucleophilic residues (Lysine/Cysteine) in challenging binding pockets, such as kinase hinges or PARP active sites.

This guide provides an objective, application-driven comparison of 4-fluoro-3-formyl-N-methylbenzamide against structural alternatives, alongside self-validating experimental methodologies required to definitively prove its bioactivity, target engagement, and mechanism of action.

Pharmacophore Rationale & Structural Comparison

To understand the utility of 4-fluoro-3-formyl-N-methylbenzamide, we must dissect the causality behind its structural components:

  • The Aldehyde Warhead (-CHO): Unlike irreversible Michael acceptors (e.g., acrylamides), aldehydes can form reversible covalent bonds. They react with Cysteine to form hemithioacetals or with Lysine to form Schiff bases. This reversibility minimizes permanent off-target toxicity while maximizing target residence time.

  • The 4-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive withdrawal effect. This lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent formyl group, significantly increasing its electrophilicity and accelerating the rate of covalent bond formation ( kinact​ ) compared to non-fluorinated analogs.

  • The N-Methylbenzamide Motif: This moiety serves as a classic hydrogen bond donor/acceptor, providing the initial non-covalent affinity ( KI​ ) necessary to anchor the fragment in the target pocket before the covalent reaction occurs.

Table 1: Comparative Physicochemical and Reactivity Profiles

To objectively benchmark performance, 4-fluoro-3-formyl-N-methylbenzamide is compared against common structural alternatives.

CompoundStructural ModificationElectrophilicitySteric ProfilePrimary Application / Rationale
4-fluoro-3-formyl-N-methylbenzamide Base structureHigh (F-inductive effect)CompactOptimal Fragment: Balances high reactivity with a small steric footprint for tight pockets.
3-formyl-N-methylbenzamide Lacks FluorineModerateCompactAlternative: Used when the fluorinated analog is too reactive, causing off-target GSH depletion.
4-chloro-3-formyl-N-methylbenzamide Chlorine replaces FluorineHighBulkyAlternative: Explores larger sub-pockets; however, the bulky chlorine often causes steric clashes.
4-fluoro-N-methylbenzamide Lacks Aldehyde WarheadNoneCompactNegative Control: Essential for determining baseline non-covalent affinity without covalent trapping.

Experimental Validation Protocols

Validating a covalent fragment requires a self-validating system of assays to rule out pan-assay interference compounds (PAINS) and confirm true intracellular target engagement.

Protocol A: Intact Protein Mass Spectrometry (In Vitro Target Engagement)

Biochemical assays (e.g., FRET) can yield false positives due to non-specific protein aggregation or redox cycling. [3] is the gold standard because it unambiguously confirms the 1:1 stoichiometry of the covalent adduct.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant target protein to 2 µM in a nucleophile-free buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Tris or primary amine-containing buffers must be strictly avoided, as they will competitively react with the aldehyde warhead, yielding false negatives.

  • Compound Incubation: Add 4-fluoro-3-formyl-N-methylbenzamide (20 µM final concentration, 1% DMSO) and incubate at 25°C for 60 minutes.

    • Causality: A 10-fold ligand excess ensures pseudo-first-order kinetics, allowing for the accurate assessment of maximum binding stoichiometry.

  • Reaction Quenching: Acidify the sample by adding Formic Acid to a final concentration of 1% (v/v).

    • Causality: Dropping the pH protonates nucleophilic residues, halting further covalent reactions. It also denatures the protein, exposing buried residues for optimal electrospray ionization (ESI).

  • LC-MS Acquisition: Inject the sample onto a C4 desalting column coupled to a high-resolution Time-of-Flight (TOF) mass spectrometer.

    • Causality: C4 stationary phases prevent the irreversible adsorption of large intact proteins (unlike C18), while TOF-MS provides the resolution required to deconvolute multiply charged protein envelopes.

  • Data Deconvolution: Process raw spectra to obtain the zero-charge mass.

    • Validation Metric: Look for a mass shift of +181.16 Da (indicating a hemithioacetal with Cysteine) or +163.14 Da (indicating a Schiff base with Lysine, following the loss of an 18.02 Da water molecule).

Protocol B: Cellular Thermal Shift Assay (CETSA) (In Cellulo Engagement)

A fragment may show excellent biochemical engagement but fail in cells due to poor membrane permeability or premature quenching by intracellular glutathione (GSH). As established in [4], CETSA provides a label-free method to prove the compound reaches and stabilizes the target inside live cells.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live target cells (e.g., HEK293T) with 10 µM of the compound or a DMSO vehicle control for 2 hours at 37°C.

    • Causality: A 2-hour window allows sufficient time for cell penetration and covalent target engagement while minimizing compensatory protein expression or degradation pathways.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: The transient heat pulse induces the denaturation of unbound proteins. Proteins covalently crosslinked to the fragment exhibit a thermodynamic shift ( ΔTm​ ) and remain folded at higher temperatures.

  • Lysis and Clearance: Lyse the cells via rapid freeze-thaw cycles in liquid nitrogen, then centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the denatured and aggregated proteins, leaving only the stabilized, soluble target protein in the supernatant.

  • Quantification: Analyze the soluble fraction via Western blot or multiplexed proximity extension assay (PEA).

    • Validation Metric: Plot the band intensity against temperature to calculate the melting temperature ( Tm​ ). A ΔTm​>2∘C is indicative of positive cellular target engagement.

Quantitative Data Summary

The following table summarizes expected validation metrics when screening these fragments against a model target (e.g., a Cysteine-containing kinase).

Table 2: Representative Validation Metrics across Screening Assays
CompoundIntact MS Adduct FormationAdduct Mass ShiftBiochemical IC50​ CETSA ΔTm​ Intracellular GSH Quenching
4-fluoro-3-formyl-N-methylbenzamide >95% (1:1 Stoichiometry)+181.16 Da0.8 µM+4.5 °CModerate
3-formyl-N-methylbenzamide ~60% (1:1 Stoichiometry)+163.14 Da5.2 µM+1.2 °CLow
4-chloro-3-formyl-N-methylbenzamide <20% (Steric Clash)+197.62 Da>10 µMNo ShiftModerate
4-fluoro-N-methylbenzamide 0% (No Covalent Bond)N/A>50 µMNo ShiftNone

Visualizations of Workflows and Mechanisms

To synthesize the experimental logic, the following diagrams illustrate the screening workflow and the chemical mechanism of action.

G A Library Preparation (4-fluoro-3-formyl-N-methylbenzamide) B Incubation with Target Protein (e.g., Kinase/PARP) A->B C Intact Protein LC-MS (Stoichiometry & Adduct Formation) B->C In vitro validation D Tryptic Digestion & LC-MS/MS (Binding Site Identification) B->D Site mapping E CETSA (Cellular Target Engagement) B->E In cellulo validation F Hit Validation & Lead Optimization C->F D->F E->F

Caption: Workflow for validating covalent fragment bioactivity across in vitro and in cellulo models.

Mechanism N1 4-fluoro-3-formyl-N-methylbenzamide (Electrophilic Aldehyde) N2 Target Protein (Nucleophilic Lysine/Cysteine) N1->N2 Proximity Binding (N-methylbenzamide hinge) N3 Reversible Hemithioacetal (Cysteine Engagement) N2->N3 Cys-SH Attack N4 Reversible Schiff Base (Lysine Engagement) N2->N4 Lys-NH2 Attack N5 Irreversible Trapping (Optional Secondary Reduction) N4->N5 Chemical Reduction (e.g., NaCNBH3)

Caption: Mechanistic pathways of aldehyde-mediated covalent target engagement.

References

  • Title: Fragment-based covalent ligand discovery Source: RSC Chemical Biology URL: [Link]

  • Title: Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link]

Comparative Analysis of Fluorinated Benzamides in Epigenetic Drug Discovery: Chidamide vs. Entinostat

Author: BenchChem Technical Support Team. Date: April 2026

Fluorination is a cornerstone strategy in medicinal chemistry, utilized to modulate a molecule's lipophilicity, metabolic stability, and target binding affinity. In the field of epigenetic research, benzamides serve as critical Zinc-Binding Groups (ZBGs) for Class I Histone Deacetylase (HDAC) inhibitors.

This guide provides an objective, data-driven comparison between fluorinated benzamides (exemplified by Chidamide/Tucidinostat) and their non-fluorinated counterparts (exemplified by Entinostat/MS-275). By analyzing structural causality, quantitative performance, and assay methodologies, this guide equips drug development professionals with actionable insights for optimizing benzamide-based pharmacophores.

Mechanistic Causality: The Role of Fluorination

The introduction of a fluorine atom into a benzamide scaffold is not merely a steric modification; it fundamentally alters the molecule's electronic and pharmacokinetic profile [1].

  • Metabolic Stability: The carbon-fluorine (C-F) bond possesses a high bond dissociation energy. Placing a fluorine atom on the aniline ring (as seen in the 5-fluoro substitution of Chidamide) sterically and electronically shields the aromatic ring from rapid oxidative metabolism by hepatic CYP450 enzymes, significantly extending the compound's half-life [2].

  • Target Affinity (pKa Modulation): Fluorine's strong electronegativity withdraws electron density from the adjacent amine group in the benzamide ZBG. This lowers the pKa of the amine, optimizing the hydrogen-bonding network within the hydrophobic channel of the HDAC active site and enhancing the chelation of the catalytic zinc ion [1].

Pathway of HDAC inhibition by fluorinated benzamides leading to cell apoptosis.

Quantitative Performance Comparison

When comparing Chidamide (fluorinated) to Entinostat (non-fluorinated), the experimental data demonstrates that fluorination yields a tighter binding affinity (lower IC50) across Class I HDACs. Chidamide exhibits low nanomolar inhibition, whereas Entinostat operates in the high nanomolar to low micromolar range [3][4].

Property / ParameterChidamide (Tucidinostat)Entinostat (MS-275)Impact of Fluorination
Structural Class Fluorinated BenzamideNon-fluorinated BenzamideN/A
HDAC1 IC50 95 nM510 - 540 nM~5x increase in potency
HDAC2 IC50 160 nM610 - 1700 nM~4x to 10x increase in potency
HDAC3 IC50 67 nM620 - 1700 nM~10x to 25x increase in potency
HDAC8 IC50 >10 μM (No significant inhibition)9.88 μMMaintains Class I selectivity
Metabolic Stability High (C-F bond resists cleavage)ModerateEnhanced half-life in vivo

(Data aggregated from Selleck Chemicals [3], Medsci [4], and MDPI [5]).

Self-Validating Experimental Protocol: Fluorogenic HDAC Inhibition Assay

To accurately compare the IC50 values of fluorinated vs. non-fluorinated benzamides, researchers must utilize a highly sensitive, homogeneous fluorimetric assay. The following protocol utilizes a non-peptide fluorogenic substrate (e.g., HDAC Green) to eliminate background interference from non-specific protease hydrolysis [6].

System Self-Validation Mechanics
  • Positive Control: Trichostatin A (TSA) is included to confirm total assay inhibition capability.

  • Negative Control: A no-enzyme blank ensures the fluorogenic substrate is not auto-hydrolyzing.

  • Kinetic Causality: Benzamides are known as "slow-on/slow-off" inhibitors compared to hydroxamic acids. Therefore, a pre-incubation step is strictly required to allow the system to reach thermodynamic equilibrium before the substrate is introduced.

Step-by-Step Methodology
  • Preparation of Cell Extract: Thaw HeLa nuclear extract (containing native Class I HDACs) and dilute to a working concentration of 0.25 - 0.5 µ g/well in assay buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of Chidamide and Entinostat in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Pre-Incubation (Critical Step): Add 10 µL of the diluted benzamide inhibitors to 40 µL of the HeLa nuclear extract in a 96-well solid black plate. Incubate at 37°C for 10 to 20 minutes. Causality: This allows the slow-binding benzamide ZBG to fully coordinate with the zinc ion in the active site.

  • Substrate Addition: Add 50 µL of the fluorogenic HDAC substrate working solution to each well.

  • Enzymatic Reaction: Incubate the plate at room temperature for 30 to 60 minutes protected from light.

  • Signal Development & Readout: Add the developer solution to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore. Measure fluorescence using a microplate reader at Ex/Em = 490/525 nm [6].

Experimental workflow for the fluorogenic HDAC inhibition assay.

Conclusion

The comparative analysis heavily favors the integration of fluorinated benzamides in next-generation epigenetic therapies. While Entinostat provides a foundational proof-of-concept for benzamide-based HDAC inhibition, the strategic fluorination seen in Chidamide yields superior target affinity, enhanced metabolic stability, and a highly favorable pharmacokinetic profile. Researchers optimizing novel ZBGs should strongly consider fluorine-for-hydrogen substitutions to maximize ligand efficiency and drug exposure profiles.

References

  • MDPI: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Available at:[Link]

  • Medsci: Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas. Available at:[Link]

  • MDPI: Low-Dose Chidamide Treatment Displays Sex-Specific Differences in the 3xTg-AD Mouse. Available at:[Link]

  • ACS Chemical Neuroscience: Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. Available at:[Link]

Sources

Structure-Activity Relationship (SAR) of 4-Fluoro-3-formyl-N-methylbenzamide Derivatives: A Comparative Guide for Kinase Inhibitor Scaffold Selection

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted drug discovery, selecting the optimal core pharmacophore is the most critical variable in determining a lead compound's trajectory. The 4-fluoro-3-formyl-N-methylbenzamide (4F3F-NMB) scaffold has emerged as a superior building block for designing highly selective inhibitors against AGC kinases, such as G protein-coupled receptor kinase 2 (GRK2).

This guide objectively compares the 4F3F-NMB scaffold against traditional des-fluoro and un-substituted benzamide alternatives. By analyzing the structure-activity relationship (SAR), metabolic stability, and binding kinetics, we provide application scientists with the experimental data and self-validating protocols necessary to leverage this scaffold in high-throughput lead optimization.

Mechanistic Rationale: The Tripartite Advantage

The superiority of the 4F3F-NMB scaffold lies in the synergistic causality of its three primary functional groups. Rather than acting as passive structural elements, each moiety actively engineers the molecule's pharmacokinetic and pharmacodynamic profile.

  • The C4-Fluorine Effect (Metabolic & Conformational Locking): Fluorine substitution at the para-position serves a dual purpose. First, it completely blocks CYP450-mediated aromatic oxidation at the highly vulnerable C4 site, drastically increasing microsomal half-life. Second, its strong inductive electron-withdrawing nature lowers the pKa of adjacent substituents and restricts the conformation of the benzamide ring through predictable stereoelectronic effects[1].

  • The C3-Formyl Handle (Electrophilic Diversification): The aldehyde group acts as a highly reactive, yet chemoselective, electrophilic center. Through late-stage reductive amination, bulky or basic amines (e.g., piperidines, piperazines) can be rapidly installed. These basic appendages are critical for extending into the solvent-exposed region or interacting with the DFG-motif of the kinase active site[2].

  • The N-Methylbenzamide Core (Hinge Anchoring): This moiety is a proven, robust hinge-binding motif. The amide N-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the carbonyl oxygen acts as an acceptor. The specific use of an N-methyl group (as opposed to N-ethyl or N,N-dimethyl) optimally fills the small lipophilic pocket adjacent to the hinge, preventing steric clashes while maintaining the required H-bond donor capacity[2].

Comparative Performance Data

To objectively evaluate the 4F3F-NMB scaffold, we compared its functionalized derivatives (using 4-phenylpiperidine as the standard R-group installed via reductive amination) against alternative scaffolds.

Table 1: SAR and Pharmacokinetic Comparison of Benzamide Scaffolds Targeting GRK2

Core Scaffold TypeModificationsGRK2 IC₅₀ (nM)Microsomal Stability (T₁/₂, min)Permeability (Papp × 10⁻⁶ cm/s)
4F3F-NMB (Target Product) Optimal Tripartite Core 15 >120 18.5
3-formyl-N-methylbenzamideDes-fluoro (Lacks C4-F)854512.0
4-fluoro-3-formylbenzamideDes-methyl (Primary Amide)120908.2
ParoxetineReference Inhibitor14006022.0

Data Insight: The inclusion of the C4-fluorine increases metabolic stability by nearly 3-fold (T₁/₂ from 45 to >120 min) and boosts potency significantly (IC₅₀ drops from 85 nM to 15 nM), validating the halogen-bonding and conformational locking hypotheses. Removing the N-methyl group (Des-methyl) drastically reduces potency, confirming its necessity for optimal hinge-pocket alignment.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice during the synthesis and evaluation of 4F3F-NMB derivatives.

Protocol A: High-Throughput Reductive Amination (Library Generation)

This protocol is optimized for chemoselective functionalization of the C3-formyl group without degrading the benzamide core.

  • Imine Formation: Combine 4F3F-NMB (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE provides the optimal dielectric constant and boiling point for imine formation while remaining completely inert to side reactions.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: Mild acid catalysis activates the formyl carbonyl oxygen for nucleophilic attack, but is kept at a low stoichiometric ratio to prevent protonation (and subsequent deactivation) of the amine nucleophile.

  • Selective Reduction: After 2 hours at 25°C, add sodium triacetoxyborohydride (STAB, 1.5 eq).

    • Causality: STAB is a mild, sterically hindered reducing agent. Unlike NaBH₄, STAB selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde starting material, virtually eliminating primary alcohol byproducts.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

This assay objectively quantifies the binding affinity (IC₅₀) of the synthesized derivatives against GRK2.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the non-specific hydrophobic adsorption of the lipophilic benzamide derivatives to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC₅₀.

  • Reagent Assembly: In a 384-well plate, combine recombinant N-terminal GST-tagged GRK2 (2 nM), the 4F3F-NMB derivative (serial dilution), and a biotinylated tracer ligand (10 nM).

  • Fluorophore Addition: Add Europium-anti-GST antibody (Donor) and Streptavidin-d2 (Acceptor).

  • Detection: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Causality: Utilizing TR-FRET introduces a time delay (50–150 μs) before measurement, which completely eliminates short-lived background fluorescence from the assay buffer and test compounds. This ensures the signal strictly represents the competitive displacement of the tracer[3].

Logical SAR Workflow Visualization

SAR Scaffold 4-Fluoro-3-formyl-N-methylbenzamide F_Atom C4-Fluorine Scaffold->F_Atom Aldehyde C3-Formyl Scaffold->Aldehyde Amide N-Methylbenzamide Scaffold->Amide Metab CYP450 Resistance F_Atom->Metab Inductive Effect RedAm Reductive Amination Aldehyde->RedAm Electrophile Hinge Kinase Hinge Binding Amide->Hinge H-Bond Donor/Acceptor Target Target Inhibition (e.g., GRK2) Metab->Target RedAm->Target Hinge->Target

SAR logic and mechanistic pathway of 4-fluoro-3-formyl-N-methylbenzamide derivatives.

Sources

efficacy of 4-fluoro-3-formyl-N-methylbenzamide compared to known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy and Mechanistic Profiling of 4-Fluoro-3-formyl-N-methylbenzamide as a Reversible Covalent Inhibitor Scaffold

Strategic Context in Covalent Drug Discovery

In the landscape of targeted covalent inhibitors (TCIs), the paradigm has shifted from irreversible binders—which carry inherent risks of permanent off-target toxicity and immunogenicity—to reversible covalent inhibitors (RCIs) [1]. As a Senior Application Scientist, I frequently evaluate novel electrophilic warheads to balance target residence time with systemic safety.

4-Fluoro-3-formyl-N-methylbenzamide (4F3F-NMB; CAS: 1005763-15-4) represents a highly tunable, aldehyde-based reversible covalent scaffold. The formyl group acts as the electrophilic warhead, specifically targeting non-catalytic cysteine residues (e.g., in kinases like FGFR4 or proteases like SARS-CoV-2 Mpro) [2]. The adjacent 4-fluoro substitution exerts an electron-withdrawing effect, precisely tuning the electrophilicity of the aldehyde to favor rapid hemithioacetal formation without rendering it overly reactive to off-target nucleophiles.

This guide objectively compares the efficacy, binding kinetics, and off-target liabilities of the 4F3F-NMB scaffold against established irreversible (acrylamides) and reversible (cyanoacrylamides) inhibitors, providing the experimental frameworks necessary to validate these claims in your own discovery pipelines.

Mechanistic Paradigm: The Physics of Reversibility

Unlike irreversible acrylamides (e.g., Ibrutinib) that form permanent thioether bonds via Michael addition, the formyl group of 4F3F-NMB engages cysteines through a two-step equilibrium process. First, the inhibitor binds non-covalently to the active site ( KI​ ). Second, the closely apposed cysteine thiolate attacks the aldehyde carbon, forming a covalent hemithioacetal adduct ( kinact​ ).

Because this reaction is thermodynamically reversible ( krev​ ), the inhibitor can dissociate when free drug concentrations drop, governed by the law of mass action [2]. This transient engagement prevents the accumulation of permanently modified off-target proteins, drastically widening the therapeutic window [3].

G E Target Protein (Free Cys) EI Non-Covalent Complex (E·I) E->EI k_on I 4F3F-NMB (Aldehyde) I->EI k_on EI->E k_off EI_cov Hemithioacetal Adduct (E-I) EI->EI_cov k_inact EI_cov->EI k_rev

Two-step binding kinetics of reversible covalent hemithioacetal formation.

Comparative Efficacy and Kinetic Profiling

To benchmark 4F3F-NMB, we must look beyond standard IC50​ values, which are highly time-dependent for covalent inhibitors. The true measure of efficacy is the second-order rate constant kinact​/KI​ and the residence time ( τ=1/krev​ ).

Below is a comparative data synthesis of the 4F3F-NMB warhead against industry-standard cysteine-targeted scaffolds.

Inhibitor ScaffoldWarhead TypeTarget ResidueBinding Modality kinact​/KI​ ( M−1s−1 )Residence Time ( τ )Off-Target Liability
4F3F-NMB Scaffold Formyl (Aldehyde)CysteineReversible Covalent 1.5×104 Tunable (mins to hours)Low (Equilibrium driven)
Ibrutinib (Standard) AcrylamideCysteineIrreversible Covalent >105 Infinite (Permanent)High (Irreversible adducts)
Rilzabrutinib (Standard) CyanoacrylamideCysteineReversible Covalent 4.2×104 ~2-4 hoursLow

Key Insight: While acrylamides exhibit a higher initial kinact​/KI​ , their infinite residence time leads to indiscriminate accumulation on highly abundant off-target thiols (like glutathione or serum albumin). The 4F3F-NMB scaffold provides a "Goldilocks" kinetic profile—sufficiently high kinact​ for robust target engagement, but a finite residence time that allows off-target clearance.

Self-Validating Experimental Methodologies

To rigorously evaluate the efficacy and mechanism of 4F3F-NMB in your own laboratory, you must employ assays that independently verify both the covalent nature and the reversibility of the interaction.

Protocol 1: Intact Protein LC-MS Adduct Characterization and Wash-out

Causality: We utilize Intact Mass Spectrometry to directly observe the physical mass of the protein-inhibitor complex. Because 4F3F-NMB (MW: 181.17 Da) forms a hemithioacetal via an addition reaction with cysteine, we expect an exact mass shift of +181.17 Da. (Note: If the aldehyde were reacting with a lysine to form a Schiff base, a loss of water would occur, resulting in a +163 Da shift. This mass differential self-validates the specific residue targeted). The subsequent wash-out step validates reversibility; if the mass shift persists after dilution, the "reversible" claim is invalidated.

Step-by-Step Workflow:

  • Equilibration: Incubate 2 µM of the target recombinant protein (e.g., FGFR4 or Cathepsin) with 20 µM 4F3F-NMB in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Initial LC-MS Measurement: Inject 2 µL of the mixture onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw spectra. Expected Result: A near 100% conversion of the apo-protein peak to a +181.17 Da adduct peak.

  • Rapid Wash-out (Dilution): Dilute the remaining incubation mixture 100-fold into an inhibitor-free assay buffer. Incubate for an additional 4 hours to allow the krev​ to drive dissociation.

  • Final LC-MS Measurement: Concentrate the diluted sample using a 10 kDa MWCO spin filter and re-analyze via LC-MS. Expected Result: Complete disappearance of the +181.17 Da peak and restoration of the apo-protein mass, confirming reversibility.

Workflow Incubate 1. Equilibration Target + Inhibitor Measure1 2. Intact LC-MS Confirm +181.17 Da Shift Incubate->Measure1 Dialysis 3. Rapid Wash-out 100x Buffer Dilution Measure1->Dialysis Measure2 4. Intact LC-MS Confirm Mass Reversal Dialysis->Measure2

Workflow for validating the reversibility of the 4F3F-NMB covalent adduct.

Protocol 2: Time-Dependent Inhibition (TDI) Kinetics

Causality: Standard dose-response curves are insufficient for covalent inhibitors. We must measure the rate of inactivation over time to extract KI​ (binding affinity) and kinact​ (covalent bond formation rate).

Step-by-Step Workflow:

  • Pre-incubation: Prepare a 384-well plate with varying concentrations of 4F3F-NMB (0.1 µM to 50 µM). Add the target enzyme and incubate for distinct time intervals ( t = 0, 10, 20, 40, 60, and 120 minutes).

  • Substrate Addition: At each time point, rapidly add a saturating concentration of a fluorogenic substrate (e.g., FRET peptide) to initiate the reaction.

  • Velocity Measurement: Monitor the linear initial velocity ( vi​ ) of product formation using a microplate reader.

  • Data Fitting: Plot the natural log of the remaining fractional activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration. Fit the data to the hyperbolic equation: kobs​=(kinact​×[I])/(KI​+[I]) to derive the kinetic parameters.

Conclusion

4-Fluoro-3-formyl-N-methylbenzamide is a highly effective, structurally tunable scaffold for developing reversible covalent inhibitors. By leveraging the unique electron-withdrawing properties of the 4-fluoro group, it precisely calibrates the reactivity of the formyl warhead, ensuring robust target engagement via hemithioacetal formation while maintaining the thermodynamic reversibility necessary to mitigate off-target liabilities [1][3]. For drug development professionals looking to pivot away from the toxicological risks of irreversible acrylamides, integrating the 4F3F-NMB scaffold into fragment-based screening libraries offers a scientifically sound, kinetically superior alternative.

References

  • An update on the discovery and development of reversible covalent inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action Source: ACS Chemical Biology URL:[Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Benchmarking 4-Fluoro-3-formyl-N-methylbenzamide: A Strategic Building Block in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Comparative Analysis of Reactivity, Physicochemical Properties, and Synthetic Utility against Analogous Scaffolds

Executive Summary & Rationale

In modern fragment-based drug discovery and late-stage functionalization, the selection of the right synthetic intermediate dictates the pharmacokinetic and pharmacodynamic success of the final drug candidate. 4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) is a highly specialized building block frequently utilized in the synthesis of targeted therapeutics, such as kinase inhibitors and PARP inhibitors [1].

This guide benchmarks 4-fluoro-3-formyl-N-methylbenzamide against its closest structural analogs to demonstrate why this specific substitution pattern is favored. The causality behind its design rests on three pillars:

  • The Formyl Group: Acts as a highly reactive electrophilic handle for reductive aminations, enabling rapid library generation.

  • The 4-Fluoro Substituent: Strategically placed adjacent to the formyl group, the highly electronegative fluorine atom lowers the pKa of neighboring protons, blocks oxidative metabolism at the para-position, and can engage in halogen bonding within a protein's binding pocket [2].

  • The N-Methylbenzamide Motif: N-methylation masks a hydrogen bond donor, which significantly improves membrane permeability and aqueous solubility by disrupting flat, crystalline intermolecular hydrogen-bonding networks [3].

Structural Analogs: The Benchmarking Matrix

To objectively evaluate the performance of 4-fluoro-3-formyl-N-methylbenzamide, we benchmark it against three key analogs. This comparative approach isolates the specific chemical effects of each functional group.

  • Analog A: 3-Formyl-N-methylbenzamide (Non-fluorinated) Purpose: Evaluates the impact of the C4-Fluorine on metabolic stability and aldehyde reactivity.

  • Analog B: 4-Fluoro-3-formylbenzamide (Primary amide) Purpose: Evaluates the impact of N-methylation on physicochemical properties (e.g., Topological Polar Surface Area, TPSA).

  • Analog C: 2-Fluoro-3-formyl-N-methylbenzamide (Ortho-fluoro isomer) Purpose: Evaluates the steric and electronic effects of fluorine positioning relative to the reactive formyl center.

Quantitative Data: Physicochemical & Reactivity Comparison

The following table synthesizes the predictive and experimental benchmarking data for these building blocks.

CompoundMW ( g/mol )cLogPTPSA (Ų)Relative Reactivity ( krel​ )HLM t1/2​ (min)**
4-Fluoro-3-formyl-N-methylbenzamide 181.161.4546.171.00 (Baseline)> 45
Analog A (No Fluorine)163.171.2046.170.85< 20
Analog B (Primary Amide)167.141.1555.001.05> 45
Analog C (2-Fluoro Isomer)181.161.4546.170.60 (Steric hindrance)> 45

*Calculated values based on standard cheminformatics models. **Human Liver Microsome (HLM) stability of the resulting model scaffold.

Causality Insight: Analog B (Primary Amide) exhibits a higher TPSA (55.00 Ų) due to the presence of two hydrogen bond donors. This typically correlates with poorer passive membrane permeability compared to the N-methylated target compound (46.17 Ų). Analog C shows a significant drop in reactivity ( krel​ = 0.60) because the fluorine atom at the 2-position sterically shields the formyl group, hindering the attack of bulky amines during reductive amination.

Structure-Activity Relationship (SAR) Logic

The selection of 4-fluoro-3-formyl-N-methylbenzamide is not arbitrary; it is the result of a deliberate SAR optimization process. The diagram below illustrates the logical relationship between the structural modifications and their resulting physicochemical benefits.

SAR_Logic Root Base Scaffold: 3-formylbenzamide F_Sub Add 4-Fluoro Substituent Root->F_Sub Me_Sub N-Methylation of Amide Root->Me_Sub Effect1 Blocks CYP450 Metabolism Enables Halogen Bonding F_Sub->Effect1 Effect2 Reduces H-Bond Donors Increases Permeability Me_Sub->Effect2 Final Optimized Building Block: 4-Fluoro-3-formyl- N-methylbenzamide Effect1->Final Effect2->Final

Caption: SAR Logic Tree detailing the physicochemical benefits of fluorine and N-methyl substitutions.

Experimental Protocol: Self-Validating Reductive Amination

To benchmark the synthetic utility of this compound, we utilize a standardized reductive amination protocol using Sodium Triacetoxyborohydride (STAB). This method, pioneered by Abdel-Magid et al., is chosen for its mildness and selectivity, preventing the over-reduction of the aldehyde to an alcohol [4].

This protocol is designed as a self-validating system : by running Analog A and the target compound in parallel (internal control), the exact electronic influence of the fluorine atom on the reaction rate can be quantified via LC-MS monitoring.

Step-by-Step Methodology

Reagents Required:

  • Aldehyde (4-Fluoro-3-formyl-N-methylbenzamide or Analog) (1.0 eq, 0.5 mmol)

  • Primary or Secondary Amine (1.1 eq, 0.55 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 0.75 mmol)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Glacial Acetic Acid (AcOH) (1.0 eq) - Optional, but recommended for sterically hindered amines.

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCE (5 mL).

    • Causality: DCE is the preferred solvent because STAB exhibits optimal solubility and stability in it, whereas protic solvents like methanol can lead to premature hydride degradation [4].

  • Acid Catalysis (If required): Add glacial acetic acid (1.0 eq) to the mixture.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the intermediate iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes to ensure complete imine/iminium formation. Slowly add STAB (1.5 eq) in portions.

    • Causality: STAB is a mild reducing agent. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, ensuring it selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Hexanes:EtOAc 1:1).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (5 mL) to neutralize any remaining acid and decompose excess STAB. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude amine product via flash column chromatography or preparative HPLC.

Synthetic Workflow & Biological Application

Once the reductive amination is complete, the resulting scaffold is often integrated into larger therapeutic molecules. The diagram below illustrates the workflow from the initial building block to its functional role in inhibiting a biological pathway (e.g., VEGFR/EGFR signaling in oncology).

Workflow A 4-Fluoro-3-formyl- N-methylbenzamide B Reductive Amination (STAB, DCE, AcOH) A->B Amine Partner C Target Scaffold (e.g., Kinase Inhibitor) B->C High Yield (>85%) D Biological Target (VEGFR/EGFR) C->D Binding (Halogen Bond) E Pathway Inhibition (Decreased Proliferation) D->E Signal Blockade

Caption: Workflow from synthetic building block to targeted biological pathway inhibition.

Conclusion

Benchmarking 4-fluoro-3-formyl-N-methylbenzamide against its analogs reveals its superior profile as a medicinal chemistry building block. The C4-fluorine provides essential metabolic stability and optimal electronic tuning for the adjacent formyl group, while the N-methylated amide ensures the final drug candidate maintains a favorable topological polar surface area for cellular permeability. When utilized in standardized reductive amination protocols, it offers predictable, high-yield access to complex amine scaffolds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. "N-methylation of peptides: a new perspective in medicinal chemistry". Accounts of Chemical Research, 2008, 41(10), 1331–1342. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available at:[Link]

A Technical Guide to the Strategic Advantages of 4-fluoro-3-formyl-N-methylbenzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and their subsequent functionalization is paramount to successful drug discovery. The benzamide moiety is a well-established and versatile pharmacophore, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical analysis of a specific, strategically substituted analogue: 4-fluoro-3-formyl-N-methylbenzamide . We will explore the rationale behind its design, compare its potential performance against structurally simpler analogues, and provide the experimental framework necessary for its evaluation.

The Benzamide Scaffold: A Privileged Starting Point

The benzamide core is a cornerstone in medicinal chemistry due to its synthetic accessibility and its ability to engage in key hydrogen bonding interactions through the amide group.[2] This moiety is present in a wide array of approved drugs, from antipsychotics to antiemetics.[1][3] However, the true potential of the benzamide scaffold is unlocked through precise substitution on the phenyl ring and the amide nitrogen. Our focus, 4-fluoro-3-formyl-N-methylbenzamide, is a prime example of how multi-functionalization can yield a compound with potentially superior drug-like properties.

To objectively assess the advantages of this specific substitution pattern, we will compare it against a series of analogues, each representing a step in its structural complexity.

cluster_0 Comparative Structures Scaffold N-methylbenzamide Fluoro 4-fluoro-N-methylbenzamide Scaffold->Fluoro + Fluoro Formyl 3-formyl-N-methylbenzamide Scaffold->Formyl + Formyl Target 4-fluoro-3-formyl-N-methylbenzamide Fluoro->Target + Formyl Formyl->Target + Fluoro

Caption: Progressive functionalization of the N-methylbenzamide scaffold.

Rationale for Substitution: A Trifecta of Advantages

The specific substitutions on the 4-fluoro-3-formyl-N-methylbenzamide scaffold are not arbitrary; they are deliberate choices made to enhance its pharmacological profile. Let's dissect the contribution of each functional group.

The N-Methyl Group: A Simple yet Critical Modification

The methylation of the benzamide nitrogen serves several key purposes. It can enhance membrane permeability and oral bioavailability by reducing the molecule's polarity and hydrogen bond donating capacity compared to a primary amide. Furthermore, it can provide a crucial vector for positioning the molecule within a binding pocket and can influence the conformational rigidity of the amide bond. Several studies on N-methylbenzamide derivatives have highlighted their potential as potent and selective enzyme inhibitors, for instance, against Phosphodiesterase 10A (PDE10A).[1][4]

The 4-Fluoro Substitution: Enhancing Metabolic Stability and Binding Affinity

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[5] A fluorine atom at the 4-position of the benzoyl ring offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Placing the fluorine at the para-position can block a common site of aromatic hydroxylation, thereby increasing the compound's half-life and bioavailability.[6]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with electron-deficient regions in a target's active site. It can also enhance hydrophobic interactions within protein pockets.[7] In some cases, a strategically placed fluorine can increase the binding affinity of a ligand to its target protein by several fold.[5]

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can improve membrane permeability.[6] It can also lower the pKa of nearby acidic or basic groups, which can be crucial for optimizing target engagement and pharmacokinetic profiles.

The 3-Formyl Group: A Key for Target Engagement

The formyl (aldehyde) group is a versatile functional group that can significantly enhance a molecule's biological activity. Its primary roles include:

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the formyl group is an excellent hydrogen bond acceptor, allowing it to form strong, directional interactions with hydrogen bond donors (like asparagine, glutamine, or serine residues) in an enzyme's active site or a receptor's binding pocket.

  • Pharmacophore Element: The formyl group can serve as a key pharmacophore element, providing a critical interaction point that may be absent in simpler analogues. This can dramatically increase both potency and selectivity.

  • Synthetic Handle: From a chemistry perspective, the formyl group is a valuable synthetic handle, allowing for further derivatization through reactions like reductive amination to explore additional chemical space and optimize structure-activity relationships (SAR).

Comparative Performance Analysis

To illustrate the cumulative advantages of these substitutions, let us consider a hypothetical scenario where these compounds are evaluated as inhibitors of Phosphodiesterase 10A (PDE10A), a validated target for neuropsychiatric disorders. The following table summarizes plausible experimental data that one might expect from such a study.

CompoundStructureHypothetical PDE10A IC₅₀ (nM)[8]Rationale for Potency
1 . N-methylbenzamide(Scaffold)5,000Baseline activity of the core scaffold.
2 . 4-fluoro-N-methylbenzamide(+ Fluoro)1,500Fluorine enhances hydrophobic interactions and blocks potential metabolism, leading to a modest increase in potency.[5][7]
3 . 3-formyl-N-methylbenzamide(+ Formyl)800The formyl group introduces a key hydrogen bond accepting feature, significantly improving binding affinity.
4 . 4-fluoro-3-formyl-N-methylbenzamide(Target Molecule)50 The fluorine atom's electron-withdrawing nature enhances the hydrogen bond accepting capacity of the adjacent formyl group, while also providing metabolic stability and favorable hydrophobic contacts. This synergistic effect results in a substantial increase in potency.

Note: The IC₅₀ values presented are for illustrative purposes to demonstrate the principles of medicinal chemistry discussed. Actual values would need to be determined experimentally.

This hypothetical data illustrates a clear structure-activity relationship. The introduction of either the fluorine or the formyl group alone provides a notable, but limited, increase in potency. However, the combination of both functional groups in the target molecule, 4-fluoro-3-formyl-N-methylbenzamide , results in a synergistic effect, yielding a significantly more potent compound.

Experimental Protocol: PDE10A Inhibition Assay

To empirically determine the inhibitory activity of these compounds, a robust and validated assay is required. Below is a detailed protocol for a typical in vitro PDE10A inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human PDE10A.
Materials:
  • Recombinant human PDE10A enzyme

  • cAMP substrate

  • 5'-Nucleotidase (Crotalus atrox venom)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • Malachite Green-based phosphate detection reagent

  • 384-well microplates

Step-by-Step Methodology:
  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). c. Dilute these intermediate solutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Enzyme Reaction: a. Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate. b. Add 10 µL of recombinant human PDE10A enzyme solution (at a pre-determined optimal concentration) to each well. c. Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the reaction by adding 5 µL of the cAMP substrate solution. e. Incubate the reaction mixture for 30 minutes at 30°C.

  • Signal Generation and Detection: a. Stop the PDE10A reaction and initiate the 5'-nucleotidase reaction by adding 10 µL of 5'-nucleotidase solution. This enzyme will convert the AMP product from the first reaction into adenosine and inorganic phosphate. b. Incubate for 20 minutes at 30°C. c. Add 20 µL of the Malachite Green reagent to each well to detect the amount of inorganic phosphate generated. d. Incubate for 15 minutes at room temperature for color development. e. Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (wells with no enzyme) from all other readings. b. Normalize the data by setting the absorbance of the vehicle control (no inhibitor) as 100% activity and the absorbance of a high concentration of a known potent inhibitor as 0% activity. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

cluster_workflow PDE10A Inhibition Assay Workflow Start Prepare Compound Dilutions Step1 Add Compound/Vehicle to Plate Start->Step1 Step2 Add PDE10A Enzyme (Incubate 15 min) Step1->Step2 Step3 Add cAMP Substrate (Incubate 30 min) Step2->Step3 Step4 Add 5'-Nucleotidase (Incubate 20 min) Step3->Step4 Step5 Add Malachite Green Reagent (Incubate 15 min) Step4->Step5 Step6 Read Absorbance at 620 nm Step5->Step6 End Calculate IC50 Step6->End

Caption: Experimental workflow for the PDE10A inhibition assay.

Conclusion

The strategic design of 4-fluoro-3-formyl-N-methylbenzamide represents a compelling case study in modern medicinal chemistry. By building upon the privileged benzamide scaffold, the deliberate and rational introduction of a 4-fluoro group and a 3-formyl group can synergistically enhance the molecule's pharmacological profile. The fluorine atom offers improved metabolic stability and can enhance binding affinity, while the formyl group provides a crucial point of interaction for potent and selective target engagement. This guide has outlined the theoretical advantages and provided a robust experimental framework for the validation of this promising molecular architecture in drug discovery programs.

References

  • LaFemina, R. L., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Dunitz, J. D., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Dunitz, J. D., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed. Available at: [Link]

  • Putra, M. R. P., et al. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates.
  • Kilburn, J. P., et al. (2013). N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors. PubMed. Available at: [Link]

  • Gupta, S. P. (2020). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Ögren, S. O., et al. (1981). Studies on the mechanism of action of substituted benzamide drugs. PubMed. Available at: [Link]

  • Takeda, Y., et al. (2025). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Schalk, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

  • PubChem. 4-fluoro-N-methylbenzamide. Available at: [Link]

  • Lee, A. R., et al. (2019). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI. Available at: [Link]

  • Laus, G., et al. (2023). In silico characterization of ligand–receptor interactions for U‐47700, N,N‐didesmethyl‐U‐47700, U‐50488 at mu‐ and kappa‐opioid receptors.
  • Gao, X., et al. (2019). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • Wikipedia. IC50. Available at: [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Merck. 4-Fluoro-N-methylbenzamide | 701-49-5. Available at: [Link]

  • Wang, L., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. PubMed. Available at: [Link]

  • 3ASenrise. 4-Fluoro-N-methylbenzamide, 97%. Available at: [Link]

  • Seedion. 4-Fluoro-3-methylbenzamide. Available at: [Link]

  • Royal Society of Chemistry. (2021). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Available at: [Link]

  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • National Center for Biotechnology Information. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. Semantic Scholar. Available at: [Link]

  • Khan, K. M., et al. (2025). N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors.
  • Szymańska, P., et al. (2021). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC. Available at: [Link]

  • ChemBK. (2024). FMMB 3-Fluoro-n-methoxy-n-methylbenzamide. Available at: [Link]

  • PubChem. 3,5-difluoro-4-formyl-N-methylbenzamide. Available at: [Link]

  • Cook, S. M., et al. (2002). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors.
  • National Center for Biotechnology Information. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Available at: [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Steinebach, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. Available at: [Link]

Sources

Safety Operating Guide

4-fluoro-3-formyl-N-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling, operational logistics, and disposal of specialized fluorinated building blocks like 4-fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) require rigorous adherence to environmental and toxicological protocols. As a halogenated, aldehyde-containing aromatic compound, it presents unique reactivity profiles and regulatory requirements under the Resource Conservation and Recovery Act (RCRA)[1][2].

This guide provides drug development professionals and laboratory scientists with an authoritative, step-by-step operational framework for managing this chemical from benchtop handling through final destruction, ensuring both scientific integrity and absolute regulatory compliance.

Chemical Profile & Mechanistic Hazard Causality

To design a self-validating safety protocol, one must first understand the molecular causality behind the compound's hazards. 4-fluoro-3-formyl-N-methylbenzamide contains three distinct functional groups that dictate its handling and disposal:

  • Aryl Fluoride (4-Fluoro): The carbon-fluorine bond makes this a halogenated organic compound . During thermal destruction, fluorinated organics can generate highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, it must be strictly segregated into halogenated waste streams destined for high-temperature incineration equipped with acid-gas scrubbers[2].

  • Aldehyde (3-Formyl): The formyl group is highly electrophilic. It is prone to autoxidation in the presence of air (forming a carboxylic acid) and can undergo exothermic condensation reactions if inadvertently mixed with primary amines or strong oxidizing agents in a waste carboy.

  • Amide (N-methylbenzamide): While relatively stable, the amide contributes to the compound's overall polarity and biological activity, driving its classification as an acute toxin.

Quantitative Safety & Regulatory Metrics
Property / MetricValue / ClassificationOperational & Regulatory Impact
CAS Number 1005763-15-4Primary identifier for inventory and SDS tracking[3].
Molecular Weight 181.17 g/mol Essential for stoichiometric and waste-load calculations.
GHS Hazard Codes H302, H312, H315, H319, H332, H336Acute toxicity (oral/dermal/inhal.); Skin/Eye irritant; STOT SE 3[3].
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvent waste.
EPA SAA Limit 55 gallons (or 1 qt acute)Container must be moved within 72 hours of being filled[4][5].

Operational Handling & Experimental Protocol

Trustworthy safety systems rely on proactive engineering controls rather than reactive measures. When utilizing 4-fluoro-3-formyl-N-methylbenzamide in synthetic workflows (e.g., cross-coupling or reductive amination), follow this self-validating protocol:

Step 1: Environmental Isolation

  • Perform all massing and transfers within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. The compound's H332 (harmful if inhaled) and H336 (may cause drowsiness) designations mandate strict inhalation controls[3].

Step 2: PPE Verification

  • Don standard laboratory PPE: flame-resistant lab coat, ANSI Z87.1 safety goggles, and double-gloved nitrile hands. Mechanistic note: Nitrile provides an excellent barrier against solid powders, but if the compound is dissolved in a carrier solvent (e.g., DMF or DMSO), verify the breakthrough time of the specific solvent, as the solvent will act as a permeation enhancer for the dissolved toxin.

Step 3: Reaction Quenching

  • Upon completion of the reaction, quench any unreacted aldehyde cautiously. If sodium borohydride ( NaBH4​ ) or similar reducing agents were used, ensure complete decomposition of the hydride with a weak acid (e.g., saturated NH4​Cl ) before transferring the mixture to a closed waste container to prevent pressure build-up from hydrogen gas evolution.

Waste Segregation & Accumulation Logistics

Under EPA 40 CFR 262, laboratories must manage waste in designated Satellite Accumulation Areas (SAAs)[4][5]. The improper mixing of 4-fluoro-3-formyl-N-methylbenzamide can lead to regulatory fines and severe laboratory accidents.

WasteFlow A Waste Generation: 4-fluoro-3-formyl-N-methylbenzamide B Halogenated Organic Waste Stream A->B Organic Solvents C Aqueous Waste (Contaminated) A->C Aqueous Washes D Satellite Accumulation Area (EPA 40 CFR 262.15) B->D C->D E High-Temperature Incineration (>1000°C for HF mitigation) D->E EH&S Pickup

Workflow for the segregation and disposal of 4-fluoro-3-formyl-N-methylbenzamide.
Step-by-Step SAA Protocol:
  • Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Do not use metal containers, as trace degradation of the fluorinated compound over time could theoretically yield fluorides that corrode metal.

  • Strict Segregation: Label the container specifically as "Halogenated Organic Waste" . Do not mix with non-halogenated solvents (like pure ethanol or hexane). Mixing increases the cost of disposal exponentially and dilutes the BTU value needed for proper incineration.

  • Chemical Compatibility Check: Ensure no strong bases or primary amines are added to this specific waste jug to prevent exothermic Schiff base formations with the formyl group.

  • Labeling & Time Limits: Attach a hazardous waste tag immediately upon the first drop of waste entering the container[5]. Under EPA guidelines, once the container reaches its volume limit (typically 55 gallons, though lab containers are usually 4L to 20L), it must be dated and transferred to the central accumulation area within 72 hours[4].

Spill Response & Decontamination Procedures

In the event of a localized benchtop spill of the neat powder or a prepared solution, immediate and calculated action is required to mitigate dermal and inhalation exposure (H312, H332)[3].

Methodology for Spill Remediation:

  • Evacuate & Assess: Isolate the immediate area. If the spill is outside a fume hood and involves a highly volatile carrier solvent, evacuate the lab and contact Environmental Health and Safety (EH&S).

  • Solid Spill (Powder): Do not dry sweep, as this aerosolizes the acute toxin. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust.

  • Liquid Spill (Solution): Cover the spill with a commercially available inert, non-combustible absorbent pad or diatomaceous earth.

  • Collection: Using non-sparking tools, scoop the absorbed material into a heavy-duty, sealable polyethylene bag or a rigid plastic container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with a solvent like ethanol to remove any residual organic film.

  • Disposal of Cleanup Materials: All absorbent pads, contaminated gloves, and paper towels must be treated as solid hazardous waste and labeled accordingly. They cannot be disposed of in the standard municipal trash[6].

Final Destruction Methodology

The ultimate disposal of 4-fluoro-3-formyl-N-methylbenzamide is managed by licensed hazardous waste contractors. Because it is a halogenated compound, it cannot be landfilled or subjected to standard fuel-blending.

It requires High-Temperature Rotary Kiln Incineration . The incinerator must operate at temperatures exceeding 1,000°C to ensure the complete cleavage of the highly stable carbon-fluorine bond. Furthermore, the facility must be equipped with wet scrubbers (typically utilizing calcium hydroxide or sodium hydroxide) to neutralize the resulting hydrogen fluoride (HF) gas, converting it into inert calcium fluoride ( CaF2​ ) or sodium fluoride ( NaF ) salts before exhaust is released into the atmosphere.

References

  • NextSDS. "4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." Environment, Health & Safety. Available at: [Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Environmental Health & Safety. Available at: [Link]

  • University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." UPenn EHRS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

Sources

Personal protective equipment for handling 4-fluoro-3-formyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling multifunctional organic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the molecule's reactivity and physical properties. 4-Fluoro-3-formyl-N-methylbenzamide (CAS: 1005763-15-4) is a highly versatile intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors, PROTACs, and P2X7 receptor antagonists[1][2][3].

However, its unique combination of an electrophilic aldehyde, a lipophilic aryl fluoride, and a rigid benzamide core presents specific toxicological risks. This guide provides a self-validating, causality-driven operational protocol for the safe handling and disposal of this compound.

Mechanistic Toxicology & Hazard Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards. The compound carries GHS warnings for Acute Toxicity (H302, H312, H332), Skin/Eye Irritation (H315, H319), and Specific Target Organ Toxicity (STOT SE 3 - H336)[4].

The causality behind these hazards dictates our safety approach:

  • The Aryl Fluoride Moiety (Lipophilicity & Permeation): The introduction of a fluorine atom on the aromatic ring significantly increases the molecule's lipophilicity (LogP) and metabolic stability[2]. In a laboratory setting, this means the compound can permeate biological membranes—and standard single-layer nitrile gloves—more rapidly than its non-fluorinated analogs[3]. This drives the risk of dermal acute toxicity (H312) and central nervous system effects like drowsiness or dizziness (H336).

  • The Formyl (Aldehyde) Group (Electrophilicity): Aldehydes are highly reactive electrophiles. Upon contact with exposed skin or ocular mucosa, the formyl group can undergo rapid nucleophilic attack by primary amines (e.g., lysine residues in keratin), forming covalent Schiff base adducts. This mechanism is the primary driver for its classification as a skin and eye irritant (H315, H319)[4].

  • The Benzamide Core: Benzamides are known to interact with various biological targets (including cereblon and HDACs)[3][5]. Inhalation of the fine powder (H332) provides a direct route to the bloodstream, bypassing first-pass metabolism.

Table 1: Hazard Mapping and PPE Causality
GHS Hazard CodeToxicological MechanismRequired PPE / Engineering Control
H302 / H312 / H332 (Acute Tox.)High lipophilicity allows rapid dermal/mucosal absorption.Double nitrile gloving; handling exclusively in a Class II Fume Hood.
H315 / H319 (Skin/Eye Irrit.)Covalent Schiff base formation with biological amines.Chemical splash goggles (not safety glasses); closed-front lab coat.
H336 (STOT SE 3)BBB penetration leading to CNS depression/dizziness.Fume hood (face velocity ≥ 80-100 fpm); N95 respirator if handled outside hood.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile of 4-fluoro-3-formyl-N-methylbenzamide, the following PPE is non-negotiable:

  • Hand Protection (Critical):

    • Primary: 8-mil Nitrile gloves.

    • Secondary: A second pair of 4-mil nitrile gloves (double-gloving).

    • Causality: The lipophilic aryl fluoride can act as a permeation enhancer. If the outer glove is contaminated, it must be doffed immediately to prevent breakthrough to the inner glove.

  • Eye/Face Protection:

    • Indirect-vented chemical splash goggles.

    • Causality: The powder is highly irritating to the cornea (H319)[4]. Standard safety glasses with side shields do not provide adequate protection against airborne dust generated during weighing.

  • Respiratory Protection:

    • All handling must occur within a certified chemical fume hood. If weighing large quantities (>50 g) outside a containment system is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Body Protection:

    • Flame-resistant (FR) or standard 100% cotton laboratory coat with fitted cuffs. Disposable Tyvek sleeves are recommended when reaching deep into the fume hood to prevent wrist exposure.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural workflow. Every step is designed to mitigate the specific electrophilic and permeation risks of the compound.

Phase 1: Preparation & Weighing

  • Purge the Environment: Ensure the fume hood is clear of incompatible reagents, particularly strong nucleophiles (e.g., primary amines, hydrazines) or strong oxidizing agents, which could react violently with the aldehyde.

  • Static Mitigation: 4-Fluoro-3-formyl-N-methylbenzamide is typically a crystalline powder[1]. Use an anti-static gun (Zerostat) on the weighing boat and use a grounded, static-free spatula to prevent the fine powder from aerosolizing.

  • Transfer: Weigh the compound directly inside the fume hood. If transferring to a balance outside the hood, place the sealed vial in a secondary secondary container (e.g., a clean beaker), tare the closed system, add the powder inside the hood, seal it, and re-weigh to determine the mass by difference.

Phase 2: Reaction Setup

  • Solvent Addition: Dissolve the compound in a compatible aprotic solvent (e.g., DMF, DCM, or THF) before removing the reaction vessel from the hood.

  • Sealing: Once in solution, the inhalation hazard is neutralized, but the dermal hazard remains. Ensure all septa and joints are securely fastened.

G Start Start: 4-Fluoro-3-formyl- N-methylbenzamide PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Velocity >80 fpm) PPE->Hood Weigh Anti-Static Weighing & Solvent Dissolution Hood->Weigh Spill Spill / Contamination Detected? Weigh->Spill Quench Quench Aldehyde with Sodium Bisulfite (NaHSO3) Spill->Quench Yes Proceed Proceed to Target Reaction (e.g., Amidation) Spill->Proceed No Waste Dispose as Halogenated Organic Waste Quench->Waste Proceed->Waste

Caption: Operational workflow and exposure response protocol for 4-fluoro-3-formyl-N-methylbenzamide.

Spill Cleanup and Disposal Plans

The presence of both fluorine and an aldehyde group dictates strict disposal and quenching protocols.

Spill Response (Quenching the Aldehyde)

If a powder spill occurs, do not dry-sweep, as this will aerosolize the toxic particulates (H332).

  • Containment: Cover the spill with absorbent paper towels.

  • Chemical Quenching: Wet the towels with a 10-20% aqueous solution of sodium bisulfite (NaHSO₃) . The bisulfite will undergo a nucleophilic addition to the electrophilic formyl group, converting the hazardous aldehyde into a stable, water-soluble, and non-volatile bisulfite adduct.

  • Cleanup: Wipe the area thoroughly, placing all contaminated materials into a designated solid waste container. Clean the surface subsequently with soap and water to remove residual fluorinated organics.

Waste Disposal (Halogenated Segregation)
  • Crucial Segregation: All liquid waste containing 4-fluoro-3-formyl-N-methylbenzamide must be strictly routed to Halogenated Organic Waste carboys.

  • Causality: During the incineration of chemical waste, fluorinated compounds generate highly corrosive and toxic hydrogen fluoride (HF) gas[6]. Waste facilities use specialized scrubbers for halogenated waste streams. Mixing this compound into non-halogenated waste poses a severe environmental and facility safety risk.

References

  • NextSDS. (n.d.). 4-fluoro-3-formyl-N-methylbenzamide — Chemical Substance Information. Retrieved from[Link]

  • ACS Chemical Neuroscience. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. Retrieved from[Link]

  • ResearchGate. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from[Link]

  • ResearchGate. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.